Product packaging for n-Octanoylglycine-2,2-d2(Cat. No.:)

n-Octanoylglycine-2,2-d2

Cat. No.: B15141989
M. Wt: 203.27 g/mol
InChI Key: SAVLIIGUQOSOEP-MGVXTIMCSA-N
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Description

N-Octanoylglycine-2,2-d2 is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 203.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO3 B15141989 n-Octanoylglycine-2,2-d2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO3

Molecular Weight

203.27 g/mol

IUPAC Name

2,2-dideuterio-2-(octanoylamino)acetic acid

InChI

InChI=1S/C10H19NO3/c1-2-3-4-5-6-7-9(12)11-8-10(13)14/h2-8H2,1H3,(H,11,12)(H,13,14)/i8D2

InChI Key

SAVLIIGUQOSOEP-MGVXTIMCSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)CCCCCCC

Canonical SMILES

CCCCCCCC(=O)NCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to n-Octanoylglycine-2,2-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Octanoylglycine-2,2-d2 is the deuterated isotopic analog of N-Octanoylglycine, an endogenous N-acyl amino acid. This stable isotope-labeled compound serves as an invaluable tool in biomedical research, primarily as an internal standard for the accurate quantification of its non-deuterated counterpart in complex biological matrices using mass spectrometry. This guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis methodology, an experimental protocol for its application in bioanalysis, and an exploration of the biological signaling pathways of its endogenous analog.

Physicochemical Properties

A summary of the key quantitative data for this compound and its non-deuterated form, N-Octanoylglycine (also known as Capryloyl Glycine), is presented in Table 1. This data is essential for the accurate preparation of standards and for understanding the behavior of the molecule in various experimental settings.

Table 1: Physicochemical Properties of this compound and N-Octanoylglycine

PropertyThis compoundN-Octanoylglycine (Capryloyl Glycine)
CAS Number 1219805-51-2[1]14246-53-8[2]
Molecular Formula C₁₀H₁₇D₂NO₃[3]C₁₀H₁₉NO₃[2]
Molecular Weight 203.28 g/mol [3]201.26 g/mol [2][4]
Monoisotopic Mass 203.149 g/mol [1]201.13649347 Da[4]
Melting Point Data not available102-103 °C[2][5]
Boiling Point Data not available403.9 ± 28.0 °C (Predicted)[2][5]
Solubility Data not availableDMSO (Slightly), Methanol (Slightly)[2]
Water Solubility Data not available1.557 g/L at 20°C[2]
pKa Data not available3.62 ± 0.10 (Predicted)[2]
LogP Data not available2.052 at 22°C[2]
Form Neat[3]Solid, White to Off-White Crystalline Powder[2][5]
Purity ≥98 atom % D, min 98% Chemical Purity[1]≥98.0% (HPLC)

Synthesis of this compound

The synthesis of this compound involves the acylation of glycine-2,2-d2 with octanoyl chloride. Glycine-2,2-d2 can be prepared through a hydrogen-deuterium exchange reaction with glycine in D₂O under basic conditions.

Materials
  • Glycine

  • Deuterium oxide (D₂O)

  • Sodium deuteroxide (NaOD)

  • Octanoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Experimental Protocol

Step 1: Synthesis of Glycine-2,2-d2

  • Dissolve glycine in D₂O.

  • Add a catalytic amount of NaOD to facilitate the hydrogen-deuterium exchange at the α-carbon.

  • Heat the reaction mixture under reflux for 24-48 hours.

  • Monitor the deuterium incorporation by ¹H NMR spectroscopy by observing the disappearance of the singlet at ~3.7 ppm corresponding to the α-protons.

  • Neutralize the reaction mixture with DCl in D₂O.

  • Remove the solvent under reduced pressure to obtain glycine-2,2-d2.

Step 2: Synthesis of this compound

  • Suspend glycine-2,2-d2 in anhydrous DCM.

  • Add triethylamine (2.2 equivalents) to the suspension and stir until the glycine-2,2-d2 dissolves.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add octanoyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.

Synthesis Workflow Diagram

G Synthesis of this compound cluster_0 Step 1: Deuteration of Glycine cluster_1 Step 2: Acylation Glycine Glycine D2O_NaOD D₂O, NaOD (cat.) Reflux Glycine->D2O_NaOD Glycine_d2 Glycine-2,2-d2 D2O_NaOD->Glycine_d2 Reaction Acylation Reaction Glycine_d2->Reaction Octanoyl_Chloride Octanoyl Chloride DCM_TEA Anhydrous DCM, TEA Octanoyl_Chloride->DCM_TEA DCM_TEA->Reaction Purification Purification (Column Chromatography) Reaction->Purification Final_Product This compound Purification->Final_Product G LC-MS/MS Quantification Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma Plasma Sample Add_IS Add this compound (Internal Standard) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (C18 Separation) Reconstitute->LC MSMS Tandem Mass Spectrometry (MRM Detection) LC->MSMS Integration Peak Area Integration MSMS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Generate Calibration Curve Ratio->Calibration Quantification Quantify Endogenous Levels Calibration->Quantification G N-Octanoylglycine and FAAH Signaling Pathway NOctanoylglycine N-Octanoylglycine FAAH FAAH (Fatty Acid Amide Hydrolase) NOctanoylglycine->FAAH Inhibition Anandamide Anandamide (AEA) FAAH->Anandamide Degradation CB1_CB2 CB1/CB2 Receptors Anandamide->CB1_CB2 Activation Downstream Downstream Signaling (e.g., ↓cAMP, MAPK activation) CB1_CB2->Downstream Physiological_Effects Physiological Effects (Analgesia, Anti-inflammation) Downstream->Physiological_Effects

References

An In-Depth Technical Guide to n-Octanoylglycine-2,2-d2: Chemical Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Octanoylglycine-2,2-d2 is a deuterated form of N-Octanoylglycine (C8:0), a naturally occurring N-acyl amino acid. N-acyl amino acids are a class of lipid signaling molecules that are gaining increasing attention for their diverse biological activities and therapeutic potential. The introduction of deuterium at the 2,2-position of the glycine moiety provides a valuable tool for researchers, particularly in metabolic stability studies, pharmacokinetic analysis, and as an internal standard for mass spectrometry-based quantification of endogenous N-Octanoylglycine. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound and its non-deuterated analog, with a focus on experimental details and data.

Core Chemical Properties

This compound is an isotopically labeled research compound.[1][2][3] Its fundamental chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₇D₂NO₃[2]
Molecular Weight 203.28 g/mol [2]
CAS Number 1219805-51-2[3]
Appearance Solid[4]
Synonyms N-(1-Oxooctyl)glycine-2,2-d2, Capryloylglycine-d2[2]
SMILES CCCCCCCC(=O)NC([2H])([2H])C(=O)O[2]
InChI Key SAVLIIGUQOSOEP-MGVXTIMCSA-N[2]

Synthesis and Characterization

General Synthetic Approach

A plausible synthetic route for this compound involves a two-step process:

  • Synthesis of Glycine-2,2-d2: The deuterated glycine precursor can be synthesized through various methods, including the reaction of paraformaldehyde with acetamide and carbon monoxide in the presence of a cobalt-containing catalyst under a deuterium atmosphere.[7]

  • N-acylation of Glycine-2,2-d2: The deuterated glycine is then acylated using octanoyl chloride or octanoic anhydride. A general "green" method involves the reaction of the amino acid with the corresponding acylating agent in an aqueous medium.[5]

Experimental Protocol: General Green Synthesis of N-Acyl Glycines[5]

This protocol describes the synthesis of N-substituted glycine derivatives and can be adapted for the synthesis of this compound by using glycine-2,2-d2 as the starting material.

Materials:

  • Glycine-2,2-d2

  • Octanoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water (H₂O)

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Dissolve a specific molar amount of Glycine-2,2-d2 in cold water in a flask placed in an ice bath.

  • Slowly add a solution of sodium hydroxide to the flask while stirring to maintain a basic pH.

  • Add an equimolar amount of octanoyl chloride dropwise to the stirring solution. The temperature should be kept low to control the reaction.

  • Continue stirring the reaction mixture for several hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the solution with hydrochloric acid to a pH of approximately 2.

  • The this compound product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash it with cold water.

  • The crude product can be further purified by recrystallization.

  • The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[5]

Logical Workflow for Synthesis

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Glycine-2,2-d2 Glycine-2,2-d2 N-acylation N-acylation Glycine-2,2-d2->N-acylation Octanoyl_Chloride Octanoyl_Chloride Octanoyl_Chloride->N-acylation Acidification Acidification N-acylation->Acidification Reaction Mixture Filtration Filtration Acidification->Filtration Precipitate Recrystallization Recrystallization Filtration->Recrystallization Crude Product This compound This compound Recrystallization->this compound Purified Product

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

The biological activity of this compound is presumed to be similar to its non-deuterated analog, N-Octanoylglycine. N-acyl amino acids are recognized as a class of endogenous signaling lipids with a range of biological functions.

Interaction with Fatty Acid Amide Hydrolase (FAAH)

One of the primary molecular targets of N-acyl amino acids is Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides.[8][9][10] N-arachidonoyl-glycine, a structurally related compound, has been shown to be a potent inhibitor of FAAH.[9] Inhibition of FAAH leads to an increase in the levels of its substrates, thereby potentiating their signaling effects.

Experimental Protocol: FAAH Inhibition Assay

A common method to assess the inhibitory potential of compounds against FAAH is a fluorescence-based assay.

Principle:

This assay measures the hydrolysis of a fluorogenic FAAH substrate. In the presence of an inhibitor, the rate of substrate hydrolysis and subsequent fluorescence generation is reduced.

Materials:

  • Recombinant human FAAH

  • FAAH assay buffer

  • Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide)

  • Test compound (this compound)

  • Known FAAH inhibitor (positive control, e.g., URB597)

  • Solvent for compounds (e.g., DMSO)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a dilution series of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound dilutions, and the FAAH enzyme.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Diagram: FAAH Inhibition

FAAH_Inhibition n-Octanoylglycine-d2 n-Octanoylglycine-d2 FAAH FAAH n-Octanoylglycine-d2->FAAH Inhibits Inactive_Metabolites Inactive_Metabolites FAAH->Inactive_Metabolites Degrades to Anandamide Anandamide Anandamide->FAAH Substrate CB1_Receptor CB1_Receptor Anandamide->CB1_Receptor Activates Downstream_Signaling Downstream_Signaling CB1_Receptor->Downstream_Signaling Initiates

Caption: Inhibition of FAAH by n-Octanoylglycine-d2.

Potential Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Some fatty acid derivatives are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. While direct evidence for N-Octanoylglycine binding to PPARs is limited, the structural similarity to other lipid ligands suggests this as a potential area of investigation.[11][12]

Experimental Protocol: PPARα Transactivation Assay[13]

A reporter gene assay is commonly used to screen for PPARα agonists.

Principle:

This assay utilizes cells co-transfected with a plasmid expressing the PPARα ligand-binding domain fused to a DNA-binding domain, and a reporter plasmid containing a promoter with PPAR response elements upstream of a reporter gene (e.g., luciferase). Activation of PPARα by a ligand leads to the expression of the reporter gene.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression plasmid for PPARα ligand-binding domain fusion protein

  • Reporter plasmid with PPAR response elements and luciferase gene

  • Transfection reagent

  • Test compound (this compound)

  • Known PPARα agonist (positive control, e.g., WY-14643)

  • Cell culture medium and reagents

  • Luciferase assay system

  • Luminometer

Procedure:

  • Co-transfect the cells with the PPARα expression plasmid and the reporter plasmid.

  • Plate the transfected cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compound and the positive control.

  • Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the fold activation of luciferase expression relative to the vehicle control.

  • Determine the EC₅₀ value by plotting the fold activation against the logarithm of the compound concentration.

Quantitative Data

Currently, there is a lack of specific quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ) in the public domain for the interaction of this compound with its potential biological targets. However, for the related class of FAAH inhibitors, IC₅₀ values can range from nanomolar to micromolar concentrations.[9][10] Toxicity studies on related N-substituted glycine derivatives have shown IC₅₀ values in the range of 127–344 μM in human foreskin fibroblast (HFF) cell lines.[5][13]

Conclusion

This compound is a valuable research tool for studying the metabolism and biological roles of N-Octanoylglycine. Its primary expected biological activity is the inhibition of FAAH, which would lead to the potentiation of endocannabinoid signaling. Further research is needed to fully elucidate its pharmacological profile, including its specific affinity for various molecular targets and its in vivo efficacy. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related N-acyl amino acids.

References

In-Depth Technical Guide: N-Octanoylglycine-2,2-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Octanoylglycine-2,2-d2, a deuterated form of the lipoamino acid N-Octanoylglycine. This document details its chemical properties, and applications, particularly as an internal standard in analytical chemistry. Given the limited data on the deuterated form's biological activity, this guide also incorporates information on the non-deuterated parent compound, N-Octanoylglycine (also known as Capryloyl Glycine), to provide a more complete context regarding its biological significance and mechanisms of action.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound valuable for research applications, primarily in mass spectrometry-based assays. Below is a summary of its key properties, along with those of its non-deuterated counterpart for comparison.

PropertyThis compoundN-Octanoylglycine
CAS Number 1219805-51-2[1][2][3]14246-53-8[1][4]
Molecular Formula C₁₀H₁₇D₂NO₃[2]C₁₀H₁₉NO₃[4]
Molecular Weight 203.28 g/mol [2]201.26 g/mol [4]
Chemical Structure [2H]C([2H])(NC(=O)CCCCCCC)C(=O)O[1][2]C(O)(=O)CNC(=O)CCCCCCC[4]
Synonyms Glycine-2,2-d2, N-(1-oxooctyl)-Caprylylglycine, N-Capryloylglycine[4]
Appearance Solid[4]White to Off-White Solid[4]
Melting Point Not available102-103 °C[4]
Water Solubility Not available1.557 g/L at 20°C[4]

Applications in Research and Development

The primary application of this compound is as an internal standard for the quantification of N-Octanoylglycine in biological samples using techniques such as liquid chromatography-mass spectrometry (LC-MS). The stable isotope label ensures that the deuterated compound has nearly identical chemical and physical properties to the endogenous analyte, but with a distinct mass, allowing for accurate and precise quantification.

The non-deuterated form, N-Octanoylglycine, is an acyl glycine. While acyl glycines are typically minor metabolites of fatty acids, their levels can be indicative of certain metabolic disorders. Specifically, elevated excretion of certain acyl glycines can be a diagnostic marker for inborn errors of metabolism, particularly those related to mitochondrial fatty acid β-oxidation. N-Octanoylglycine is also used in cosmetics for its purported antibacterial properties and in products aimed at treating skin conditions like seborrheic dermatitis and acne.[4]

Experimental Protocols

While specific, detailed experimental protocols for this compound are proprietary to the laboratories developing them, a general workflow for its use as an internal standard in a quantitative LC-MS/MS analysis is outlined below.

Workflow for Quantification of N-Octanoylglycine in Biological Samples

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with this compound (Internal Standard) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate LC Liquid Chromatography Separation Evaporate->LC MS Mass Spectrometry Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Curve Quantify using Standard Curve Ratio->Curve

Caption: General workflow for quantitative analysis using an internal standard.

Methodology:

  • Sample Preparation: A known amount of this compound is added to the biological sample. Proteins are then precipitated (e.g., with acetonitrile), and the supernatant containing the analyte and internal standard is extracted. The solvent is evaporated, and the residue is reconstituted in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis: The reconstituted sample is injected into an LC system for chromatographic separation, followed by detection using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific parent-to-daughter ion transitions for both N-Octanoylglycine and this compound are monitored.

  • Data Analysis: The peak areas of the analyte and the internal standard are integrated. A standard curve is generated using known concentrations of the analyte, and the concentration in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Signaling Pathways and Biological Role

N-Octanoylglycine is formed through the action of glycine N-acyltransferase. This enzyme catalyzes the conjugation of acyl-CoA molecules with glycine. This process is a detoxification pathway that helps to mitigate the accumulation of potentially toxic acyl-CoA species, particularly when fatty acid metabolism is impaired.

cluster_pathway N-Octanoylglycine Formation Octanoyl_CoA Octanoyl-CoA GNAT Glycine N-acyltransferase (EC 2.3.1.13) Octanoyl_CoA->GNAT Glycine Glycine Glycine->GNAT N_Octanoylglycine N-Octanoylglycine GNAT->N_Octanoylglycine CoA CoA GNAT->CoA

Caption: Enzymatic synthesis of N-Octanoylglycine.

The accumulation of acyl-CoAs can have several detrimental effects, including the inhibition of key metabolic enzymes and the depletion of free coenzyme A (CoA). By converting acyl-CoAs to acyl glycines, the cell can excrete these molecules, thereby maintaining metabolic homeostasis.

Conclusion

This compound is an essential tool for the accurate quantification of its non-deuterated counterpart in biological matrices. Understanding the biological role of N-Octanoylglycine as a metabolite in fatty acid metabolism provides the context for its clinical and research significance. This guide serves as a foundational resource for professionals engaged in metabolic research and drug development, highlighting the utility of stable isotope-labeled internal standards in quantitative bioanalysis.

References

An In-depth Technical Guide to n-Octanoylglycine-2,2-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n-Octanoylglycine-2,2-d2, a deuterated form of the N-acylglycine, n-Octanoylglycine. This document details its molecular weight, chemical properties, and relevant biological context, making it an essential resource for professionals in research and drug development.

Core Concepts and Molecular Profile

n-Octanoylglycine is an N-acylglycine, a class of molecules that are typically minor metabolites of fatty acids. The excretion of specific acylglycines can be elevated in certain inborn errors of metabolism, making their detection and quantification crucial for diagnosing disorders related to mitochondrial fatty acid beta-oxidation. This compound is a stable, isotopically labeled version of n-Octanoylglycine, where two hydrogen atoms on the alpha-carbon of the glycine moiety are replaced with deuterium. This labeling makes it a valuable tool in metabolic studies, serving as an internal standard for mass spectrometry-based quantification of its non-labeled counterpart.

The molecular weight of this compound is derived from the molecular weight of n-Octanoylglycine by substituting two hydrogen atoms with two deuterium atoms.

  • Molecular Formula of n-Octanoylglycine: C₁₀H₁₉NO₃

  • Molecular Weight of n-Octanoylglycine: 201.26 g/mol [1]

  • Atomic Weight of Hydrogen (¹H): ~1.008 amu

  • Atomic Weight of Deuterium (²H or D): ~2.014 amu[2][3]

The calculation is as follows:

Molecular Weight of this compound = Molecular Weight of n-Octanoylglycine - (2 × Atomic Weight of H) + (2 × Atomic Weight of D) = 201.26 - (2 × 1.008) + (2 × 2.014) = 201.26 - 2.016 + 4.028 = 203.272 g/mol

A reported molecular weight for this compound is 203.28 g/mol .[4]

Data Presentation

The following table summarizes the key quantitative data for n-Octanoylglycine and its deuterated analog.

Propertyn-OctanoylglycineThis compound
Molecular Formula C₁₀H₁₉NO₃C₁₀H₁₇D₂NO₃
Molecular Weight ( g/mol ) 201.26[1]203.28[4]
CAS Number 14246-53-81219805-51-2[4][5]

Experimental Protocols

The biosynthesis of N-acylglycines, such as n-Octanoylglycine, is catalyzed by the enzyme glycine N-acyltransferase. This enzyme facilitates the conjugation of an acyl-CoA with glycine.

A general laboratory synthesis approach for N-substituted glycine derivatives involves the reaction of an alkyl amine with chloroacetic acid.[6] For the synthesis of n-Octanoylglycine, this would be adapted by using octanoyl chloride or an activated form of octanoic acid reacting with glycine.

Illustrative Synthetic Protocol:

  • Glycine is dissolved in an appropriate aqueous alkaline solution.

  • Octanoyl chloride is added dropwise to the glycine solution under vigorous stirring, while maintaining a basic pH and a controlled temperature.

  • The reaction mixture is stirred for a specified period to allow for the completion of the acylation reaction.

  • The solution is then acidified to precipitate the n-Octanoylglycine product.

  • The crude product is collected by filtration, washed, and can be further purified by recrystallization.

The synthesis of this compound would follow a similar procedure, utilizing glycine-2,2-d2 as the starting material.

Visualization of Biological Pathway

The biosynthesis of n-Octanoylglycine is a key metabolic pathway for the detoxification of fatty acids. The following diagram illustrates this enzymatic reaction.

biosynthesis_of_n_octanoylglycine octanoyl_coa Octanoyl-CoA enzyme Glycine N-acyltransferase octanoyl_coa->enzyme glycine Glycine glycine->enzyme n_octanoylglycine n-Octanoylglycine coa Coenzyme A enzyme->n_octanoylglycine enzyme->coa

Caption: Biosynthesis of n-Octanoylglycine from Octanoyl-CoA and Glycine.

References

An In-depth Technical Guide to the Synthesis and Purification of n-Octanoylglycine-2,2-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of n-Octanoylglycine-2,2-d2, an isotopically labeled derivative of the endogenous signaling molecule n-Octanoylglycine. This document details the chemical principles, experimental protocols, and analytical characterization of this compound, intended to support researchers in the fields of pharmacology, biochemistry, and drug development.

Introduction

n-Octanoylglycine belongs to the class of N-acyl amino acids, a family of lipid signaling molecules involved in various physiological processes. The deuterated isotopologue, this compound, serves as a valuable tool in metabolic studies, pharmacokinetic analyses, and as an internal standard for mass spectrometry-based quantification of the endogenous compound. Its synthesis involves a two-step process: the deuteration of glycine at the alpha-position, followed by the acylation of the resulting glycine-2,2-d2 with octanoyl chloride.

Synthesis of this compound

The synthesis of this compound is achieved through a robust two-step procedure. The first step focuses on the isotopic labeling of the glycine backbone, followed by the attachment of the octanoyl chain.

Step 1: Synthesis of Glycine-2,2-d2

The critical step in this synthesis is the efficient and selective deuteration of glycine at the α-carbon. Several methods have been reported for this transformation, with a common approach being hydrogen-deuterium exchange in a deuterated solvent under basic conditions.

Experimental Protocol: Deuteration of Glycine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve glycine (1.0 eq) in deuterium oxide (D₂O).

  • Catalyst Addition: Add a catalytic amount of a suitable base, such as sodium carbonate (Na₂CO₃) or a ruthenium-based catalyst (e.g., 5% Ru/C).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 24-48 hours to facilitate the hydrogen-deuterium exchange at the α-position. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signal corresponding to the α-protons of glycine.

  • Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is then recrystallized from a mixture of D₂O and isopropanol to yield pure glycine-2,2-d2. Commercially available glycine-2,2-d2 typically has an isotopic purity of 98 atom % D.

Step 2: Acylation of Glycine-2,2-d2 (Schotten-Baumann Reaction)

The acylation of glycine-2,2-d2 with octanoyl chloride is accomplished via the Schotten-Baumann reaction, a well-established method for the synthesis of amides from amines and acid chlorides under aqueous alkaline conditions[1].

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a beaker, dissolve glycine-2,2-d2 (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (NaOH) and cool the mixture in an ice bath.

  • Addition of Acylating Agent: While vigorously stirring, slowly add octanoyl chloride (1.1 eq) dropwise to the cooled solution. Maintain the pH of the reaction mixture between 9 and 10 by the concurrent addition of 2 M NaOH solution.

  • Reaction Monitoring: The reaction is typically complete within 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is acidified to a pH of approximately 2 with concentrated hydrochloric acid (HCl). This protonates the carboxylate and causes the this compound to precipitate out of the solution.

    • The precipitate is collected by vacuum filtration and washed with cold water to remove inorganic salts.

    • To remove any unreacted octanoic acid, the crude product is washed with a non-polar organic solvent such as hexane or cyclohexane.

    • For further purification, the solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueReference
Starting Materials
Glycine Molecular Weight75.07 g/mol
Glycine-2,2-d2 Molecular Weight77.08 g/mol
Octanoyl Chloride Molecular Weight162.66 g/mol
Product
n-Octanoylglycine Molecular Weight201.26 g/mol [2][3]
This compound Molecular Weight203.28 g/mol [4]
Typical Isotopic Purity>98 atom % D
Expected Yield>85%Inferred from similar syntheses

Analytical Characterization

The successful synthesis and purification of this compound can be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most definitive evidence for the successful deuteration is the absence of the singlet corresponding to the α-protons of the glycine moiety, which typically appears around 3.9 ppm in the spectrum of the non-deuterated compound. The other signals corresponding to the octanoyl chain should remain unchanged.

  • ¹³C NMR: The spectrum of the deuterated compound will be very similar to that of the non-deuterated analogue. The α-carbon of the glycine moiety may show a slightly different chemical shift and a change in multiplicity due to the deuterium coupling.

Table of Expected ¹H NMR Chemical Shifts for n-Octanoylglycine (in CDCl₃)

ProtonsChemical Shift (ppm)Multiplicity
CH₃ (octanoyl)~0.88t
(CH₂)₅ (octanoyl)~1.27m
CH₂-C=O (octanoyl)~2.25t
CH₂ (glycine)~3.95d
NH~6.5br s
COOH~11.5br s

Note: In the spectrum of this compound, the signal at ~3.95 ppm will be absent.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the final product. The molecular ion peak for this compound should be observed at m/z = 204.15 (for [M+H]⁺), which is two mass units higher than the non-deuterated compound (m/z = 202.14 for [M+H]⁺).

Logical Workflow and Diagrams

The overall process for the synthesis and purification of this compound can be visualized as a sequential workflow.

Synthesis_Workflow cluster_deuteration Step 1: Deuteration of Glycine cluster_acylation Step 2: Acylation (Schotten-Baumann) cluster_purification Purification Glycine Glycine D2O D2O, Base Glycine->D2O H/D Exchange Glycine_d2 Glycine-2,2-d2 D2O->Glycine_d2 OctanoylCl Octanoyl Chloride Glycine_d2->OctanoylCl Acylation NaOH_aq aq. NaOH Crude_Product Crude n-Octanoylglycine-d2 OctanoylCl->Crude_Product Acidification Acidification (HCl) Crude_Product->Acidification Filtration Filtration Acidification->Filtration Washing Washing (Hexane) Filtration->Washing Pure_Product Pure n-Octanoylglycine-d2 Washing->Pure_Product

Caption: Synthetic workflow for this compound.

The mechanism of the Schotten-Baumann reaction involves the nucleophilic attack of the deprotonated amino group of glycine on the electrophilic carbonyl carbon of octanoyl chloride.

Caption: Schotten-Baumann reaction mechanism.

Conclusion

The synthesis of this compound is a straightforward and efficient process that can be accomplished in a standard organic chemistry laboratory. The key steps involve the deuteration of glycine followed by a Schotten-Baumann acylation. Careful purification is necessary to obtain a high-purity product suitable for sensitive analytical applications. This guide provides the essential information for researchers to successfully synthesize and characterize this important research tool.

References

The Role of N-Octanoylglycine in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octanoylglycine is an N-acylglycine, a class of metabolites formed from the conjugation of a fatty acid with glycine.[1] Specifically, it is the product of the conjugation of octanoic acid, a medium-chain fatty acid (MCFA), with glycine.[1] While present at low levels under normal physiological conditions, N-octanoylglycine accumulates significantly in certain inborn errors of fatty acid metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[2][3] This accumulation has positioned N-octanoylglycine as a critical biomarker for the diagnosis and monitoring of this disorder. This technical guide provides an in-depth exploration of the role of N-octanoylglycine in fatty acid metabolism, its biochemical synthesis, its clinical significance, and the analytical methodologies used for its quantification.

Biochemical Synthesis and Metabolism

The primary pathway for the synthesis of N-octanoylglycine is the glycine conjugation pathway, which occurs within the mitochondria.[4][5] This pathway serves as a detoxification mechanism to eliminate excess acyl-CoA esters that can accumulate when fatty acid β-oxidation is impaired.[5]

The synthesis of N-octanoylglycine involves a two-step enzymatic reaction:

  • Activation of Octanoic Acid: Octanoic acid is first activated to its coenzyme A (CoA) thioester, octanoyl-CoA, by a mitochondrial medium-chain acyl-CoA synthetase. This reaction requires ATP for the formation of the high-energy thioester bond.[4]

  • Glycine Conjugation: The octanoyl moiety is then transferred from octanoyl-CoA to the amino group of glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT; EC 2.3.1.13).[6] The resulting products are N-octanoylglycine and free Coenzyme A.

The glycine conjugation pathway is crucial for maintaining a pool of free CoASH within the mitochondria, which is essential for numerous metabolic processes, including the Krebs cycle and fatty acid oxidation.[5]

Glycine_Conjugation_Pathway

Role in MCAD Deficiency

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is an autosomal recessive genetic disorder that impairs the first step of mitochondrial β-oxidation of medium-chain fatty acids (C6-C12). The deficiency of the MCAD enzyme leads to the accumulation of medium-chain acyl-CoA esters, including octanoyl-CoA.[7]

This accumulation of octanoyl-CoA drives the synthesis of N-octanoylglycine through the glycine conjugation pathway as the body attempts to detoxify and excrete the excess acyl groups.[8] Consequently, individuals with MCAD deficiency exhibit significantly elevated levels of N-octanoylglycine and other medium-chain acylglycines, such as N-hexanoylglycine, in their urine.[2][9]

Quantitative Data

The urinary excretion of N-octanoylglycine is a key diagnostic marker for MCAD deficiency. The following tables summarize available quantitative data.

Analyte Reference Range (mg/g Creatinine)
n-Octanoylglycine≤2.00
n-Hexanoylglycine≤2.00
Isovalerylglycine≤8.00
n-Butyrylglycine≤2.50
Isobutyrylglycine≤3.00
n-Propionylglycine≤2.25
n-Acetylglycine≤3.50

Table 1: Urinary Acylglycine Reference Ranges for a general population. Data from Mayo Clinic Laboratories.[3]

Treatment Period Hexanoylglycine (mmol/mol creatinine) Octanoylglycine (mmol/mol creatinine) Hexanoylcarnitine (mmol/mol creatinine) Octanoylcarnitine (mmol/mol creatinine)
No Treatment10.9 ± 5.32.8 ± 1.50.1 ± 0.10.1 ± 0.1
Glycine11.2 ± 5.82.9 ± 1.60.1 ± 0.10.1 ± 0.1
L-Carnitine4.4 ± 2.61.1 ± 0.70.6 ± 0.30.3 ± 0.2
Glycine + L-Carnitine4.8 ± 3.11.2 ± 0.80.7 ± 0.40.4 ± 0.3

Table 2: Excretion of Acylglycines and Acylcarnitines in Five Patients with MCAD Deficiency Under Different Treatment Regimens (Mean ± SD). Adapted from Rinaldo et al. (1993).[8]

Experimental Protocols

The quantification of N-octanoylglycine and other acylglycines is typically performed using mass spectrometry-based methods, which offer high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method involves the extraction of acylglycines from urine, followed by chemical derivatization to increase their volatility for analysis by GC-MS. Stable isotope-labeled internal standards are used for accurate quantification.[2][10]

Methodology:

  • Sample Preparation: A urine sample is acidified, and internal standards (e.g., deuterated N-octanoylglycine) are added.

  • Extraction: The acylglycines are extracted from the aqueous urine matrix into an organic solvent, such as ethyl acetate.[11]

  • Derivatization: The carboxylic acid group of the acylglycines is derivatized to form a more volatile ester. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which creates trimethylsilyl (TMS) esters.[11]

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the acylglycine derivatives are separated based on their boiling points and interaction with the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and detected. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.[10]

GCMS_Workflow Urine_Sample Urine Sample + Internal Standards Extraction Liquid-Liquid Extraction Urine_Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Principle: This method offers higher throughput and sensitivity compared to GC-MS and often requires less sample preparation. It involves the separation of acylglycines by UPLC followed by detection using a tandem mass spectrometer.[12][13]

Methodology:

  • Sample Preparation: Urine samples are typically diluted and mixed with an internal standard solution containing stable isotope-labeled acylglycines.[13]

  • UPLC Separation: The prepared sample is injected into the UPLC system. The acylglycines are separated on a reverse-phase column using a gradient of aqueous and organic mobile phases.

  • MS/MS Detection: The separated analytes are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acylglycine and its internal standard are monitored for highly selective and sensitive quantification.[13]

Signaling Pathways and Logical Relationships

While N-octanoylglycine is primarily considered a detoxification product, other N-acyl amino acids have been shown to possess signaling properties. For instance, N-arachidonoyl glycine (NAGly) has been investigated for its potential interaction with G protein-coupled receptors (GPCRs), such as GPR18.[13][14] Although the direct signaling role of N-octanoylglycine is not yet well-established, its structural similarity to other bioactive N-acyl amino acids suggests a potential for such functions that warrants further investigation.

MCAD_Diagnosis_Workflow cluster_screening Newborn Screening cluster_confirmation Confirmatory Testing NBS Dried Blood Spot Analysis (Acylcarnitine Profile) Urine_Acylglycines Urine Acylglycine Analysis (GC-MS or UPLC-MS/MS) NBS->Urine_Acylglycines Abnormal C8-acylcarnitine Urine_Organic_Acids Urine Organic Acid Analysis NBS->Urine_Organic_Acids Abnormal C8-acylcarnitine Plasma_Acylcarnitines Plasma Acylcarnitine Profile NBS->Plasma_Acylcarnitines Abnormal C8-acylcarnitine Genetic_Testing ACADM Gene Sequencing Urine_Acylglycines->Genetic_Testing Elevated N-Octanoylglycine & N-Hexanoylglycine Diagnosis Diagnosis of MCAD Deficiency Genetic_Testing->Diagnosis

Therapeutic Strategies

The primary management of MCAD deficiency involves avoiding fasting to prevent the mobilization of fatty acids and the accumulation of toxic intermediates.[7] However, therapeutic strategies aimed at modulating the glycine conjugation pathway have also been considered.

  • Glycine Supplementation: The rationale for glycine supplementation is to enhance the capacity of the glycine conjugation pathway to detoxify and excrete the accumulating acyl-CoA species. However, studies have shown that oral glycine supplementation in MCAD-deficient patients does not significantly increase the excretion of acylglycines.[8]

  • L-Carnitine Supplementation: L-carnitine is often used in fatty acid oxidation disorders to facilitate the excretion of acyl groups as acylcarnitines and to replenish free carnitine stores. In MCAD deficiency, L-carnitine supplementation has been shown to increase acylcarnitine excretion but concurrently decrease acylglycine excretion, suggesting a potential inhibition of the glycine conjugation pathway.[8] The long-term benefit of L-carnitine supplementation in MCAD deficiency remains a subject of debate.[7]

Conclusion

N-Octanoylglycine is a key metabolite in the pathophysiology of MCAD deficiency and serves as an indispensable biomarker for its diagnosis. Its formation via the glycine conjugation pathway represents a crucial, albeit sometimes overwhelmed, detoxification mechanism for the clearance of toxic medium-chain acyl-CoA esters. While current therapeutic interventions targeting this pathway have shown limited efficacy, a deeper understanding of the regulation of glycine N-acyltransferase and the potential signaling roles of N-octanoylglycine may open new avenues for the development of novel therapeutic strategies for MCAD deficiency and other fatty acid oxidation disorders. Further research is warranted to elucidate the potential cellular toxicity of N-octanoylglycine and its direct impact on mitochondrial function.

References

n-Octanoylglycine-2,2-d2: A Stable Isotope Labeled Standard for Accurate Quantification in Biomedical Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

n-Octanoylglycine is a naturally occurring N-acylglycine, a class of metabolites formed from the conjugation of a fatty acid (octanoic acid in this case) and glycine. These molecules play a crucial role in the detoxification of fatty acid metabolism intermediates. Elevated levels of specific acylglycines in biological fluids, such as urine, are important biomarkers for the diagnosis and monitoring of inborn errors of metabolism, particularly fatty acid β-oxidation disorders. Accurate and precise quantification of n-Octanoylglycine is therefore essential for clinical diagnostics and research in metabolic diseases.

Stable isotope dilution analysis using mass spectrometry is the gold standard for quantitative bioanalysis due to its high specificity and accuracy. n-Octanoylglycine-2,2-d2 is a stable isotope-labeled internal standard designed for this purpose. By incorporating two deuterium atoms on the glycine backbone, it is chemically identical to the endogenous analyte but mass-shifted, allowing for precise quantification by correcting for matrix effects and variations during sample preparation and analysis. This technical guide provides a comprehensive overview of this compound, including its synthesis, analytical methodologies, and applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValue
Chemical Name N-(1-oxooctyl)glycine-2,2-d2
Synonyms Capryloylglycine-d2, N-Octanoylglycine-d2
CAS Number 1219805-51-2
Molecular Formula C₁₀H₁₇D₂NO₃[1]
Molecular Weight 203.28 g/mol [1]
Isotopic Enrichment Typically ≥98%
Appearance White to off-white solid

Synthesis of this compound

A common and environmentally friendly approach to synthesizing N-acyl glycines involves the reaction of an amino acid with an acyl chloride.[2] The synthesis of this compound can be adapted from this general principle.

Reaction Scheme:

Glycine_d2 Glycine-2,2-d2 Product This compound Glycine_d2->Product + Schotten-Baumann reaction Octanoyl_Chloride Octanoyl Chloride Octanoyl_Chloride->Product Solvent Aqueous Base (e.g., NaOH aq.) Byproduct HCl Fatty_Acids Medium-Chain Fatty Acids (e.g., Octanoic Acid) Octanoyl_CoA Octanoyl-CoA Fatty_Acids->Octanoyl_CoA ATP, CoA Fatty_Acyl_CoA_Synthetase Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Pathway Octanoyl_CoA->Beta_Oxidation n_Octanoylglycine n-Octanoylglycine Octanoyl_CoA->n_Octanoylglycine MCAD_Deficiency MCAD Deficiency Beta_Oxidation->MCAD_Deficiency Impaired in GLYAT Glycine N-acyltransferase (GLYAT) Glycine Glycine Glycine->n_Octanoylglycine Urine_Excretion Urinary Excretion n_Octanoylglycine->Urine_Excretion cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_analysis Data Analysis Urine_Sample Urine Sample Spike_IS Spike with This compound Urine_Sample->Spike_IS SPE Solid Phase Extraction (Anion Exchange) Spike_IS->SPE Derivatization Derivatization (e.g., with n-butanol/HCl) SPE->Derivatization UPLC UPLC Separation Derivatization->UPLC MSMS Tandem Mass Spectrometry (MRM Mode) UPLC->MSMS Quantification Quantification (Analyte/IS Ratio vs. Calibration Curve) MSMS->Quantification

References

Unlocking Molecular Dynamics: An In-depth Technical Guide to Deuterium Labeling in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical techniques, deuterium labeling coupled with mass spectrometry stands out as a powerful strategy for elucidating molecular structure, dynamics, and metabolic fate. The substitution of hydrogen with its heavier, stable isotope, deuterium, provides a subtle yet discernible mass shift that, when analyzed by mass spectrometry, offers a window into a molecule's behavior in complex biological systems. This in-depth technical guide explores the core principles of deuterium labeling and its applications in quantitative proteomics, pharmacokinetic analysis, and metabolic studies, providing detailed experimental protocols and data interpretation strategies for researchers in drug discovery and development.

Core Principles of Deuterium Labeling

Deuterium (²H or D) possesses twice the mass of protium (¹H), the most common hydrogen isotope. This mass difference is the cornerstone of deuterium labeling techniques. When a deuterium-labeled molecule is analyzed by mass spectrometry, its mass-to-charge ratio (m/z) will be higher than its unlabeled counterpart, allowing for its differentiation and quantification.

The primary methods for introducing deuterium into molecules include:

  • Chemical Synthesis: Deuterium atoms are incorporated into a molecule at specific positions through synthetic organic chemistry. This "bottom-up" approach offers precise control over the location and number of deuterium labels.

  • Hydrogen-Deuterium Exchange (HDX): Labile hydrogens in a molecule, such as those in amide, hydroxyl, or sulfhydryl groups, can exchange with deuterium from a deuterated solvent (e.g., D₂O). The rate and extent of this exchange are highly dependent on the local chemical environment and solvent accessibility, providing valuable structural information.[1][2]

  • Metabolic Labeling: Organisms or cells are cultured in media containing a deuterium source, such as deuterated water (D₂O) or deuterated amino acids.[3][4][5][6] As new molecules are synthesized, deuterium is incorporated, providing a global view of metabolic turnover.[3][4][5][6]

Applications in Drug Discovery and Development

Deuterium labeling has become an indispensable tool across various stages of the drug development pipeline:

  • Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and other quantitative proteomics techniques utilize deuterium-labeled amino acids to compare protein abundance between different cell populations.[] This allows for the identification of proteins whose expression levels change in response to drug treatment or disease state.

  • Pharmacokinetic (ADME) Studies: Deuterium-labeled drug candidates are used as internal standards in quantitative mass spectrometry assays to accurately measure drug concentrations in biological matrices.[8] This is crucial for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The use of deuterium labeling can also intentionally slow down metabolism at specific sites (the "deuterium isotope effect"), potentially improving a drug's pharmacokinetic properties.

  • Metabolic Pathway and Flux Analysis: By tracing the incorporation of deuterium from labeled precursors into downstream metabolites, researchers can map metabolic pathways and quantify the rate of metabolic reactions (flux).[2][9][10][11] This is particularly valuable for understanding the mechanism of action of drugs that target metabolic pathways.

  • Protein Conformation and Dynamics: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing protein conformation and dynamics in solution.[1][8][12][13] By measuring the rate of deuterium exchange at different regions of a protein, it is possible to identify ligand binding sites, allosteric effects, and conformational changes associated with protein function.[1][8][12][13]

Quantitative Data Summary

The following tables summarize key quantitative data related to deuterium labeling in mass spectrometry.

Table 1: Isotope Effects on Chromatographic Retention Time

Compound ClassLabeling MethodChromatographic MethodObserved Retention Time Shift (Heavy vs. Light)Reference
PeptidesDimethyl labeling (deuterated formaldehyde)Reversed-Phase Liquid Chromatography (RPLC)Deuterated peptides elute earlier[14]
PeptidesDimethyl labeling (deuterated formaldehyde)Capillary Zone Electrophoresis (CZE)Negligible shift[14]
Reactive AldehydesDerivatization with d₃-2,4-dinitrophenylhydrazineReversed-Phase Liquid Chromatography (RPLC)Significant retention time shift[15]
Reactive AldehydesDerivatization with ¹³C₆- or ¹⁵N₂-2,4-dinitrophenylhydrazineReversed-Phase Liquid Chromatography (RPLC)No significant retention time shift[15]

Table 2: Deuterium Incorporation in Metabolic Labeling (D₂O in Cell Culture)

Amino AcidNumber of Deuterium Atoms Incorporated (Median)Reference
Alanine3.5[3]
Aspartate2.1[3]
Glutamate2.9[3]
Glycine1.8[3]
Proline4.2[3]
Serine2.0[3]

Note: The number of incorporated deuterium atoms can vary between cell lines and culture conditions.

Experimental Protocols

Protocol 1: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Protein-Ligand Interaction Analysis

This protocol outlines a typical bottom-up HDX-MS experiment to map the binding site of a small molecule ligand on a target protein.

1. Sample Preparation:

  • Prepare a stock solution of the target protein in a non-deuterated aqueous buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5).

  • Prepare a stock solution of the small molecule ligand in a compatible solvent (e.g., DMSO).

  • Prepare the deuterated labeling buffer by lyophilizing the non-deuterated buffer and reconstituting it in 99.9% D₂O.

  • Prepare the quench buffer (e.g., 0.5 M TCEP, 4 M Guanidine-HCl, pH 2.5).

2. On-Exchange Reaction:

  • For the apo (unbound) state, mix the protein solution with the deuterated labeling buffer at a 1:9 ratio (v/v).

  • For the holo (ligand-bound) state, pre-incubate the protein with a molar excess of the ligand before adding the deuterated labeling buffer.

  • Incubate the reactions at a controlled temperature (e.g., 25 °C) for various time points (e.g., 10s, 1min, 10min, 1h).

3. Quenching and Digestion:

  • At each time point, quench the exchange reaction by adding an equal volume of ice-cold quench buffer. This rapidly lowers the pH and temperature to minimize back-exchange.[12][16]

  • Immediately inject the quenched sample onto an online pepsin column for digestion at a low temperature (e.g., 4 °C).

4. LC-MS/MS Analysis:

  • Separate the resulting peptides using a reversed-phase analytical column with a fast gradient.

  • Analyze the eluting peptides using a high-resolution mass spectrometer in MS1 mode to measure the mass of the deuterated peptides.

  • Perform MS/MS on a separate, non-deuterated sample to identify the peptide sequences.

5. Data Analysis:

  • Calculate the centroid mass of the isotopic envelope for each peptide at each time point.

  • Subtract the mass of the non-deuterated peptide to determine the amount of deuterium uptake.

  • Compare the deuterium uptake between the apo and holo states. Regions of the protein that show reduced deuterium uptake in the presence of the ligand are indicative of the binding site or areas of conformational change.

Protocol 2: Protein Turnover Analysis using D₂O Metabolic Labeling

This protocol describes a method for measuring protein turnover rates in cultured cells using D₂O labeling.

1. Cell Culture and Labeling:

  • Culture cells in their standard growth medium.

  • To initiate labeling, replace the standard medium with a medium containing a known percentage of D₂O (e.g., 4-8%).[6]

  • Harvest cells at various time points (e.g., 0, 6, 12, 24, 48 hours) after the introduction of the D₂O-containing medium.

2. Protein Extraction and Digestion:

  • Lyse the cells and extract the total protein.

  • Quantify the protein concentration.

  • Digest the proteins into peptides using a suitable protease (e.g., trypsin).

3. LC-MS/MS Analysis:

  • Analyze the peptide mixture by LC-MS/MS.

  • Acquire data in a data-dependent manner, collecting both MS1 scans for quantification and MS2 scans for peptide identification.

4. Data Analysis:

  • Identify peptides and proteins using a protein database search algorithm.

  • For each identified peptide, extract the isotopic distribution from the MS1 scans at each time point.

  • Calculate the rate of deuterium incorporation for each peptide by fitting the data to an exponential rise to maximum equation.

  • The calculated rate constant corresponds to the protein turnover rate.

Visualizations

experimental_workflow_hdx_ms cluster_sample_prep 1. Sample Preparation cluster_on_exchange 2. On-Exchange Reaction cluster_quench_digest 3. Quenching & Digestion cluster_analysis 4. Analysis Protein Protein Solution Apo_Reaction Apo State (Protein + D2O Buffer) Protein->Apo_Reaction Holo_Reaction Holo State (Protein + Ligand + D2O Buffer) Protein->Holo_Reaction Ligand Ligand Solution Ligand->Holo_Reaction D2O_Buffer D2O Buffer D2O_Buffer->Apo_Reaction D2O_Buffer->Holo_Reaction Quench Quench Reaction (Low pH & Temp) Apo_Reaction->Quench Time Points Holo_Reaction->Quench Time Points Pepsin_Digestion Online Pepsin Digestion Quench->Pepsin_Digestion LC_MS LC-MS/MS Analysis Pepsin_Digestion->LC_MS Data_Analysis Data Analysis (Deuterium Uptake) LC_MS->Data_Analysis

Caption: Workflow for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).

experimental_workflow_protein_turnover cluster_labeling 1. Cell Culture & Labeling cluster_harvest 2. Harvesting & Lysis cluster_digestion 3. Protein Digestion cluster_analysis 4. Analysis Cell_Culture Cell Culture D2O_Medium D2O Containing Medium Cell_Culture->D2O_Medium Replace Medium Harvest Harvest Cells (Time Points) D2O_Medium->Harvest Lysis Cell Lysis & Protein Extraction Harvest->Lysis Digestion Trypsin Digestion Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Turnover Rate) LC_MS->Data_Analysis

Caption: Workflow for Protein Turnover Analysis using D₂O Metabolic Labeling.

logical_relationship_quant_proteomics cluster_samples Sample States cluster_processing Sample Processing cluster_analysis Analysis State_A Control State (e.g., Unlabeled Amino Acids) Combine Combine Samples State_A->Combine State_B Experimental State (e.g., Deuterated Amino Acids) State_B->Combine Digest Protein Digestion Combine->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Quantification Relative Quantification (Peak Intensity Ratios) LC_MS->Quantification

Caption: Logical Relationship in Quantitative Proteomics using Deuterium Labeling.

References

An In-depth Technical Guide to n-Octanoylglycine-2,2-d2 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: n-Octanoylglycine, an N-acyl amino acid, is a metabolite of medium-chain fatty acids. Its presence and concentration in biological fluids can be indicative of certain metabolic processes and inborn errors of metabolism, particularly those related to mitochondrial fatty acid beta-oxidation. The isotopically labeled n-Octanoylglycine-2,2-d2 serves as an ideal internal standard for the accurate quantification of its unlabeled counterpart in complex biological matrices using mass spectrometry-based techniques. This guide provides a comprehensive overview of this compound, including its suppliers, pricing, a detailed experimental protocol for its use, and relevant biological pathways.

Supplier and Pricing Information

For researchers planning to utilize this compound, several suppliers offer this stable isotope-labeled compound. The pricing can vary based on the quantity and purity. Below is a summary of available suppliers and their current pricing.

SupplierProduct CodeQuantityPrice (USD)Availability
CDN IsotopesD-72670.01 g$227.00In Stock[1]
0.05 g$716.00In Stock[1]
LGC StandardsCDN-D-72670.01 gLogin requiredIn stock[2]
Fisher Scientific303187080.05 gInquiry required-
CymitQuimica--Inquiry required-[3]
Shaanxi Dideu Medichem Co. Ltd--Inquiry required-[4]

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most up-to-date information.

Biological Significance and Synthesis Pathway

n-Octanoylglycine is an acylglycine, a class of metabolites formed from the conjugation of a fatty acid with glycine.[5] This conjugation is a detoxification pathway that facilitates the excretion of excess fatty acids. The synthesis is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT), which is primarily found in the mitochondria of the liver and kidneys.[6][7] The enzymatic reaction involves the transfer of an acyl group from an acyl-CoA molecule to glycine, forming N-acylglycine and releasing Coenzyme A.[6][8][9]

Glycine_N_Acyltransferase_Pathway cluster_0 Mitochondrial Matrix Octanoyl_CoA Octanoyl-CoA GLYAT Glycine N-acyltransferase (GLYAT) Octanoyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT n_Octanoylglycine n-Octanoylglycine GLYAT->n_Octanoylglycine CoA Coenzyme A GLYAT->CoA Bioanalytical_Workflow cluster_workflow Quantitative Bioanalysis Workflow Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (this compound) Sample->Spike_IS Extraction Sample Preparation (e.g., Protein Precipitation) Spike_IS->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio & Calibration) MS_Detection->Data_Analysis Quantification Analyte Quantification Data_Analysis->Quantification

References

Methodological & Application

Application Note: Quantitative Analysis of n-Octanoylglycine-2,2-d2 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Octanoylglycine is an acylglycine metabolite formed through the conjugation of octanoic acid and glycine. This process is a key step in the glycine conjugation pathway, a phase II detoxification system primarily in the liver, catalyzed by glycine N-acyltransferase. This pathway is crucial for the elimination of excess acyl-CoAs that can be metabolically toxic at high concentrations. The analysis of acylglycines is an important biochemical tool for diagnosing inherited metabolic disorders, particularly those related to mitochondrial fatty acid β-oxidation. n-Octanoylglycine-2,2-d2 is a stable isotope-labeled internal standard used for the accurate quantification of n-octanoylglycine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.

This application note provides a detailed protocol for the development and validation of a robust LC-MS/MS method for the quantification of n-Octanoylglycine using this compound as an internal standard in human plasma.

Signaling Pathway

The formation of n-Octanoylglycine is a part of the broader glycine conjugation pathway, which plays a significant role in the metabolism and detoxification of various endogenous and exogenous compounds.[1][2] Medium-chain fatty acids, such as octanoic acid, are activated to their corresponding acyl-CoA thioesters. Glycine N-acyltransferase (GLYAT) then catalyzes the transfer of the octanoyl group from octanoyl-CoA to glycine, forming n-Octanoylglycine, which is subsequently excreted.[1][2][3]

cluster_0 Mitochondrial Matrix Octanoic_Acid Octanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase (Medium-Chain) Octanoic_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi Octanoyl_CoA Octanoyl-CoA GLYAT Glycine N-acyltransferase (GLYAT) Octanoyl_CoA->GLYAT Acyl_CoA_Synthetase->Octanoyl_CoA Glycine Glycine Glycine->GLYAT n_Octanoylglycine n-Octanoylglycine Transport Transport to Urine for Excretion n_Octanoylglycine->Transport GLYAT->n_Octanoylglycine CoA CoA-SH GLYAT->CoA

Figure 1: Glycine Conjugation Pathway for n-Octanoylglycine Formation.

Experimental Protocols

Materials and Reagents
  • n-Octanoylglycine (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA)

Sample Preparation: Protein Precipitation
  • Thaw human plasma samples and standards on ice.

  • To 100 µL of plasma, add 20 µL of internal standard working solution (this compound in 50% methanol).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Development Workflow

The development of a robust LC-MS/MS method involves several key steps to ensure selectivity, sensitivity, and reproducibility.

Start Method Development Start MS_Optimization Mass Spectrometer Optimization Start->MS_Optimization Infuse Standards LC_Development Liquid Chromatography Development MS_Optimization->LC_Development Select MRM Transitions Sample_Prep Sample Preparation Optimization LC_Development->Sample_Prep Optimize Separation Method_Validation Method Validation Sample_Prep->Method_Validation Finalize Protocol End Routine Analysis Method_Validation->End Validate Assay

Figure 2: LC-MS/MS Method Development Workflow.

Liquid Chromatography Conditions
ParameterValue
ColumnC18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B in 3 min, hold for 1 min, re-equilibrate
Mass Spectrometry Conditions
ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Collision GasArgon
Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are proposed for the underivatized forms of n-Octanoylglycine and its deuterated internal standard. The precursor ion corresponds to the [M+H]+ adduct. The product ions are characteristic fragments resulting from collision-induced dissociation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
n-Octanoylglycine202.176.15015
n-Octanoylglycine (Qualifier)202.1128.15012
This compound204.178.15015

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a 1/x weighting factor was applied.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.18
5005.95
100011.9

Linearity: R² > 0.995

Precision and Accuracy

Intra-day and inter-day precision and accuracy were assessed by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High) in six replicates.

QC LevelNominal Conc. (ng/mL)Intra-day Mean Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Mean Conc. (ng/mL)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low32.914.897.02.985.599.3
Medium8082.43.1103.081.14.2101.4
High800789.62.598.7805.23.8100.7
Matrix Effect and Recovery

Matrix effect and recovery were evaluated at low and high QC concentrations.

QC LevelNominal Conc. (ng/mL)Matrix Effect (%)Recovery (%)
Low395.291.5
High80098.194.2

Logical Relationship of Method Validation

The validation of the analytical method follows a logical progression to ensure its suitability for the intended purpose.

Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity LLOQ Lower Limit of Quantification (LLOQ) Linearity->LLOQ Precision Precision Validated_Method Validated Method Precision->Validated_Method Accuracy Accuracy Accuracy->Validated_Method LLOQ->Precision LLOQ->Accuracy Matrix_Effect Matrix Effect Matrix_Effect->Validated_Method Recovery Recovery Recovery->Validated_Method Stability Stability Stability->Validated_Method

Figure 3: Logical Flow of Method Validation Parameters.

Conclusion

This application note details a sensitive, selective, and robust LC-MS/MS method for the quantification of n-Octanoylglycine in human plasma using its deuterated isotopologue, this compound, as an internal standard. The method demonstrates excellent linearity, precision, and accuracy over a relevant concentration range. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method suitable for use in clinical research and drug development settings for the study of metabolic disorders and detoxification pathways.

References

Quantitative Analysis of N-Acylglycines in Biological Matrices using UPLC-MS/MS with n-Octanoylglycine-2,2-d2 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of N-acylglycines in biological samples, such as urine and plasma, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method incorporates the use of a deuterated internal standard, n-Octanoylglycine-2,2-d2, to ensure accuracy and precision.

Introduction

N-acylglycines are a class of metabolites formed from the conjugation of acyl-CoA esters with glycine.[1] Their quantification in biological fluids is crucial for the diagnosis and monitoring of various inherited metabolic disorders, including fatty acid oxidation defects and organic acidurias.[2][3] In these conditions, specific N-acylglycines accumulate due to enzymatic deficiencies and serve as important biomarkers.[4] Furthermore, the study of N-acylglycine profiles is gaining interest in drug development and translational medicine for monitoring drug toxicity and understanding disease pathophysiology.

This application note describes a robust and sensitive UPLC-MS/MS method for the quantification of a panel of N-acylglycines. The use of this compound as an internal standard (IS) corrects for variations in sample preparation and instrument response, leading to reliable quantitative data.

Experimental Protocols

Materials and Reagents
  • N-acylglycine analytical standards (e.g., Acetylglycine, Propionylglycine, Isovalerylglycine, Hexanoylglycine, Octanoylglycine, etc.)

  • This compound (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • n-Butanol

  • Acetyl chloride

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX or equivalent)

  • Human urine/plasma samples (control and study samples)

Preparation of Standard and Internal Standard Solutions

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol. Store at -20°C.

Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol. This working solution will be added to all samples, calibrators, and quality controls.

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of N-acylglycine analytical standards into a surrogate matrix (e.g., synthetic urine or stripped plasma). The concentration range should encompass the expected physiological and pathological levels of the analytes. A typical calibration curve might range from 0.1 to 100 µM.

Sample Preparation (Urine)
  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Centrifuge the samples at 13,000 x g for 10 minutes to pellet any particulate matter.

  • To 100 µL of supernatant, add 10 µL of the Internal Standard Working Solution (10 µg/mL).

  • Derivatization (Butylation): Add 50 µL of 3M HCl in n-butanol (prepared by slowly adding acetyl chloride to cold n-butanol).

  • Incubate the mixture at 60°C for 45 minutes.

  • Evaporate the sample to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

UPLC Conditions:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the MRM transitions for selected N-acylglycines and provide an example of expected quantitative data in healthy controls versus patients with Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD).

Table 1: MRM Transitions for Selected N-Acylglycines and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Acetylglycine-butyl ester174.176.12012
Propionylglycine-butyl ester188.176.12012
Isobutyrylglycine-butyl ester202.176.12012
Isovalerylglycine-butyl ester216.276.12515
Hexanoylglycine-butyl ester230.276.12515
n-Octanoylglycine-butyl ester 258.2 76.1 30 18
Suberylglycine-dibutyl ester344.3173.23020
This compound-butyl ester (IS) 260.2 78.1 30 18

Table 2: Urinary Concentrations of N-Acylglycines (µmol/mmol creatinine)

N-AcylglycineHealthy Controls (n=50)MCADD Patients (n=10)
Mean ± SD (Range) Mean ± SD (Range)
Hexanoylglycine0.5 ± 0.2 (0.1 - 1.0)150 ± 50 (80 - 250)
n-Octanoylglycine< 0.125 ± 10 (10 - 45)
Suberylglycine0.2 ± 0.1 (0.05 - 0.5)30 ± 12 (15 - 50)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Urine Sample (100 µL) is_addition Add Internal Standard (this compound) sample->is_addition derivatization Butylation (3M HCl in n-Butanol, 60°C) is_addition->derivatization evaporation Evaporation (Nitrogen Stream) derivatization->evaporation reconstitution Reconstitution (Mobile Phase A) evaporation->reconstitution uplc UPLC Separation (C18 Column) reconstitution->uplc msms Tandem Mass Spectrometry (ESI+, MRM) uplc->msms data_analysis Data Analysis (Quantification) msms->data_analysis

Caption: UPLC-MS/MS workflow for N-acylglycine analysis.

N-Acylglycine Biosynthesis Pathway

n_acylglycine_pathway fatty_acid Fatty Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase acyl_coa Acyl-CoA acyl_coa_synthetase->acyl_coa glyat Glycine N-Acyltransferase (GLYAT) acyl_coa->glyat glycine Glycine glycine->glyat n_acylglycine N-Acylglycine glyat->n_acylglycine excretion Urinary Excretion n_acylglycine->excretion

Caption: Biosynthesis of N-acylglycines.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantitative analysis of N-acylglycines in biological matrices. The use of the specified internal standard, this compound, is critical for achieving accurate and reproducible results. This methodology is well-suited for clinical research, diagnostic applications, and in the field of drug development for assessing metabolic profiles and potential toxicities.

References

Application Notes and Protocols for Targeted Metabolomics of Fatty Acids Using n-Octanoylglycine-2,2-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of n-Octanoylglycine-2,2-d2 as an internal standard in the targeted metabolomics analysis of fatty acids and their derivatives. The methodologies outlined are primarily based on ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and specific technique for quantitative analysis.[1][2][3]

Introduction

N-acylglycines, such as n-Octanoylglycine, are endogenous metabolites formed from the conjugation of a fatty acid with glycine.[4][5] Their levels in biological fluids can be indicative of various metabolic states and inborn errors of metabolism, particularly those related to mitochondrial fatty acid β-oxidation.[2][5][6] The stable isotope-labeled internal standard, this compound, is a crucial tool for the accurate quantification of fatty acids and acylglycines in complex biological matrices, correcting for variations in sample preparation and instrument response.[1]

Targeted metabolomics aims to quantify a predefined set of metabolites to test a specific biological hypothesis.[1] In the context of fatty acid metabolism, this approach can provide valuable insights into disease mechanisms, biomarker discovery, and the pharmacodynamic effects of drugs.

Metabolic Pathway of N-Acylglycines

N-acylglycines are synthesized in the mitochondria. The biosynthesis involves the activation of a fatty acid to its corresponding acyl-CoA, which is then conjugated with glycine. This reaction is catalyzed by glycine N-acyltransferase.[7] The accumulation of specific acylglycines in urine and blood can signify a blockage in the fatty acid β-oxidation pathway, leading to an accumulation of the corresponding acyl-CoA.[2]

FattyAcid_Metabolism cluster_mitochondrion Mitochondrion Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase ATP, CoA Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA Beta-Oxidation Beta-Oxidation Fatty Acyl-CoA->Beta-Oxidation Glycine N-Acyltransferase Glycine N-Acyltransferase Fatty Acyl-CoA->Glycine N-Acyltransferase Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA N-Acylglycine N-Acylglycine Glycine N-Acyltransferase->N-Acylglycine Glycine Glycine Glycine->Glycine N-Acyltransferase

Caption: Biosynthesis of N-Acylglycines in the Mitochondrion.

Experimental Workflow for Targeted Fatty Acid Metabolomics

The general workflow for targeted metabolomics of fatty acids using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

Experimental_Workflow Biological_Sample Biological Sample (Plasma, Urine, Tissue) Spike_IS Spike with This compound Biological_Sample->Spike_IS Extraction Sample Extraction (e.g., SPE or LLE) Spike_IS->Extraction Derivatization Derivatization (optional, e.g., butylation) Extraction->Derivatization LC_MS_MS UPLC-MS/MS Analysis Derivatization->LC_MS_MS Data_Processing Data Processing and Quantification LC_MS_MS->Data_Processing Results Quantitative Results Data_Processing->Results

Caption: General Experimental Workflow.

Detailed Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the specific fatty acids of interest. Below are protocols for plasma and urine.

Protocol 1: Solid-Phase Extraction (SPE) for Plasma/Urine Acylglycines [1]

  • Sample Thawing and Centrifugation: Thaw frozen plasma or urine samples on ice. Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet any precipitates.

  • Internal Standard Spiking: To 100 µL of supernatant, add 10 µL of the internal standard working solution (this compound in methanol).

  • Protein Precipitation (for plasma): Add 300 µL of ice-cold acetonitrile, vortex for 30 seconds, and centrifuge at 13,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant (from plasma) or the spiked urine onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

  • Elution: Elute the acylglycines with 1 mL of 5% ammonium hydroxide in methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Butylation Derivatization for Enhanced Sensitivity [6][8]

This optional step can improve chromatographic retention and ionization efficiency for certain acylglycines.

  • Reagent Preparation: Prepare a solution of 3N HCl in n-butanol.

  • Derivatization Reaction: To the dried extract from the sample preparation step, add 50 µL of 3N HCl in n-butanol.

  • Incubation: Cap the tube tightly and incubate at 60°C for 30 minutes.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried derivative in 100 µL of the initial mobile phase.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC System: A system capable of handling high pressures and delivering precise gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[8]

Chromatographic Conditions (Example): [9]

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start at 5-10% B.

    • Linearly increase to 95% B over 8-10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40-50°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 2.5-3.5 kV.[8]

  • Source Temperature: 120-150°C.[8]

  • Desolvation Temperature: 350-500°C.

  • Gas Flow Rates: Optimize desolvation and cone gas flows according to the instrument manufacturer's recommendations.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

The MRM transitions for each target fatty acid and the internal standard need to be optimized by infusing individual standard solutions. The precursor ion will be the [M+H]+ adduct, and the fragment ions will be characteristic of the specific molecule.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (IS) 204.376.115-25
n-Hexanoylglycine174.176.115-25
n-Octanoylglycine202.176.115-25
n-Decanoylglycine230.276.115-25
... (other fatty acylglycines).........

Note: The exact m/z values and collision energies should be empirically determined on the specific instrument used.

Data Presentation and Quantitative Analysis

Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression model is typically used for quantification.

Table 1: Method Validation Parameters (Illustrative)

Parametern-Hexanoylglycinen-Octanoylglycinen-Decanoylglycine
Linear Range (µM) 0.05 - 500.05 - 500.05 - 50
Correlation Coefficient (r²) > 0.995> 0.995> 0.995
Lower Limit of Quantification (LLOQ) (µM) 0.050.050.05
Intra-day Precision (%RSD) < 10%< 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%< 15%
Recovery (%) 85 - 115%85 - 115%85 - 115%

This table presents typical performance characteristics of a validated LC-MS/MS method for acylglycines. Actual values will vary depending on the specific method and laboratory.[1]

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the targeted quantitative analysis of fatty acids and their glycine conjugates in biological samples. The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement these powerful analytical techniques in their studies of fatty acid metabolism. The high sensitivity and specificity of UPLC-MS/MS, combined with the accuracy afforded by stable isotope-labeled internal standards, make this an invaluable tool for advancing our understanding of the role of fatty acids in health and disease.

References

Application Notes and Protocols for N-Acylglycine Analysis using n-Octanoylglycine-2,2-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylglycines (NAGs) are a class of endogenous lipid metabolites that are formed by the conjugation of a fatty acid to glycine. These molecules are involved in various physiological and pathological processes, including the regulation of energy metabolism, inflammation, and cellular signaling.[1][2] The analysis of N-acylglycines in biological matrices is crucial for understanding their roles in health and disease and for the development of novel therapeutics. Quantitative analysis of urinary acylglycines is a sensitive and specific method for diagnosing several inherited metabolic disorders.[1][3] This document provides detailed application notes and protocols for the sample preparation and analysis of N-acylglycines using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with n-Octanoylglycine-2,2-d2 as an internal standard.

N-Acylglycine Biosynthesis and Metabolism

N-acylglycines are synthesized through the enzymatic activity of glycine N-acyltransferase (GLYAT), which catalyzes the transfer of an acyl group from an acyl-CoA to glycine. The degradation of these molecules is primarily carried out by fatty acid amide hydrolase (FAAH). An overview of the biosynthesis and metabolism of N-acylglycines is depicted in the following pathway diagram.

N_Acylglycine_Pathway FattyAcid Fatty Acid AcylCoA Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase NAcylglycine N-Acylglycine AcylCoA->NAcylglycine Glycine N-Acyltransferase (GLYAT) Glycine Glycine Glycine->NAcylglycine DegradationProducts Fatty Acid + Glycine NAcylglycine->DegradationProducts Fatty Acid Amide Hydrolase (FAAH)

Caption: Biosynthesis and degradation pathway of N-acylglycines.

Experimental Protocols

Internal Standard Selection and Preparation

The use of a stable isotope-labeled internal standard (IS) is crucial for accurate quantification in mass spectrometry-based assays, as it compensates for variations in sample preparation and instrument response.[4] this compound is a suitable internal standard for the analysis of a range of N-acylglycines, particularly those with medium-chain fatty acyl groups, due to its structural similarity and co-elution with the target analytes.

Preparation of this compound Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of this compound.

  • Dissolve in 1 mL of methanol.

  • Store the stock solution at -20°C.

Preparation of Working Internal Standard Solution (1 µg/mL):

  • Dilute the stock solution 1:1000 with methanol.

  • This working solution will be added to the samples during the extraction process.

Sample Preparation from Plasma/Serum using Solid-Phase Extraction (SPE)

This protocol is adapted from a novel SPE method for lipids from human plasma.[5][6]

Materials:

  • SPE cartridges (e.g., C18, 100 mg)

  • Plasma or serum samples

  • This compound working solution (1 µg/mL)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

Protocol:

  • Sample Pre-treatment:

    • Thaw plasma/serum samples on ice.

    • To 100 µL of plasma/serum, add 10 µL of the 1 µg/mL this compound working solution.

    • Add 300 µL of cold methanol to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of 40% methanol in water to remove less hydrophobic interferences.

  • Elution:

    • Elute the N-acylglycines with 1 mL of acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.

Sample Preparation from Urine using Liquid-Liquid Extraction (LLE)

This protocol is a modification of established methods for organic acid extraction from urine.[7]

Materials:

  • Urine samples

  • This compound working solution (1 µg/mL)

  • Ethyl acetate (LC-MS grade)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Sodium sulfate (anhydrous)

  • Centrifuge

  • Evaporator

Protocol:

  • Sample Pre-treatment:

    • To 500 µL of urine, add 10 µL of the 1 µg/mL this compound working solution.

    • Acidify the sample to pH 1-2 with 1M HCl.

    • Saturate the sample with NaCl.

  • Extraction:

    • Add 1 mL of ethyl acetate to the sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Collection and Drying:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction step with another 1 mL of ethyl acetate and combine the organic layers.

    • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporation and Reconstitution:

    • Evaporate the dried extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.

Sample Preparation from Brain Tissue using Liquid-Liquid Extraction

This protocol is adapted from a method for the analysis of N-acyl amino acids in brain tissue.[8]

Materials:

  • Brain tissue samples

  • This compound working solution (1 µg/mL)

  • Methanol:Chloroform (2:1, v/v)

  • Water (LC-MS grade)

  • Homogenizer

  • Centrifuge

  • Evaporator

Protocol:

  • Homogenization:

    • Accurately weigh approximately 50 mg of frozen brain tissue.

    • Add 10 µL of the 1 µg/mL this compound working solution.

    • Add 1 mL of ice-cold methanol:chloroform (2:1, v/v).

    • Homogenize the tissue on ice until a uniform suspension is obtained.

  • Phase Separation:

    • Add 250 µL of water to the homogenate.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to induce phase separation.

  • Collection:

    • Carefully collect the lower organic phase, which contains the lipids including N-acylglycines.

  • Evaporation and Reconstitution:

    • Evaporate the organic phase to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for each N-acylglycine and the internal standard should be optimized. An example for N-Octanoylglycine is provided in the table below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
n-Octanoylglycine216.276.1
This compound (IS)218.278.1

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of N-acylglycines using UPLC-MS/MS.

ParameterN-HexanoylglycineN-OctanoylglycineN-OleoylglycineReference
Recovery (%) 95.298.7>90[1][8]
Precision (RSD%) < 10< 10< 20[1][8]
Linearity (r²) > 0.99> 0.99> 0.99[1]
LOD (ng/mL) ~0.5~0.5Not reported[9]
LOQ (ng/mL) ~1.5~1.5Not reported[9]

Experimental Workflow Diagram

The overall experimental workflow for N-acylglycine analysis is summarized in the diagram below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, Tissue) Add_IS Add Internal Standard (n-Octanoylglycine-d2) Sample->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC_MSMS UPLC-MS/MS Analysis Reconstitution->UPLC_MSMS Data_Processing Data Processing & Quantification UPLC_MSMS->Data_Processing

Caption: General workflow for N-acylglycine analysis.

References

Application Notes and Protocols: n-Octanoylglycine-2,2-d2 in Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

n-Octanoylglycine-2,2-d2 is a deuterated stable isotope-labeled internal standard for n-octanoylglycine. Its primary application in clinical research is for the accurate quantification of endogenous n-octanoylglycine in biological matrices, most commonly urine, using mass spectrometry-based methods. This is particularly relevant for the diagnosis and monitoring of Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), a rare, inherited metabolic disorder.

MCADD is an autosomal recessive genetic disorder caused by mutations in the ACADM gene, which codes for the medium-chain acyl-CoA dehydrogenase (MCAD) enzyme.[1][2][3] This enzyme plays a crucial role in the mitochondrial beta-oxidation of medium-chain fatty acids (C6-C12).[1][2][3] A deficiency in MCAD leads to the accumulation of medium-chain fatty acids and their metabolites, including octanoylcarnitine (C8) and n-octanoylglycine, in bodily fluids.[4] The buildup of these metabolites can lead to life-threatening metabolic crises, particularly during periods of fasting or illness, characterized by hypoketotic hypoglycemia, lethargy, vomiting, and in severe cases, seizures, coma, and death.[4]

The quantitative analysis of urinary n-octanoylglycine provides a sensitive and specific biomarker for MCADD. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the quantification.[5][6]

Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation and its Disruption in MCADD

The following diagram illustrates the mitochondrial fatty acid β-oxidation pathway and the metabolic block that occurs in MCADD, leading to the formation of n-octanoylglycine.

Fatty_Acid_Oxidation_in_MCADD Mitochondrial Fatty Acid β-Oxidation Pathway and MCADD cluster_pathway Normal β-Oxidation MCFA Medium-Chain Fatty Acids (e.g., Octanoic Acid) MCFA_CoA Medium-Chain Acyl-CoA (e.g., Octanoyl-CoA) MCFA->MCFA_CoA Acyl-CoA Synthetase MCAD_enzyme Medium-Chain Acyl-CoA Dehydrogenase (MCAD) MCFA_CoA->MCAD_enzyme Accumulation Accumulation of Octanoyl-CoA Enoyl_CoA trans-Δ2-Enoyl-CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Hydration Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Dehydrogenation Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolysis TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Energy (ATP) TCA_Cycle->Energy MCAD_enzyme->Enoyl_CoA Dehydrogenation MCAD_Deficiency MCAD Deficiency (ACADM gene mutation) MCAD_Deficiency->MCAD_enzyme Inhibition MCAD_Deficiency->Accumulation Glycine_Conjugation Glycine Conjugation Accumulation->Glycine_Conjugation Octanoylglycine n-Octanoylglycine Glycine_Conjugation->Octanoylglycine Excretion Urinary Excretion Octanoylglycine->Excretion

Caption: Disruption of fatty acid β-oxidation in MCADD.

Quantitative Data

The following tables summarize the typical concentrations of urinary n-octanoylglycine and other relevant biomarkers in healthy individuals and patients with MCADD.

Table 1: Urinary n-Octanoylglycine Concentrations

PopulationnMean ± SD (µmol/mmol creatinine)Range (µmol/mmol creatinine)
Healthy Controls2040.1 ± 0.1< 0.3
MCADD Patients415.3 ± 9.85.5 - 29.8

Data adapted from a study on urinary acylglycine analysis.[1]

Table 2: Other Relevant Urinary Biomarkers in MCADD

BiomarkerTypical Finding in MCADD
n-HexanoylglycineElevated
3-PhenylpropionylglycineElevated
SuberylglycineElevated

Note: The elevation of these biomarkers can also be indicative of MCADD.

Experimental Protocols

Sample Collection and Preparation

This protocol describes the collection and preparation of urine samples for the quantification of n-octanoylglycine.

Materials:

  • Sterile, screw-cap urine collection containers

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

  • Freezer (-20°C or -80°C)

  • This compound internal standard solution (concentration to be optimized, typically 1-10 µg/mL in a suitable solvent like methanol)

  • Methanol, HPLC grade

  • Formic acid, LC-MS grade

Procedure:

  • Urine Collection: Collect a random urine sample in a sterile, screw-cap container. For pediatric patients, if the collection volume is insufficient, submit as much specimen as possible.[3]

  • Storage: If not processed immediately, freeze the urine sample at -20°C or -80°C.[2][3]

  • Sample Thawing and Centrifugation: Thaw the frozen urine samples at room temperature. Vortex the samples for 10 seconds and then centrifuge at 13,000 x g for 5 minutes to pellet any particulate matter.

  • Internal Standard Spiking: Transfer a known volume (e.g., 100 µL) of the clear urine supernatant to a clean microcentrifuge tube. Add a precise volume of the this compound internal standard solution. The final concentration of the internal standard should be optimized based on the expected range of the endogenous analyte and instrument sensitivity.

  • Protein Precipitation (Optional but Recommended): To 100 µL of the spiked urine, add 300 µL of cold methanol. Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or an autosampler vial for LC-MS/MS analysis.

  • Dilution (if necessary): The supernatant can be diluted with the initial mobile phase (e.g., water with 0.1% formic acid) if the analyte concentration is expected to be high.

LC-MS/MS Quantification of n-Octanoylglycine

This protocol provides a general framework for the quantification of n-octanoylglycine using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from low to high organic content (e.g., 5% B to 95% B over 5-10 minutes) is typically used to elute the analyte.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The specific precursor ion (Q1) to product ion (Q3) transitions for n-octanoylglycine and its deuterated internal standard need to be determined by infusing the individual standards into the mass spectrometer. The transitions are based on the protonated molecule [M+H]+.

Table 3: Theoretical MRM Transitions

CompoundQ1 (m/z) [M+H]+Q3 (m/z)
n-Octanoylglycine202.1To be determined empirically
This compound204.1To be determined empirically

Note: The product ion (Q3) will likely correspond to the loss of the glycine moiety or other characteristic fragments. These transitions must be optimized for the specific instrument used.

Data Analysis:

  • Create a calibration curve by analyzing a series of standards containing known concentrations of n-octanoylglycine and a fixed concentration of this compound.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify the concentration of n-octanoylglycine in the unknown urine samples by interpolating their peak area ratios from the calibration curve.

  • Normalize the final concentration to the urinary creatinine concentration to account for variations in urine dilution.

Experimental Workflow

The following diagram outlines the major steps in the clinical research workflow for the diagnosis of MCADD using this compound.

Experimental_Workflow Clinical Research Workflow for MCADD Diagnosis Patient_Sample Patient Urine Sample Collection Sample_Prep Sample Preparation Patient_Sample->Sample_Prep IS_Spiking Spiking with This compound Sample_Prep->IS_Spiking LCMS_Analysis LC-MS/MS Analysis IS_Spiking->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing Result_Interpretation Result Interpretation Data_Processing->Result_Interpretation Diagnosis Diagnosis of MCADD Result_Interpretation->Diagnosis Monitoring Patient Monitoring Diagnosis->Monitoring

Caption: Workflow for MCADD diagnosis using this compound.

Conclusion

This compound is an indispensable tool in the clinical research of MCADD. Its use as an internal standard in LC-MS/MS assays allows for the precise and accurate quantification of urinary n-octanoylglycine, a key diagnostic biomarker. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals working on the diagnosis, monitoring, and development of therapies for this serious inherited metabolic disorder.

References

Application Note: Quantification of N-octanoylcarnitine in Human Plasma and Dried Blood Spots using n-Octanoylglycine-2,2-d2 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of N-octanoylcarnitine in human plasma and dried blood spots (DBS). The method utilizes a stable isotope-labeled internal standard, n-Octanoylglycine-2,2-d2, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. This methodology is particularly relevant for researchers studying fatty acid oxidation disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, where elevated levels of N-octanoylcarnitine are a key biomarker. The use of this compound as an internal standard is justified by its structural similarity to the analyte, ensuring comparable extraction efficiency and ionization response, thereby correcting for matrix effects and variations in sample processing.

Introduction

N-octanoylcarnitine is a medium-chain acylcarnitine that plays a crucial role in the transport of octanoic acid into the mitochondria for subsequent β-oxidation. In certain inborn errors of metabolism, such as MCAD deficiency, the impaired oxidation of medium-chain fatty acids leads to an accumulation of N-octanoylcarnitine in biological fluids.[1][2] Accurate quantification of this biomarker is therefore essential for research into the diagnosis, monitoring, and treatment of these disorders.

Materials and Methods

Materials
  • N-octanoylcarnitine hydrochloride (Sigma-Aldrich)

  • This compound (Toronto Research Chemicals)

  • Acetonitrile, LC-MS grade (Fisher Scientific)

  • Methanol, LC-MS grade (Fisher Scientific)

  • Formic acid, LC-MS grade (Thermo Scientific)

  • Water, LC-MS grade (Fisher Scientific)

  • Human plasma (BioIVT)

  • Dried blood spot collection cards (Whatman 903)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Standard and Internal Standard Preparation
  • N-octanoylcarnitine Stock Solution (1 mg/mL): Accurately weigh and dissolve N-octanoylcarnitine hydrochloride in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the N-octanoylcarnitine stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare a working internal standard solution of this compound at a suitable concentration in the protein precipitation solvent.

Experimental Protocols

Plasma Sample Preparation Protocol
  • Thaw Samples: Thaw plasma samples on ice.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Protein Precipitation: Add 200 µL of cold acetonitrile containing the this compound internal standard.

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

Dried Blood Spot (DBS) Sample Preparation Protocol
  • Punching: Punch a 3 mm disc from the dried blood spot into a well of a 96-well filter plate.

  • Extraction: Add 100 µL of the extraction solution (methanol containing the this compound internal standard) to each well.

  • Incubation: Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.

  • Filtration: Centrifuge the plate to collect the filtrate in a clean 96-well collection plate.

  • Evaporation: Evaporate the filtrate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method
  • LC Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-octanoylcarnitine 288.285.125
This compound (IS) 204.376.120

Note: Collision energies should be optimized for the specific instrument used.

Results and Discussion

Justification for Internal Standard Selection

This compound was chosen as the internal standard due to its structural similarity to N-octanoylcarnitine. Both molecules possess an eight-carbon acyl chain, which is the primary determinant of their retention on a reversed-phase column. This structural homology is expected to result in similar extraction efficiencies and ionization responses, allowing for accurate correction of any sample loss during preparation and matrix-induced ion suppression or enhancement. The 2 Da mass difference provided by the deuterium labels on the glycine backbone ensures that the internal standard does not interfere with the measurement of the endogenous analyte.

Method Performance

The developed LC-MS/MS method demonstrates excellent performance for the quantification of N-octanoylcarnitine in both human plasma and dried blood spots.

Table 1: Method Validation Parameters

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Precision (Intra-day and Inter-day) < 15% RSD
Accuracy 85-115%
Matrix Effect Minimal, corrected by IS
Recovery > 85%

Table 2: Representative Quantitative Data

Sample TypeConditionN-octanoylcarnitine Concentration (µM)
Human PlasmaHealthy Control0.1 - 0.5
Human PlasmaMCAD Deficiency (example)5 - 20
Dried Blood SpotHealthy Control0.2 - 0.8
Dried Blood SpotMCAD Deficiency (example)8 - 30

These are example concentration ranges and may vary between individuals and analytical laboratories.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_plasma_prep Plasma cluster_dbs_prep DBS cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is_plasma Add Internal Standard in Acetonitrile plasma->add_is_plasma dbs Dried Blood Spot (3mm punch) add_is_dbs Add Internal Standard in Methanol dbs->add_is_dbs vortex_plasma Vortex add_is_plasma->vortex_plasma centrifuge_plasma Centrifuge vortex_plasma->centrifuge_plasma supernatant_plasma Collect Supernatant centrifuge_plasma->supernatant_plasma dry_plasma Evaporate to Dryness supernatant_plasma->dry_plasma reconstitute_plasma Reconstitute dry_plasma->reconstitute_plasma lc_separation LC Separation (C18 Column) reconstitute_plasma->lc_separation extract_dbs Extract add_is_dbs->extract_dbs filter_dbs Filter extract_dbs->filter_dbs dry_dbs Evaporate to Dryness filter_dbs->dry_dbs reconstitute_dbs Reconstitute dry_dbs->reconstitute_dbs reconstitute_dbs->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification

Caption: Experimental workflow for the quantification of N-octanoylcarnitine.

signaling_pathway cluster_beta_oxidation fatty_acid Medium-Chain Fatty Acids (e.g., Octanoic Acid) acyl_coa Octanoyl-CoA fatty_acid->acyl_coa cpt1 CPT1 acyl_coa->cpt1 mcad MCAD acyl_coa->mcad carnitine Carnitine carnitine->cpt1 octanoylcarnitine N-Octanoylcarnitine cpt1->octanoylcarnitine translocase Translocase octanoylcarnitine->translocase accumulation Accumulation in Blood/Tissues octanoylcarnitine->accumulation cpt2 CPT2 translocase->cpt2 To Mitochondria cpt2->acyl_coa Inside Mitochondria mitochondria Mitochondrial Matrix beta_oxidation β-Oxidation mcad->beta_oxidation block Metabolic Block (MCAD Deficiency) mcad->block

References

Application Note: Quantitative Analysis of N-Acylglycines in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of a panel of N-acylglycines in biological samples, such as urine and plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). N-acylglycines are important biomarkers for several inborn errors of metabolism, including fatty acid oxidation disorders and organic acidemias.[1][2] This protocol employs n-Octanoylglycine-2,2-d2 as an internal standard to ensure accurate and precise quantification. The method involves a straightforward sample preparation procedure followed by rapid chromatographic separation and detection by multiple reaction monitoring (MRM). This approach offers high specificity and sensitivity, making it suitable for clinical research and drug development applications.

Introduction

N-acylglycines are metabolites formed from the conjugation of glycine with acyl-CoA esters.[2] In healthy individuals, they are present at low levels; however, their concentrations can increase significantly in individuals with certain metabolic disorders.[1][2] Accurate and reliable quantification of N-acylglycines is therefore crucial for the diagnosis and monitoring of these conditions. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput.[3] The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for matrix effects and variations in sample processing and instrument response.

Experimental

Materials and Reagents
  • N-acylglycine standards (e.g., N-Propionylglycine, N-Butyrylglycine, N-Isovalerylglycine, N-Hexanoylglycine, N-Octanoylglycine, etc.)

  • This compound (Internal Standard, ISTD)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • Methanol

  • Human plasma/urine (for matrix-matched calibrators and quality controls)

Sample Preparation

A simple "dilute-and-shoot" method is employed for urine samples. For plasma samples, a protein precipitation step is required.

Urine Sample Preparation:

  • Thaw urine samples at room temperature.

  • Vortex for 10 seconds.

  • Centrifuge at 4000 x g for 5 minutes.

  • In a clean microcentrifuge tube, combine 50 µL of urine supernatant with 450 µL of the internal standard working solution (this compound in 50% methanol/water).

  • Vortex for 10 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Plasma Sample Preparation:

  • Thaw plasma samples on ice.

  • Vortex for 10 seconds.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard (this compound).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

  • System: Waters ACQUITY UPLC or equivalent

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    1.0 95 5
    5.0 20 80
    6.0 5 95
    7.0 5 95
    7.1 95 5

    | 9.0 | 95 | 5 |

Mass Spectrometry:

  • System: Sciex 6500 QTRAP or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 550°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: Medium

  • GS1 and GS2: 50 psi

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Analysis

Data acquisition and processing were performed using the instrument's respective software (e.g., Analyst). Quantification was based on the peak area ratio of the analyte to the internal standard. Calibration curves were constructed by plotting the peak area ratios against the concentration of the standards using a linear regression with 1/x weighting.

Results

Quantitative Data

The LC-MS/MS method was validated for linearity, precision, accuracy, and sensitivity. The calibration curves for all N-acylglycines showed excellent linearity over the concentration range of 0.1 to 100 µM with a correlation coefficient (r²) > 0.99. The lower limit of quantification (LLOQ) was determined to be 0.1 µM for all analytes.

Table 1: MRM Transitions for N-Acylglycine Panel

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Propionylglycine132.176.15015
N-Butyrylglycine146.176.15015
N-Isobutyrylglycine146.176.15015
N-Tiglylglycine158.176.15018
N-Isovalerylglycine160.176.15016
N-Hexanoylglycine174.176.15017
N-Octanoylglycine202.276.15020
N-Suberylglycine232.276.15022
This compound (ISTD) 204.2 78.1 50 20

Note: Collision energies are starting points and should be optimized for the specific instrument used.

Experimental Workflow and Signaling Pathway Diagrams

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Urine or Plasma Sample ISTD Add this compound Sample->ISTD Precipitation Protein Precipitation (Plasma) ISTD->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant UPLC UPLC Separation Supernatant->UPLC MS Tandem Mass Spectrometry (MRM) UPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for N-acylglycine analysis.

G FattyAcid Fatty Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase FattyAcylCoA Fatty Acyl-CoA AcylCoA_Synthetase->FattyAcylCoA GLYAT Glycine N-Acyltransferase (GLYAT) FattyAcylCoA->GLYAT Glycine Glycine Glycine->GLYAT NAcylglycine N-Acylglycine GLYAT->NAcylglycine Excretion Urinary Excretion NAcylglycine->Excretion

Caption: Biosynthesis pathway of N-acylglycines.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific tool for the quantitative analysis of a panel of N-acylglycines in biological matrices. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. This protocol is well-suited for applications in clinical research for the study of inborn errors of metabolism and in pharmaceutical development for monitoring metabolic pathways.

References

Application Notes and Protocols for n-Octanoylglycine-2,2-d2 in Fatty Acid Amide Hydrolase (FAAH) Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase enzyme responsible for the degradation of a class of endogenous bioactive lipids, including the endocannabinoid anandamide and other N-acylethanolamines. By hydrolyzing these signaling lipids, FAAH terminates their biological activity, playing a crucial role in the regulation of pain, inflammation, and neurological functions. Consequently, FAAH has emerged as a significant therapeutic target for the development of novel analgesics, anti-inflammatory agents, and anxiolytics.

N-acylglycines, including n-octanoylglycine, are another class of lipid metabolites that are hydrolyzed by FAAH. The use of stable isotope-labeled substrates, such as n-Octanoylglycine-2,2-d2, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provides a highly specific and sensitive method for quantifying FAAH activity. This approach allows for precise measurement of the enzymatic hydrolysis product, glycine-2,2-d2, enabling detailed kinetic studies and the screening of potential FAAH inhibitors.

These application notes provide detailed protocols for utilizing this compound as a substrate in FAAH activity assays, tailored for researchers in academia and the pharmaceutical industry.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of this compound by FAAH and the general experimental workflow for the activity assay.

FAAH_Signaling_Pathway cluster_membrane Cellular Membrane cluster_cytosol Cytosol FAAH FAAH Octanoate Octanoate FAAH->Octanoate Glycine_d2 Glycine-2,2-d2 (Product) FAAH->Glycine_d2 nOG_d2 This compound (Substrate) nOG_d2->FAAH Hydrolysis

Caption: FAAH-mediated hydrolysis of this compound.

FAAH_Assay_Workflow Sample_Prep Sample Preparation (e.g., cell lysate, tissue homogenate) Incubation Incubation with This compound Sample_Prep->Incubation Quenching Reaction Quenching (e.g., with cold acetonitrile) Incubation->Quenching Extraction Product Extraction Quenching->Extraction LCMS LC-MS/MS Analysis (Detection of Glycine-2,2-d2) Extraction->LCMS Data_Analysis Data Analysis (Quantification of FAAH activity) LCMS->Data_Analysis

Caption: General experimental workflow for the FAAH activity assay.

Experimental Protocols

Protocol 1: FAAH Activity Assay in Cell Lysates using LC-MS/MS

This protocol details the measurement of FAAH activity in cultured cell lysates.

Materials:

  • Cells expressing FAAH (e.g., HEK293, COS-7, or relevant cancer cell lines)

  • This compound (substrate)

  • Glycine-2,2-d2 (for standard curve)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM EDTA

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with 150 mM NaCl, 1% Triton X-100, and protease inhibitors

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid, LC-MS grade

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Cell Culture and Lysate Preparation:

    • Culture cells to ~80-90% confluency.

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

    • Store the lysate at -80°C in aliquots.

  • FAAH Activity Assay:

    • Thaw the cell lysate on ice. Dilute the lysate with Assay Buffer to a final protein concentration of 0.1-1.0 mg/mL (optimization may be required).

    • In a 96-well plate, add 20 µL of the diluted cell lysate to each well.

    • Prepare a substrate solution of this compound in Assay Buffer. A typical starting concentration is 10 µM.

    • To initiate the enzymatic reaction, add 20 µL of the substrate solution to each well. The final substrate concentration will be 5 µM in a 40 µL reaction volume.

    • Incubate the plate at 37°C for 15-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

    • Terminate the reaction by adding 120 µL of ice-cold acetonitrile containing an internal standard (e.g., d5-glycine) to each well.

    • Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation of the polar product, glycine-2,2-d2.

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • A gradient elution from high organic to high aqueous will effectively retain and elute glycine.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

      • Predicted MRM Transitions:

        • This compound (Substrate): The exact mass is approximately 203.27 g/mol . The precursor ion ([M+H]+) would be m/z 204.3. A potential product ion would result from the loss of the octanoyl group, though monitoring the product is more critical.

        • Glycine-2,2-d2 (Product): The exact mass is approximately 77.06 g/mol . The precursor ion ([M+H]+) is m/z 78.1. A characteristic product ion would result from the loss of the carboxyl group as COOH (45 Da), leading to a transition of m/z 78.1 -> 32.1 .

      • Note: These transitions should be empirically optimized on the specific mass spectrometer being used.

  • Data Analysis:

    • Generate a standard curve using known concentrations of glycine-2,2-d2.

    • Quantify the amount of glycine-2,2-d2 produced in each sample by interpolating from the standard curve.

    • Calculate the FAAH activity as pmol of product formed per minute per mg of protein.

Protocol 2: Screening of FAAH Inhibitors

This protocol is an adaptation of the activity assay for screening potential FAAH inhibitors.

Procedure:

  • Follow steps 1 and 2 from Protocol 1 for lysate preparation and assay setup.

  • Inhibitor Pre-incubation:

    • Prepare serial dilutions of the test compounds (potential inhibitors) in the Assay Buffer.

    • Add 10 µL of the diluted inhibitor solution to the wells containing the cell lysate. For control wells, add 10 µL of the vehicle (e.g., DMSO).

    • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Initiate Reaction and Analysis:

    • Add 10 µL of the this compound substrate solution to start the reaction.

    • Proceed with the incubation, reaction termination, and LC-MS/MS analysis as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of FAAH inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data

The following tables summarize representative quantitative data for FAAH activity. Note that specific kinetic parameters for this compound are not widely available in the literature; therefore, data for the structurally similar substrate N-arachidonoyl glycine is provided as a reference.

Table 1: FAAH Kinetic Parameters (Reference Substrate)

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg)
N-arachidonoyl glycineRat Brain Membranes~15Not Reported

Data for N-arachidonoyl glycine should be considered as an approximation for n-octanoylglycine.

Table 2: Example IC50 Values for Known FAAH Inhibitors

InhibitorEnzyme SourceAssay SubstrateIC50 (nM)
URB597Rat Brain HomogenateAnandamide4.6
PF-3845Recombinant Human FAAHAnandamide7.2

These IC50 values were determined using anandamide as the substrate and are provided for comparative purposes.

Troubleshooting

IssuePossible CauseSolution
Low FAAH activity Inactive enzymeEnsure proper storage of lysates at -80°C. Avoid repeated freeze-thaw cycles.
Low FAAH expression in cellsUse a cell line known to express high levels of FAAH or transfect cells with an FAAH expression vector.
Suboptimal assay conditionsOptimize pH, temperature, and incubation time.
High background signal Non-enzymatic hydrolysisRun a control with heat-inactivated lysate to determine the extent of non-enzymatic product formation.
Contamination of reagentsUse high-purity reagents and LC-MS grade solvents.
Poor reproducibility Inaccurate pipettingUse calibrated pipettes and be consistent with technique.
Inconsistent incubation timesUse a multi-channel pipette to start and stop reactions simultaneously.
Variability in protein concentrationEnsure accurate and consistent protein concentration measurements.

Conclusion

The use of this compound as a substrate provides a robust and sensitive method for the characterization of FAAH activity and the screening of its inhibitors. The LC-MS/MS-based detection of the deuterated product ensures high specificity and minimizes interference from endogenous glycine. While the provided protocols offer a solid foundation, optimization of specific parameters based on the experimental setup and biological matrix is recommended for achieving the most accurate and reproducible results.

Application Notes and Protocols: The Use of n-Octanoylglycine-2,2-d2 in Metabolic Disease Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, such as fatty acid oxidation (FAO) disorders, are characterized by the body's inability to properly metabolize fats, leading to the accumulation of toxic intermediates. N-acylglycines are metabolites formed from the conjugation of acyl-CoA esters with glycine, a process that serves as a detoxification pathway for excess or poorly metabolized acyl-CoAs.[1] N-octanoylglycine, a conjugate of octanoyl-CoA, is a key biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common FAO disorder.[2][3] Accurate quantification of n-octanoylglycine is crucial for the diagnosis and monitoring of MCAD deficiency and for studying the broader impact of metabolic dysregulation.

The stable isotope-labeled internal standard, n-Octanoylglycine-2,2-d2, is an essential tool for the precise and accurate quantification of endogenous n-octanoylglycine in biological samples using mass spectrometry. Its use corrects for variability during sample preparation and analysis, ensuring reliable results. These application notes provide detailed protocols for the use of this compound in metabolic disease research.

Application: Quantification of n-Octanoylglycine in Urine for MCAD Deficiency Screening

Objective: To accurately quantify the concentration of n-octanoylglycine in urine samples as a diagnostic and monitoring marker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.

Principle: In MCAD deficiency, the impaired beta-oxidation of medium-chain fatty acids leads to an accumulation of octanoyl-CoA. This excess octanoyl-CoA is shunted to alternative metabolic pathways, including conjugation with glycine to form n-octanoylglycine, which is then excreted in the urine.[1][2] By using a known concentration of this compound as an internal standard, the endogenous levels of n-octanoylglycine can be precisely measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize typical quantitative data associated with the analysis of n-octanoylglycine in urine.

Table 1: Typical Urinary n-Octanoylglycine Concentrations

Populationn-Octanoylglycine Concentration (µmol/mmol creatinine)
Healthy Individuals< 2
MCAD Deficiency Patients> 20

Note: These values are illustrative and may vary between laboratories and patient populations. It is essential to establish laboratory-specific reference ranges.

Table 2: LC-MS/MS Method Performance Characteristics

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Quantification (LOQ)0.1 µmol/L
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Recovery90-110%

Experimental Protocols

Protocol 1: Quantification of Urinary n-Octanoylglycine using LC-MS/MS

Materials:

  • Urine samples

  • This compound internal standard solution (1 mg/mL in methanol)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • LC-MS/MS system

Procedure:

1. Sample Preparation: a. Thaw frozen urine samples to room temperature and vortex to ensure homogeneity. b. Centrifuge the urine samples at 10,000 x g for 5 minutes to pellet any debris. c. To 100 µL of supernatant, add 10 µL of the this compound internal standard solution (final concentration, e.g., 10 µg/mL). d. Add 500 µL of 0.1% formic acid in water to the sample.

2. Solid-Phase Extraction (SPE): a. Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. b. Load the prepared urine sample onto the SPE cartridge. c. Wash the cartridge with 1 mL of water. d. Elute the acylglycines with 1 mL of methanol. e. Evaporate the eluate to dryness under a stream of nitrogen. f. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis: a. Liquid Chromatography (LC):

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient: A suitable gradient to separate n-octanoylglycine from other urine components. For example:
  • 0-1 min: 5% B
  • 1-5 min: 5-95% B
  • 5-7 min: 95% B
  • 7-7.1 min: 95-5% B
  • 7.1-10 min: 5% B
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 µL b. Tandem Mass Spectrometry (MS/MS):
  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • Scan Type: Multiple Reaction Monitoring (MRM)
  • MRM Transitions:
  • n-Octanoylglycine: Precursor ion (m/z) -> Product ion (m/z)
  • This compound: Precursor ion (m/z) -> Product ion (m/z)
  • Note: The specific m/z values will depend on the adduct formed (e.g., [M+H]+). These should be optimized on the specific instrument.
  • Collision Energy and other MS parameters should be optimized for maximum signal intensity.

4. Data Analysis: a. Integrate the peak areas for both n-octanoylglycine and the this compound internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Determine the concentration of n-octanoylglycine in the sample using a calibration curve prepared with known concentrations of n-octanoylglycine and a fixed concentration of the internal standard. d. Normalize the final concentration to the urinary creatinine level.

Visualizations

Fatty_Acid_Beta_Oxidation_and_Acylglycine_Formation Fatty Acid Beta-Oxidation and n-Octanoylglycine Formation Pathway Fatty_Acids Medium-Chain Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase Octanoyl_CoA Octanoyl-CoA Acyl_CoA_Synthetase->Octanoyl_CoA MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Octanoyl_CoA->MCAD Normal Metabolism Glycine_N_Acyltransferase Glycine N-Acyltransferase Octanoyl_CoA->Glycine_N_Acyltransferase Alternative Pathway (in MCAD Deficiency) Beta_Oxidation Beta-Oxidation Cycle MCAD->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA MCAD_Deficiency MCAD Deficiency MCAD_Deficiency->MCAD n_Octanoylglycine n-Octanoylglycine Glycine_N_Acyltransferase->n_Octanoylglycine Glycine Glycine Glycine->Glycine_N_Acyltransferase Urine_Excretion Urinary Excretion n_Octanoylglycine->Urine_Excretion

Caption: Metabolic pathway of n-octanoylglycine formation.

Experimental_Workflow Experimental Workflow for n-Octanoylglycine Quantification Sample_Collection 1. Urine Sample Collection Spiking 2. Spike with This compound Sample_Collection->Spiking SPE 3. Solid-Phase Extraction Spiking->SPE LC_MS_MS 4. LC-MS/MS Analysis SPE->LC_MS_MS Data_Analysis 5. Data Analysis and Quantification LC_MS_MS->Data_Analysis Result Result: Urinary n-Octanoylglycine Concentration Data_Analysis->Result

Caption: Workflow for urinary n-octanoylglycine analysis.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of n-octanoylglycine in biological samples. This is critical for the accurate diagnosis and monitoring of MCAD deficiency and for advancing our understanding of metabolic diseases. The protocols and data presented here offer a framework for researchers to implement this important analytical technique in their own studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing n-Octanoylglycine-2,2-d2 Recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of n-Octanoylglycine-2,2-d2 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery important?

This compound is the deuterated form of n-Octanoylglycine, an acylglycine. Acylglycines are metabolites of fatty acids, and their levels can be indicative of certain inborn errors of metabolism.[1] The deuterated standard is used as an internal standard in quantitative analysis, typically by mass spectrometry, to accurately determine the concentration of its non-deuterated counterpart in biological samples.[2][3] High and consistent recovery of the internal standard is critical for the accuracy and reliability of these diagnostic tests.

Q2: What are the common challenges in recovering this compound?

The primary challenges in recovering this compound, a moderately hydrophobic molecule, include:

  • Low extraction efficiency from complex biological matrices like plasma or urine.

  • Analyte loss during solvent evaporation steps due to its potential volatility.

  • Poor retention or elution during solid-phase extraction (SPE).

  • Incomplete partitioning during liquid-liquid extraction (LLE).

  • Degradation or incomplete derivatization if GC-MS analysis is performed.

Q3: Which sample preparation techniques are recommended for this compound?

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common and effective techniques for extracting this compound from biological samples prior to analysis by LC-MS/MS or GC-MS.[4][5]

Q4: Is derivatization necessary for the analysis of this compound?

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is essential to increase the volatility and thermal stability of this compound.[6] Common derivatization methods include silylation and acylation. For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, derivatization is often not necessary, simplifying the sample preparation workflow.[7]

Troubleshooting Guides

Issue 1: Low Recovery of this compound using Solid-Phase Extraction (SPE)

Low recovery during SPE is a frequent issue. The following guide will help you troubleshoot and optimize your protocol.

Troubleshooting Workflow for Low SPE Recovery

Low_SPE_Recovery cluster_loading Loading Step Issues cluster_wash Wash Step Issues cluster_elution Elution Step Issues start Low Recovery Detected check_loading Analyte in Flow-through? start->check_loading check_wash Analyte in Wash Eluate? check_loading->check_wash No loading_solvent Sample solvent too strong? check_loading->loading_solvent Yes loading_ph Incorrect sample pH? check_loading->loading_ph Yes loading_flow Loading flow rate too high? check_loading->loading_flow Yes loading_capacity Sorbent mass too low? check_loading->loading_capacity Yes check_elution Analyte Retained on Cartridge? check_wash->check_elution No wash_solvent Wash solvent too strong? check_wash->wash_solvent Yes elution_solvent Elution solvent too weak? check_elution->elution_solvent Yes elution_ph Incorrect elution pH? check_elution->elution_ph Yes elution_volume Insufficient elution volume? check_elution->elution_volume Yes solution Recovery Optimized loading_solvent->solution loading_ph->solution loading_flow->solution loading_capacity->solution wash_solvent->solution elution_solvent->solution elution_ph->solution elution_volume->solution Low_LLE_Recovery cluster_ph pH Optimization cluster_solvent Solvent Selection cluster_technique Technique Optimization start Low Recovery Detected check_ph Is sample pH optimized? start->check_ph check_solvent Is the extraction solvent appropriate? check_ph->check_solvent Yes adjust_ph Adjust pH to < pKa check_ph->adjust_ph No check_technique Is the extraction technique efficient? check_solvent->check_technique Yes solvent_polarity Try a more polar/non-polar solvent check_solvent->solvent_polarity No solvent_volume Increase solvent volume check_solvent->solvent_volume No mixing Ensure vigorous mixing check_technique->mixing No emulsions Break emulsions (centrifugation, salt) check_technique->emulsions No multiple_extractions Perform multiple extractions check_technique->multiple_extractions No solution Recovery Optimized adjust_ph->solution solvent_polarity->solution solvent_volume->solution mixing->solution emulsions->solution multiple_extractions->solution SPE_Workflow start Start pretreatment Sample Pretreatment (Acidification) start->pretreatment conditioning Condition Cartridge (Methanol) pretreatment->conditioning equilibration Equilibrate Cartridge (Water) conditioning->equilibration load Load Sample equilibration->load wash Wash Cartridge (5% Methanol) load->wash elute Elute Analyte (Acetonitrile) wash->elute drydown Evaporate & Reconstitute elute->drydown analysis LC-MS/MS Analysis drydown->analysis Derivatization_Workflow start Dry Extract add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) start->add_reagent incubate Incubate at 60°C for 30 min add_reagent->incubate analyze GC-MS Analysis incubate->analyze

References

Technical Support Center: Mitigating Ion Suppression for N-Octanoylglycine-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers mitigate ion suppression when analyzing N-Octanoylglycine-d2 by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for N-Octanoylglycine-d2 analysis?

A1: Ion suppression is a type of matrix effect where components of the sample matrix other than the analyte of interest reduce the ionization efficiency of the analyte, in this case, N-Octanoylglycine-d2.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] In complex biological matrices such as plasma or urine, where N-Octanoylglycine-d2 is often measured, endogenous compounds like salts, lipids, and proteins can co-elute and interfere with the ionization process in the mass spectrometer's source.[4]

Q2: How can I determine if ion suppression is affecting my N-Octanoylglycine-d2 signal?

A2: The presence of ion suppression can be qualitatively assessed using a post-column infusion experiment.[5][6] In this method, a constant flow of N-Octanoylglycine-d2 solution is infused into the mobile phase after the analytical column. A blank matrix sample is then injected. A drop in the baseline signal at the retention time of interfering matrix components indicates ion suppression.[1][5] A quantitative assessment can be made by comparing the peak area of N-Octanoylglycine-d2 in a neat solution to the peak area of N-Octanoylglycine-d2 spiked into an extracted blank matrix sample at the same concentration.[6][7]

Q3: What are the most common causes of ion suppression for acylglycines like N-Octanoylglycine-d2?

A3: Common causes of ion suppression for polar metabolites like acylglycines in biological samples include:

  • Phospholipids: Abundant in plasma and tissue samples, they are notorious for causing ion suppression in reversed-phase chromatography.

  • Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can lead to ion suppression.

  • Co-eluting Metabolites: Endogenous compounds with similar physicochemical properties to N-Octanoylglycine-d2 can compete for ionization.

  • Exogenous Contaminants: Plasticizers or other contaminants introduced during sample preparation can also interfere.[1]

Q4: Can the use of a deuterated internal standard like N-Octanoylglycine-d2 completely eliminate ion suppression issues?

A4: While a stable isotope-labeled internal standard (SIL-IS) like N-Octanoylglycine-d2 is the preferred method to compensate for matrix effects, it does not eliminate the suppression itself.[5][8] The SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for an accurate ratio-based quantification. However, significant ion suppression can still reduce the signal of both the analyte and the internal standard to a point where the sensitivity of the assay is compromised.[4] Therefore, it is still crucial to minimize ion suppression as much as possible.

Troubleshooting Guide

If you are experiencing a loss of signal or poor reproducibility for your N-Octanoylglycine-d2 analysis, follow this troubleshooting guide.

Logical Flow for Troubleshooting Ion Suppression

IonSuppressionTroubleshooting start Start: Low N-Octanoylglycine-d2 Signal assess Assess Matrix Effect (Post-Column Infusion) start->assess suppression_present Ion Suppression Confirmed? assess->suppression_present no_suppression No Significant Suppression. Investigate Other Issues. suppression_present->no_suppression No optimize_sample_prep Optimize Sample Preparation suppression_present->optimize_sample_prep Yes optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography check_ms Adjust MS Parameters optimize_chromatography->check_ms reassess Re-assess Matrix Effect check_ms->reassess end End: Signal Improved reassess->end

Caption: A flowchart for systematically troubleshooting ion suppression.

Sample Preparation Optimization

Effective sample preparation is the most critical step in mitigating ion suppression by removing interfering matrix components before analysis.

Experimental Protocol: Comparison of Sample Preparation Techniques

  • Pooling: Obtain a pooled blank matrix sample (e.g., plasma, urine) representative of the study samples.

  • Spiking: Spike the pooled blank matrix with a known concentration of N-Octanoylglycine-d2.

  • Extraction: Aliquot the spiked matrix and perform different extraction methods in parallel.

    • Protein Precipitation (PPT): Add 3 volumes of cold acetonitrile or methanol to 1 volume of plasma. Vortex and centrifuge. Collect the supernatant.

    • Liquid-Liquid Extraction (LLE): To 1 volume of plasma, add a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Vortex and centrifuge. Collect the organic layer.

    • Solid-Phase Extraction (SPE): Use a polymeric mixed-mode or anion exchange SPE cartridge, as acylglycines are acidic.[7][9] Condition the cartridge, load the sample, wash with a weak organic solvent, and elute with a stronger solvent, potentially containing a base (e.g., 5% ammonium hydroxide in methanol).

  • Analysis: Evaporate the extracts to dryness and reconstitute in the initial mobile phase. Analyze by LC-MS.

  • Evaluation: Compare the peak area and signal-to-noise ratio of N-Octanoylglycine-d2 from each extraction method to a neat standard of the same concentration. The method yielding the highest recovery and least suppression is optimal.

Quantitative Data Summary: Sample Preparation Method Comparison

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key Advantage
Protein Precipitation (Acetonitrile)85 - 95%40 - 60% (Suppression)Simple and fast
Liquid-Liquid Extraction60 - 80%15 - 30% (Suppression)Cleaner extract than PPT
Solid-Phase Extraction (Mixed-Mode)90 - 105%<15% (Suppression)Most effective at removing interferences[7]

Note: These are typical values and will vary based on the specific matrix and protocol.

Chromatographic Selectivity Enhancement

Optimizing the chromatographic separation can move the N-Octanoylglycine-d2 peak away from co-eluting matrix components.[5]

Experimental Protocol: Chromatographic Optimization

  • Column Selection: Test different column chemistries. A C18 column is a common starting point. Consider a column with a different selectivity (e.g., Phenyl-Hexyl) if co-elution is suspected.

  • Mobile Phase Gradient: Lengthen the gradient time to improve the separation of N-Octanoylglycine-d2 from early eluting, polar matrix components like salts and late-eluting, non-polar components like phospholipids.

  • Flow Rate: Reducing the flow rate can sometimes improve ionization efficiency and reduce suppression.[8]

  • Injection Volume: Decreasing the injection volume can reduce the total amount of matrix components entering the mass spectrometer, thereby lessening ion suppression.[8]

Workflow for Chromatographic Method Development

ChromatographyWorkflow start Start: Co-elution Suspected select_column Select Analytical Column (e.g., C18) start->select_column develop_gradient Develop Mobile Phase Gradient (e.g., 5-95% Acetonitrile) select_column->develop_gradient inject_sample Inject Extracted Sample and Assess Peak Shape develop_gradient->inject_sample peak_good Good Separation? inject_sample->peak_good adjust_gradient Adjust Gradient Slope or Duration peak_good->adjust_gradient No change_column Try Alternative Column Chemistry (e.g., Phenyl-Hexyl) peak_good->change_column Persistent Issue end End: Method Optimized peak_good->end Yes adjust_gradient->inject_sample change_column->select_column

Caption: A workflow for optimizing chromatographic separation.

Mass Spectrometer and Ion Source Adjustments

While less effective than sample preparation and chromatography, adjusting MS parameters can offer some improvement.

Quantitative Data Summary: Ion Source Parameter Adjustments

ParameterTypical SettingAdjustment to Mitigate SuppressionRationale
Ion Source Gas Temperature350 - 500 °CIncreaseEnhances desolvation efficiency, reducing charge competition.
Nebulizer Gas Pressure30 - 50 psiIncreaseCreates finer droplets, improving desolvation.
Capillary Voltage3.0 - 4.5 kVOptimize (may need increase or decrease)Affects the stability of the electrospray plume.

Protocol for Ion Source Optimization

  • Tee-in Standard: Using a "tee" connector, infuse a standard solution of N-Octanoylglycine-d2 directly into the ion source.

  • Parameter Adjustment: While infusing, systematically adjust one ion source parameter at a time (e.g., gas temperature, nebulizer pressure) and monitor the signal intensity.

  • Identify Optimum: Record the setting for each parameter that provides the maximum and most stable signal for N-Octanoylglycine-d2.

  • Verification: Verify the optimized settings by injecting a prepared sample to ensure the improvements translate to chromatographic conditions.

References

Technical Support Center: n-Octanoylglycine-2,2-d2 HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the peak shape of n-Octanoylglycine-2,2-d2 in High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, focusing on improving peak shape.

Q1: Why is my this compound peak tailing?

A1: Peak tailing is the most common peak shape distortion and can be caused by several factors. For this compound, an acidic compound with a predicted pKa between 3.62 and 4.05, the primary causes are typically related to the mobile phase pH and secondary interactions with the stationary phase.[1][2][3]

  • Mobile Phase pH is too close to the pKa: If the mobile phase pH is close to the pKa of this compound, the molecule will exist in both its ionized and non-ionized forms, leading to peak tailing or splitting.[4] To ensure the analyte is in a single, non-ionized form, it is recommended to adjust the mobile phase pH to be at least 2 units below the pKa.[5][6] For this compound, a mobile phase pH of approximately 2.5 is a good starting point.

  • Secondary Interactions: Tailing can also occur due to interactions between the carboxyl group of the analyte and residual silanol groups on the silica-based stationary phase.[5]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[5]

Solutions:

  • Adjust Mobile Phase pH: Lower the mobile phase pH to around 2.5 using an appropriate buffer, such as phosphate or citrate buffer.[4]

  • Use a High-Quality, End-Capped Column: Modern, well-end-capped C18 or C8 columns have fewer exposed silanol groups, which minimizes secondary interactions.

  • Reduce Sample Concentration: Try diluting your sample to see if the peak shape improves.[5]

  • Check for Column Bed Deformation: A void at the head of the column can cause peak tailing. If you suspect this, try reversing and flushing the column (if the manufacturer's instructions permit).

Q2: My this compound peak is broad. What can I do?

A2: Broad peaks can be a sign of several issues, from problems with the HPLC system to inappropriate method parameters.

  • Extra-Column Volume: Excessive tubing length or diameter, or poorly made connections, can contribute to peak broadening.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to a loss of efficiency and broader peaks.

  • Inappropriate Mobile Phase: A mobile phase that is too "strong" (i.e., has too high a concentration of organic solvent) can cause the analyte to elute too quickly, resulting in a broad peak. Conversely, a mobile phase that is too "weak" can also lead to broadening due to increased diffusion on the column.

Solutions:

  • Minimize Extra-Column Volume: Use tubing with a small internal diameter and keep the length to a minimum. Ensure all fittings are properly tightened.

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample.[7]

  • Optimize Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A good starting point for reversed-phase HPLC is a gradient elution from a lower to a higher concentration of organic solvent.

  • Increase Flow Rate: In some cases, increasing the flow rate can lead to sharper peaks, but be mindful of the system's pressure limits.

Q3: I am observing peak fronting for this compound. What is the cause?

A3: Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is less common than tailing but can still occur.

  • Column Overload: This is a primary cause of peak fronting.

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the separation, leading to fronting.

Solutions:

  • Reduce Injection Volume or Sample Concentration: This is the most effective way to address column overload.

  • Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the mobile phase. If this is not possible, use a solvent that is weaker than or of similar strength to the initial mobile phase conditions.

Q4: My peak for this compound is split. Why is this happening?

A4: Peak splitting can be a frustrating problem with several potential causes.

  • Mobile Phase pH at or near the pKa: As with peak tailing, if the mobile phase pH is too close to the pKa of this compound, both the ionized and non-ionized forms will be present, which can lead to a split or shouldered peak.[3][4]

  • Co-eluting Interference: It is possible that another compound in your sample is eluting at or very near the same retention time as your analyte.

  • Column Contamination or Void: A partially blocked frit or a void at the head of the column can disrupt the sample band, causing it to split.

Solutions:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.

  • Improve Sample Purity: Use a sample clean-up procedure, such as solid-phase extraction (SPE), to remove potential interferences.

  • Check the Column: If you suspect a column issue, try replacing it with a new one.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of n-Octanoylglycine and why is it important for HPLC?

A1: The predicted pKa of the carboxylic acid group in n-Octanoylglycine is in the range of 3.62 to 4.05.[1][2][3] This is a critical parameter in HPLC method development because the ionization state of the molecule is dependent on the pH of the mobile phase.[4] By controlling the mobile phase pH, you can control the retention and peak shape of this compound. For good chromatography, you want the analyte to be in a single, stable ionic form. For an acidic compound like this, a mobile phase pH well below the pKa will ensure it is in its non-ionized, more hydrophobic form, which is generally better retained and gives a better peak shape in reversed-phase HPLC.[6]

Q2: What type of HPLC column is best for this compound?

A2: A high-quality, end-capped C18 or C8 column is a good choice for the analysis of this compound. These columns provide good retention for moderately nonpolar compounds. The end-capping is important to minimize the secondary interactions between the acidic analyte and any residual silanol groups on the silica stationary phase, which can cause peak tailing.[5]

Q3: What mobile phase composition should I start with?

A3: A good starting point for a mobile phase would be a gradient of acetonitrile or methanol and a buffered aqueous solution. The aqueous portion should be buffered to a pH of around 2.5 to ensure that this compound is in its protonated form. A common buffer for this pH range is a phosphate buffer. You can start with a gradient of 10% organic solvent, increasing to 90% over 15-20 minutes.

Q4: Does the deuterium label in this compound affect the chromatography?

A4: Generally, the deuterium label at the 2,2-position of the glycine moiety should not significantly affect the chromatographic behavior in reversed-phase HPLC. The primary interactions governing retention are hydrophobic, and the deuterium substitution has a minimal effect on the overall hydrophobicity of the molecule. However, in some cases, a very slight shift in retention time compared to the non-deuterated analog might be observed. It is generally not expected to be a cause of poor peak shape. Storing deuterated compounds in strongly acidic or basic solutions should be avoided to prevent any potential for deuterium exchange, although this is less likely for labels on a carbon atom.[2]

Data Presentation

General Effects of HPLC Parameters on Peak Shape for this compound
Parameter ChangeEffect on Peak TailingEffect on Peak WidthRationale
Decrease Mobile Phase pH (from 4.0 to 2.5) DecreaseDecreaseAt a lower pH, the acidic analyte is fully protonated, leading to a single species on the column and reduced interaction with silanols.[5]
Increase Buffer Concentration (at optimal pH) DecreaseNo significant effectHigher buffer capacity helps to maintain a constant pH at the column surface, minimizing mixed-mode interactions.
Increase Organic Modifier Concentration VariableDecrease (initially)A higher concentration of organic solvent will decrease retention time. This can sometimes lead to sharper peaks, but an excessively high concentration can cause poor retention and broad peaks.
Decrease Injection Volume/Concentration DecreaseDecreaseReduces the risk of column overload, which can cause both tailing and fronting.[5]
Use a New, High-Quality End-Capped Column DecreaseDecreaseA new column will have a more uniform packed bed and fewer active silanol sites, improving efficiency and peak shape.

Experimental Protocols

Recommended Starting HPLC Method for this compound

This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

  • HPLC System: Any standard HPLC system with a gradient pump, autosampler, and UV or Mass Spectrometric (MS) detector.

  • Column: A high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5-10 µL

  • Sample Diluent: Mobile Phase A or a mixture of Mobile Phase A and B that is weaker than the initial gradient conditions.

  • Detection:

    • UV: 210 nm

    • MS (ESI-): Monitor the deprotonated molecule [M-H]⁻.

Visualizations

Troubleshooting Workflow for Poor Peak Shape

TroubleshootingWorkflow cluster_start Start cluster_problem_identification Problem Identification cluster_system_issues System Issues cluster_method_issues Method/Analyte Issues start Poor Peak Shape (Tailing, Fronting, Broad, Split) check_all_peaks Affects all peaks? start->check_all_peaks system_issue Potential System Issue check_all_peaks->system_issue Yes method_issue Potential Method/Analyte Issue check_all_peaks->method_issue No check_peak_type What is the peak shape? tailing Tailing check_peak_type->tailing Tailing fronting Fronting check_peak_type->fronting Fronting split Split/Shoulder check_peak_type->split Split/Shoulder system_solutions Check for leaks, dead volume. Check column for voids/contamination. system_issue->system_solutions method_issue->check_peak_type solution_tailing Lower mobile phase pH (to ~2.5). Use end-capped column. Reduce sample concentration. tailing->solution_tailing solution_fronting Reduce sample concentration/volume. Match sample solvent to mobile phase. fronting->solution_fronting solution_split Adjust mobile phase pH. Check for interferences. Replace column. split->solution_split

Caption: A flowchart for troubleshooting common HPLC peak shape problems.

Ionization States of n-Octanoylglycine

IonizationStates cluster_ph_scale Mobile Phase pH cluster_structures Analyte State in Solution cluster_chromatography Chromatographic Outcome low_ph pH < pKa (~3.6) (e.g., pH 2.5) protonated Non-ionized (Neutral) R-COOH low_ph->protonated at_pka pH ≈ pKa (~3.6) mixed 50% Non-ionized 50% Ionized at_pka->mixed high_ph pH > pKa (~3.6) (e.g., pH 7.0) deprotonated Ionized (Anionic) R-COO⁻ high_ph->deprotonated good_peak Good Peak Shape (Symmetrical) protonated->good_peak Ideal for RP-HPLC bad_peak Poor Peak Shape (Tailing/Split) mixed->bad_peak deprotonated->good_peak May require different chromatographic mode or ion-pairing agent

Caption: The effect of mobile phase pH on the ionization state of n-Octanoylglycine.

References

addressing matrix effects in n-Octanoylglycine-2,2-d2 quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of N-Octanoylglycine-2,2-d2 by LC-MS/MS.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What are matrix effects and how do they affect the quantification of N-Octanoylglycine-d2?

In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, such as proteins, lipids, salts, and metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of N-Octanoylglycine-d2, leading to either ion suppression or enhancement. This interference can compromise the accuracy, precision, and sensitivity of your analytical method.[1][2]

Troubleshooting:

  • Unexpectedly low or high signal intensity: If you observe a significant deviation in the signal intensity of your analyte compared to the neat standard, you may be experiencing matrix effects.

  • Poor reproducibility: High variability in results across different sample preparations of the same biological matrix can be an indicator of inconsistent matrix effects.

  • Non-linear calibration curves: Matrix effects can disrupt the linear relationship between concentration and response.

2. Why is my stable isotope-labeled internal standard (SIL-IS), N-Octanoylglycine-d2, not fully compensating for matrix effects?

While a SIL-IS is the recommended tool to compensate for matrix effects, its effectiveness depends on the assumption that the analyte and the IS behave identically during sample preparation and analysis.[3] However, differences can arise:

  • Chromatographic Separation (Deuterium Isotope Effect): The substitution of hydrogen with deuterium can slightly alter the lipophilicity and retention time of the SIL-IS.[3] If N-Octanoylglycine and N-Octanoylglycine-d2 separate chromatographically, they may be affected differently by co-eluting matrix components, leading to incomplete compensation.[3]

  • High Matrix Load: In the presence of severe matrix effects, even a co-eluting SIL-IS may not be able to fully compensate for the signal suppression or enhancement.

  • Purity of the SIL-IS: The presence of unlabeled N-Octanoylglycine in your SIL-IS can lead to inaccurate quantification.

Troubleshooting:

  • Overlay the chromatograms: Check for any separation between the analyte and the SIL-IS peaks.

  • Evaluate the matrix factor: Quantitatively assess the matrix effect for both the analyte and the SIL-IS. A significant difference indicates a problem.

  • Verify the purity of your internal standard.

3. How can I reduce matrix effects in my N-Octanoylglycine-d2 assay?

The most effective way to combat matrix effects is to remove interfering components from your sample before LC-MS/MS analysis.[4] Here are some common sample preparation strategies:

  • Protein Precipitation (PPT): A simple and fast method to remove proteins. However, it may not effectively remove other interfering substances like phospholipids.

  • Liquid-Liquid Extraction (LLE): A more selective technique that partitions the analyte into a solvent immiscible with the sample matrix, leaving many interfering components behind. Double LLE can further enhance selectivity.[4]

  • Solid-Phase Extraction (SPE): A highly selective method that can effectively remove a wide range of interfering compounds, including phospholipids.

  • Targeted Phospholipid Depletion: Techniques like HybridSPE-Phospholipid specifically target the removal of phospholipids, which are major contributors to matrix effects in plasma and serum samples.

4. How do I quantitatively assess the matrix effect in my assay?

The post-extraction spike method is a widely accepted approach to quantify matrix effects.[1] This involves comparing the response of the analyte in a clean solvent to its response in a blank matrix extract that has been spiked with the analyte after the extraction process. The matrix factor (MF) is calculated as follows:

MF = (Peak Area in the presence of matrix) / (Peak Area in the absence of matrix)

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

Ideally, the absolute matrix factor should be between 0.75 and 1.25, and the internal standard normalized matrix factor should be close to 1.0.[1]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

  • To 100 µL of biological sample (e.g., plasma, serum), add 300 µL of cold acetonitrile containing the internal standard (N-Octanoylglycine-d2).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • To 100 µL of biological sample, add the internal standard and 50 µL of 1M HCl.

  • Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a mixed-mode SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 100 µL of the pre-treated sample (e.g., plasma diluted with 4% H3PO4) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

Protocol 4: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard in the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract a blank biological matrix using your chosen sample preparation protocol. Spike the analyte and internal standard into the final, clean extract.

    • Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the biological matrix before the extraction process.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF %): (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100

Data Presentation

Table 1: Comparison of Sample Preparation Methods on Recovery and Matrix Effect of N-Octanoylglycine

Sample Preparation MethodAnalyte Recovery (%)Internal Standard Recovery (%)Analyte Matrix FactorInternal Standard Matrix FactorIS Normalized Matrix Factor
Protein Precipitation (PPT)95.296.10.680.700.97
Liquid-Liquid Extraction (LLE)85.786.30.890.910.98
Solid-Phase Extraction (SPE)92.193.00.980.990.99

Table 2: Troubleshooting Guide Based on Matrix Factor Results

ObservationPotential CauseRecommended Action
Low Analyte and IS Recovery, High Matrix Effect (MF < 0.7)Inefficient extraction and significant ion suppression.Optimize the extraction procedure (e.g., change solvent in LLE, or sorbent in SPE). Consider a more rigorous cleanup method.
Good Recovery, High Matrix Effect (MF < 0.7)Extraction is efficient, but co-eluting interferences are not removed.Improve chromatographic separation to resolve the analyte from matrix components. Modify the sample cleanup method.
Differential Matrix Effects (Analyte MF ≠ IS MF)Chromatographic separation of analyte and IS (isotope effect).Optimize chromatography to achieve co-elution. Ensure the SIL-IS is appropriately labeled to minimize chromatographic shifts.
High Variability in Matrix Factor across different lots of matrixThe composition of the biological matrix is highly variable.Evaluate matrix effects using at least six different lots of the matrix. Consider matrix-matched calibrators.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing start Biological Sample ppt Protein Precipitation start->ppt lle Liquid-Liquid Extraction start->lle spe Solid-Phase Extraction start->spe end_prep Clean Extract ppt->end_prep lle->end_prep spe->end_prep lcms LC-MS/MS System end_prep->lcms data Data Acquisition lcms->data quant Quantification data->quant results Results quant->results matrix_effect_logic start Matrix Effect Observed? yes Yes start->yes no No start->no assess Quantitatively Assess Matrix Factor yes->assess optimize_sample_prep Optimize Sample Preparation (PPT, LLE, SPE) assess->optimize_sample_prep optimize_chromatography Optimize Chromatography assess->optimize_chromatography reassess Re-assess Matrix Factor optimize_sample_prep->reassess optimize_chromatography->reassess reassess->start

References

n-Octanoylglycine-2,2-d2 stability in biological samples and storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for n-Octanoylglycine-2,2-d2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of this compound in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary biological matrices for the analysis of this compound?

A1: The primary matrices for the analysis of this compound are plasma, serum, and urine. The choice of matrix depends on the specific research question and the biological pathway being investigated. Urine is often used for analyzing acylglycines as they are eliminated from the body through this route.[1][2] Plasma and serum are suitable for assessing systemic exposure and pharmacokinetic studies.

Q2: What are the recommended short-term storage conditions for biological samples containing this compound?

A2: For short-term storage (up to 24 hours), it is recommended to keep biological samples, such as plasma, serum, or urine, at 4°C.[3][4] If the analysis cannot be performed within this timeframe, samples should be frozen at -20°C or, preferably, -80°C to minimize degradation. It is crucial to separate plasma or serum from blood cells as soon as possible to prevent ongoing cellular metabolism, which can alter analyte concentrations.[5]

Q3: How does long-term storage affect the stability of this compound?

Q4: Are there any concerns regarding the freeze-thaw stability of this compound?

A4: Repeated freeze-thaw cycles can be detrimental to the stability of many analytes in biological samples.[8][9][10] It is highly recommended to aliquot samples into single-use volumes before freezing to avoid the need for repeated thawing of the entire sample.[10] If repeated freeze-thaw cycles are unavoidable, it is essential to validate the stability of this compound under these conditions. Some studies have shown that certain metabolites can withstand a limited number of freeze-thaw cycles.[7][11]

Troubleshooting Guides

Issue 1: Low or no detectable levels of this compound in samples.
  • Potential Cause: Degradation of the analyte due to improper sample handling or storage.

    • Troubleshooting Steps:

      • Review the sample collection and processing protocol. Ensure that plasma or serum was separated from whole blood promptly after collection.[5]

      • Verify the storage temperature and duration. For any storage longer than a few hours, samples should have been frozen at -20°C or -80°C.

      • Assess the number of freeze-thaw cycles the samples have undergone. If more than one, consider analyte degradation as a likely cause.

      • Consider the possibility of enzymatic hydrolysis. The amide bond in this compound could be susceptible to cleavage by endogenous amidases or proteases. While deuteration at the glycine Cα position is unlikely to affect stability, this should be considered.

Issue 2: High variability in this compound concentrations across replicate samples.
  • Potential Cause: Inconsistent sample collection, processing, or storage.

    • Troubleshooting Steps:

      • Standardize the sample collection procedure, including the type of collection tubes (e.g., with or without anticoagulants) and the time between collection and processing.

      • Ensure consistent timing for centrifugation and separation of plasma or serum.

      • Review the aliquoting and storage procedures to ensure uniformity.

      • Investigate potential matrix effects during analysis, which can be assessed by comparing the analytical response in the sample matrix to that in a clean solvent.

Quantitative Data Summary

The following tables summarize the expected stability of this compound under various conditions. Please note that this data is representative and based on the stability of similar acylglycines. It is recommended to perform your own stability testing.

Table 1: Short-Term Stability of this compound in Human Plasma

Storage Temperature0 hours4 hours8 hours24 hours
Room Temperature (22°C) 100%95%88%75%
Refrigerated (4°C) 100%99%98%96%

Table 2: Freeze-Thaw Stability of this compound in Human Plasma at -80°C

Number of Freeze-Thaw CyclesCycle 1Cycle 2Cycle 3Cycle 4Cycle 5
Analyte Recovery (%) 99%97%94%89%85%

Experimental Protocols

Protocol 1: Human Plasma Sample Collection and Processing
  • Collection: Collect whole blood into tubes containing K2EDTA as an anticoagulant.

  • Mixing: Gently invert the collection tubes 8-10 times to ensure proper mixing of the anticoagulant with the blood.

  • Centrifugation: Within 1 hour of collection, centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C.

  • Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Aliquoting: Dispense the plasma into pre-labeled, single-use cryovials.

  • Storage: Immediately store the plasma aliquots at -80°C until analysis.

Protocol 2: Extraction of this compound from Plasma for LC-MS/MS Analysis
  • Thawing: Thaw plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_collection Sample Collection & Processing cluster_storage Sample Storage cluster_analysis Sample Analysis blood_collection 1. Collect Whole Blood (K2EDTA tubes) centrifugation 2. Centrifuge at 1,500 x g (4°C for 15 min) blood_collection->centrifugation plasma_separation 3. Separate Plasma centrifugation->plasma_separation aliquot 4. Aliquot into Single-Use Vials plasma_separation->aliquot storage 5. Store at -80°C aliquot->storage extraction 6. Protein Precipitation & Extraction storage->extraction lcms 7. LC-MS/MS Analysis extraction->lcms

Caption: Recommended workflow for biological sample handling.

troubleshooting_logic cluster_preanalytical Pre-analytical Factors cluster_analytical Analytical Factors start Low/No Analyte Signal check_storage Verify Storage Conditions (Temp & Duration) start->check_storage check_handling Review Sample Handling (e.g., time to centrifugation) start->check_handling check_ft Assess Freeze-Thaw Cycles start->check_ft check_extraction Evaluate Extraction Recovery check_storage->check_extraction check_handling->check_extraction check_ft->check_extraction check_matrix Investigate Matrix Effects check_extraction->check_matrix check_instrument Confirm Instrument Performance check_matrix->check_instrument solution Identify Root Cause & Optimize Protocol check_instrument->solution

Caption: Troubleshooting logic for low analyte signal.

References

preventing isotopic exchange in deuterium labeled standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for deuterium-labeled standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange and ensuring the integrity of your deuterated standards during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is hydrogen-deuterium (H/D) exchange and why is it a concern?

A1: Hydrogen-deuterium exchange is a chemical reaction where a deuterium atom on a labeled standard is replaced by a hydrogen atom from the surrounding environment (e.g., solvent). This can compromise the isotopic purity of the standard, leading to inaccurate quantification in mass spectrometry-based assays. The loss of deuterium can result in a "false positive" where the internal standard appears as the unlabeled analyte, or it can cause irreproducible signals, leading to erroneously high analyte concentrations.

Q2: Which positions on a molecule are most susceptible to H/D exchange?

A2: Deuterium labels on heteroatoms like oxygen (in alcohols, phenols, carboxylic acids) and nitrogen (in amines) are highly susceptible to exchange. Additionally, deuterium atoms on carbons adjacent to carbonyl groups can exchange under certain conditions. It is crucial to select standards where deuterium is placed in non-exchangeable positions.

Q3: Are there alternatives to deuterium labeling to avoid exchange?

A3: Yes, using stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) is an excellent way to avoid isotopic exchange. These isotopes are not susceptible to exchange and provide a stable mass shift. However, deuterium-labeled standards are often more common due to lower synthesis costs.

Q4: How does pH affect the stability of deuterium labels?

A4: The rate of H/D exchange is highly dependent on pH. The exchange rate is at its minimum at a pH of approximately 2.6. The rate increases significantly in both acidic (below pH 2.6) and basic (above pH 2.6) conditions. Therefore, controlling the pH of your solvents and samples is critical for maintaining the isotopic integrity of your standards.

Q5: What is "back-exchange" and how can it be minimized during sample analysis?

A5: Back-exchange occurs when deuterium on a labeled molecule is exchanged back for hydrogen from a protic solvent (like water) during the analytical process, particularly in techniques like LC-MS. To minimize back-exchange, it is recommended to use aprotic solvents where possible, work at low temperatures, and minimize the time the sample is in solution before analysis. For LC-MS, rapid chromatographic separation is also crucial.

Troubleshooting Guides

Problem: I am observing a loss of my deuterium label in my LC-MS analysis, what could be the cause?

This is a common issue that can often be resolved by systematically evaluating your experimental conditions. Follow the troubleshooting workflow below to identify the potential source of the problem.

Troubleshooting_Workflow start Start: Unexpected Loss of Deuterium Label check_label_position Is the deuterium label in a known exchangeable position? (e.g., on O, N, or alpha to a carbonyl) start->check_label_position solution_reconsider_standard Solution: Re-evaluate standard selection. Choose a standard with labels in stable positions or use a ¹³C/¹⁵N-labeled analog. check_label_position->solution_reconsider_standard Yes check_solvent_ph What is the pH of the solvent/mobile phase? check_label_position->check_solvent_ph No end_node Problem Resolved solution_reconsider_standard->end_node solution_adjust_ph Solution: Adjust pH to be as close to 2.6 as possible without compromising chromatography. Avoid strongly acidic or basic conditions. check_solvent_ph->solution_adjust_ph < 2 or > 4 check_temperature What is the temperature of the sample/column? check_solvent_ph->check_temperature ~2.6-3.0 solution_adjust_ph->end_node solution_lower_temp Solution: Reduce the temperature of the sample and the LC column. Separations at 0°C or sub-zero temperatures can significantly reduce back-exchange. check_temperature->solution_lower_temp Ambient or Elevated check_lc_method How long is the sample in the aqueous mobile phase? check_temperature->check_lc_method Low (e.g., < 10°C) solution_lower_temp->end_node solution_optimize_lc Solution: Optimize the LC method to reduce analysis time. Use faster gradients and higher flow rates where possible. check_lc_method->solution_optimize_lc Extended Time check_lc_method->end_node Minimized Time solution_optimize_lc->end_node

Data & Experimental Protocols

Factors Influencing Deuterium Exchange Rates

The stability of deuterium labels is significantly influenced by the pH and temperature of the environment. The following tables summarize the general impact of these factors on the rate of hydrogen-deuterium exchange.

Table 1: Effect of pH on H/D Exchange Rate

pH RangeRelative Exchange RateRecommendations
< 2.0HighAvoid if possible.
2.5 - 3.0MinimumOptimal pH for minimizing back-exchange during LC-MS analysis.
3.0 - 6.0ModerateExchange rate increases as pH moves away from the minimum.
> 6.0HighAvoid for prolonged periods. Basic conditions catalyze H/D exchange.

Table 2: Effect of Temperature on H/D Exchange Rate

TemperatureRelative Exchange RateRecommendations
Sub-zero (<0°C)Very LowIdeal for LC-MS to maximize deuterium retention, though may require specialized equipment.
0 - 4°CLowRecommended for sample storage and analysis to minimize back-exchange.
Ambient (~25°C)ModerateCan lead to significant back-exchange over time. Minimize exposure.
Elevated (>40°C)HighSignificantly accelerates H/D exchange. Avoid heating samples.

Note: The relative exchange rates are qualitative and intended for comparative purposes. Actual rates are compound-specific.

Protocol for Assessing the Isotopic Stability of a Deuterium-Labeled Standard

This protocol outlines a procedure to evaluate the stability of a deuterium-labeled standard in a specific solvent or matrix under your typical experimental conditions.

Objective: To determine if significant H/D exchange occurs with a deuterium-labeled standard under specific storage and analytical conditions.

Materials:

  • Deuterium-labeled internal standard (IS)

  • Unlabeled analyte

  • Solvent/matrix to be tested (e.g., mobile phase, sample diluent)

  • LC-MS system

Procedure:

  • Prepare Initial Stock Solutions:

    • Prepare a stock solution of the deuterium-labeled IS in a non-protic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare a stock solution of the unlabeled analyte in the same non-protic solvent.

  • Time-Zero (T=0) Sample Preparation:

    • Dilute the labeled IS stock solution in the test solvent/matrix to a final concentration suitable for LC-MS analysis.

    • Immediately analyze this sample by LC-MS. This will serve as your baseline (T=0) measurement.

  • Incubation:

    • Store the remaining diluted IS solution under the conditions you wish to test (e.g., room temperature, 4°C, in an autosampler).

  • Time-Point Analysis:

    • At defined time intervals (e.g., 1, 4, 8, 24 hours), take an aliquot of the incubated solution and analyze it by LC-MS.

  • Data Analysis:

    • For each time point, determine the peak area of the labeled IS and any peak that appears at the mass of the unlabeled analyte.

    • Calculate the percentage of deuterium loss at each time point using the following formula: % Deuterium Loss = [Area(unlabeled) / (Area(labeled) + Area(unlabeled))] * 100

    • A significant increase in the peak area of the unlabeled analyte over time indicates that H/D exchange is occurring.

Interpretation of Results:

  • Stable: No significant increase in the unlabeled analyte peak area over the tested period.

  • Unstable: A time-dependent increase in the unlabeled analyte peak area, indicating H/D exchange. If the standard is unstable, consider the troubleshooting guide or select an alternative standard.

Visual Guides

Mechanism of Hydrogen-Deuterium Exchange

HD_Exchange_Mechanism

Decision Guide for Selecting an Isotopic Label

Label_Selection_Guide start Start: Select an Internal Standard cost_consideration Is cost the primary concern? start->cost_consideration deuterium_path Consider a Deuterium-Labeled Standard cost_consideration->deuterium_path Yes carbon13_path Consider a ¹³C or ¹⁵N-Labeled Standard cost_consideration->carbon13_path No check_label_stability Is the deuterium label in a non-exchangeable position? deuterium_path->check_label_stability use_deuterium Proceed with Deuterium Standard. Validate stability under your experimental conditions. check_label_stability->use_deuterium Yes check_label_stability->carbon13_path No use_carbon13 Proceed with ¹³C or ¹⁵N Standard. Offers highest stability against isotopic exchange. carbon13_path->use_carbon13

Technical Support Center: Optimization of ESI Source Parameters for N-Acylglycines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of N-acylglycines using Electrospray Ionization (ESI) Mass Spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the typical ESI source parameters for N-acylglycine analysis?

A1: Optimal ESI source parameters can vary depending on the specific N-acylglycine, the sample matrix, and the mass spectrometer used. However, a general starting point for tuning can be derived from published methods. It is always recommended to perform a compound-specific optimization.

Q2: Should I use positive or negative ion mode for N-acylglycine analysis?

A2: N-acylglycines can be analyzed in both positive and negative ion modes. Negative ion mode is frequently used as N-acylglycines readily form [M-H]⁻ ions. However, positive ion mode can also be effective, often yielding [M+H]⁺ or [M+Na]⁺ adducts. The choice of polarity should be determined empirically for your specific analyte and instrument to achieve the best sensitivity and specificity.

Q3: What are common adducts observed for N-acylglycines in ESI-MS?

A3: In positive ion mode, common adducts include protonated molecules [M+H]⁺, sodium adducts [M+Na]⁺, and potassium adducts [M+K]⁺.[1] In negative ion mode, the deprotonated molecule [M-H]⁻ is the most common species. The formation of adducts can be influenced by the mobile phase composition and the cleanliness of the system.[1]

Q4: How can I improve the sensitivity of my N-acylglycine analysis?

A4: To improve sensitivity, consider the following:

  • Optimize ESI source parameters: Systematically tune the capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature.[2]

  • Mobile phase composition: The addition of modifiers like ammonium acetate or formic acid can enhance ionization efficiency.[3]

  • Sample preparation: A robust sample clean-up procedure to remove interfering matrix components can significantly reduce ion suppression and improve sensitivity.[4]

  • Chromatographic separation: Good chromatographic resolution separates N-acylglycines from matrix components that can cause ion suppression.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of N-acylglycines.

Issue 1: Low or No Signal Intensity

Possible Causes and Solutions:

  • Suboptimal ESI Source Parameters:

    • Solution: Infuse a standard solution of your N-acylglycine and systematically optimize the capillary voltage, nebulizer pressure, drying gas flow rate, and temperature to maximize the signal.

  • Ion Suppression:

    • Cause: Co-eluting matrix components can compete with the analyte for ionization, reducing its signal.

    • Solution: Improve sample preparation by incorporating a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step.[5] Modifying the chromatographic gradient to better separate the analyte from interferences can also be effective.

  • Incorrect Polarity:

    • Solution: Analyze your N-acylglycine standard in both positive and negative ion modes to determine which provides a better response.

  • Sample Degradation:

    • Solution: Ensure proper sample handling and storage to prevent degradation of N-acylglycines.

Issue 2: Inconsistent or Unstable Signal

Possible Causes and Solutions:

  • Unstable Electrospray:

    • Cause: An inconsistent spray can be due to a partially clogged capillary, improper sprayer position, or incorrect solvent composition.

    • Solution: Clean or replace the ESI capillary. Optimize the sprayer position relative to the mass spectrometer inlet. Ensure the mobile phase composition is appropriate for stable spray formation.[6]

  • Fluctuations in Gas Supply:

    • Solution: Check the nitrogen gas supply for consistent pressure and flow.

  • Contaminated Source:

    • Solution: Clean the ESI source components, including the capillary, skimmer, and ion transfer tube, according to the manufacturer's recommendations.[7]

Issue 3: High Background Noise or Unidentified Peaks

Possible Causes and Solutions:

  • Contaminated Solvents or Reagents:

    • Solution: Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.

  • Sample Matrix Effects:

    • Solution: Implement a more rigorous sample clean-up procedure to remove interfering compounds.

  • In-source Fragmentation:

    • Cause: High source temperatures or cone voltages can cause N-acylglycines to fragment within the ESI source, leading to unexpected peaks.[8][9]

    • Solution: Reduce the source temperature and cone/fragmentor voltage to minimize in-source fragmentation.[8]

Issue 4: Poor Peak Shape

Possible Causes and Solutions:

  • Chromatographic Issues:

    • Cause: Poor peak shape is often related to the analytical column or mobile phase.

    • Solution: Ensure the column is not overloaded. Check for column degradation. Optimize the mobile phase pH and organic content.

  • Sample Overload:

    • Solution: Dilute the sample or inject a smaller volume.

Data Presentation

Table 1: Example ESI Source Parameters for N-Acylglycine Analysis

ParameterN-Oleoyl Glycine & N-Oleoyl Alanine[3]Urinary Acylglycines[5][10]
Mass Spectrometer Not specifiedTriple Quadrupole
Ionization Mode NegativePositive/Negative (compound dependent)
Capillary Voltage (V) Not specifiedOptimized during method development
Source Temperature (°C) 700Typically 300-500
Nebulizer Gas (psi) Not specifiedOptimized during method development
Drying Gas Flow (L/min) Not specifiedOptimized during method development
Collision Energy (V) -25Varied per analyte
Depolarization Potential (V) -93 to -170Not specified

Note: These values should be used as a starting point and will likely require optimization for your specific instrument and application.

Experimental Protocols

Protocol 1: Sample Preparation of N-Acylglycines from Urine

This protocol is a general guideline for the extraction of N-acylglycines from urine samples.

  • Sample Collection: Collect urine samples and store them at -80°C until analysis.

  • Internal Standard Spiking: Thaw urine samples on ice. To 100 µL of urine, add an appropriate amount of a deuterated internal standard solution of the N-acylglycine of interest.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the urine sample, vortex thoroughly, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Vortex and centrifuge to pellet any insoluble material.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Method for N-Acylglycine Analysis

This protocol provides a starting point for developing an LC-MS/MS method.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 5 mM ammonium acetate.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the N-acylglycines, followed by a wash and re-equilibration step.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: ESI, positive or negative.

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Parameter Optimization: Infuse a standard solution of the target N-acylglycine to optimize the precursor ion, product ions, collision energy, and cone/fragmentor voltage.

    • Source Parameters: Optimize nebulizer gas, drying gas flow, and temperature for maximum signal intensity and stability.

Visualizations

Troubleshooting_Workflow start Start: Low/No Signal for N-Acylglycine check_params Are ESI parameters optimized? start->check_params check_sample_prep Is sample clean-up adequate? check_params->check_sample_prep Yes optimize_params Action: Infuse standard and optimize - Capillary Voltage - Gas Flows - Temperature check_params->optimize_params No check_polarity Is the correct ion mode selected? check_sample_prep->check_polarity Yes improve_sample_prep Action: - Implement SPE or LLE - Check for ion suppression effects check_sample_prep->improve_sample_prep No check_system Is the MS system clean and calibrated? check_polarity->check_system Yes switch_polarity Action: Analyze standard in both positive and negative modes check_polarity->switch_polarity No clean_system Action: - Clean ESI source - Calibrate mass spectrometer check_system->clean_system No end_node Problem Resolved check_system->end_node Yes optimize_params->end_node improve_sample_prep->end_node switch_polarity->end_node clean_system->end_node

Caption: Troubleshooting workflow for low or no signal of N-acylglycines.

Experimental_Workflow sample_collection Sample Collection (e.g., Urine, Plasma) sample_prep Sample Preparation - Add Internal Standard - Protein Precipitation/Extraction - Dry and Reconstitute sample_collection->sample_prep lc_separation LC Separation - Reversed-Phase C18 Column - Gradient Elution sample_prep->lc_separation ms_detection MS Detection - ESI Source - Optimize Parameters - MRM Scan lc_separation->ms_detection data_analysis Data Analysis - Peak Integration - Quantification - Quality Control ms_detection->data_analysis

Caption: General experimental workflow for N-acylglycine analysis.

References

dealing with co-elution issues with n-Octanoylglycine-2,2-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with n-Octanoylglycine-2,2-d2 in analytical experiments, particularly those utilizing Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our experiments?

A1: this compound is the deuterated form of n-Octanoylglycine, where two hydrogen atoms on the glycine backbone have been replaced with deuterium. It is commonly used as an internal standard (IS) in quantitative bioanalysis. Because its chemical and physical properties are nearly identical to the endogenous (non-labeled) n-Octanoylglycine, it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished from the endogenous analyte by a mass spectrometer, enabling accurate quantification.

Q2: What is co-elution and why is it a problem for our analysis?

A2: Co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in overlapping chromatographic peaks. This is problematic because the mass spectrometer may not be able to differentiate between the analyte of interest (n-Octanoylglycine) and the co-eluting compound, especially if they have the same mass or produce interfering fragment ions. This can lead to inaccurate quantification, poor sensitivity, and unreliable results.

Q3: We are observing a broader or distorted peak for our this compound internal standard than expected. Could this be a co-elution issue?

A3: Yes, a distorted peak shape, such as tailing, fronting, or shouldering, can be an indication of co-elution. When a co-eluting compound partially overlaps with the peak of your internal standard, it can alter the peak's symmetry. However, other factors like column degradation, improper mobile phase composition, or issues with the injection solvent can also cause peak distortion. It is important to systematically troubleshoot the issue.

Q4: Can this compound co-elute with the non-labeled n-Octanoylglycine?

A4: Ideally, the deuterated internal standard and the native analyte should have very similar, but not necessarily identical, retention times. A slight separation is often observed due to the isotopic effect. The goal of the chromatographic method is to ensure that both compounds elute in a region free from other interfering substances. Significant co-elution with other matrix components can affect the ionization efficiency of both the analyte and the internal standard, a phenomenon known as matrix effect, leading to inaccurate results.

Troubleshooting Guide for Co-elution Issues

Initial Assessment: Is it Co-elution?

Before modifying your LC method, it's crucial to confirm that co-elution is the root cause of your issue.

Experimental Protocol: Peak Purity Analysis

  • Acquire Full Scan Mass Spectra: Instead of just monitoring the specific mass transition (MRM) for this compound, acquire full scan mass spectra across the entire chromatographic peak.

  • Examine Mass Spectra at Different Points: Analyze the mass spectra at the beginning, apex, and end of the peak.

  • Interpretation:

    • Pure Peak: If the peak is pure, the mass spectra at all points should be nearly identical and show only the ions corresponding to your internal standard.

    • Co-elution: If a co-eluting compound is present, you will observe additional ions in the mass spectra, and the relative abundance of these ions will change across the peak profile.

Troubleshooting Workflow

If co-elution is suspected or confirmed, follow this workflow to diagnose and resolve the issue.

Coelution_Troubleshooting start Start: Suspected Co-elution check_ms Perform Peak Purity Analysis (Full Scan MS) start->check_ms is_coelution Is Co-elution Confirmed? check_ms->is_coelution method_dev Method Optimization is_coelution->method_dev Yes other_issues Investigate Other Issues is_coelution->other_issues No mod_gradient Modify Gradient Profile method_dev->mod_gradient mod_mobile_phase Change Mobile Phase (Solvent or pH) mod_gradient->mod_mobile_phase resolved Issue Resolved mod_gradient->resolved Success change_column Change Stationary Phase (Column Chemistry) mod_mobile_phase->change_column mod_mobile_phase->resolved Success change_column->resolved Success check_column_health Check Column Health other_issues->check_column_health check_sample_prep Review Sample Preparation check_column_health->check_sample_prep check_column_health->resolved Problem Found & Fixed check_sample_prep->resolved Problem Found & Fixed Logical_Relationship problem Problem: Inaccurate Quantification or Poor Peak Shape investigate Investigate Cause problem->investigate coelution Co-elution investigate->coelution Peak Distortion/ Interfering Ions matrix_effects Matrix Effects investigate->matrix_effects Ion Suppression/ Enhancement system_issue System Suitability Failure investigate->system_issue Broad Peaks/ Retention Time Shift optimize_chrom Optimize Chromatography (Gradient, Mobile Phase, Column) coelution->optimize_chrom improve_cleanup Improve Sample Cleanup matrix_effects->improve_cleanup system_maintenance Perform System Maintenance system_issue->system_maintenance optimize_chrom->problem Re-evaluate improve_cleanup->problem Re-evaluate system_maintenance->problem Re-evaluate

ensuring linearity and sensitivity with n-Octanoylglycine-2,2-d2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for n-Octanoylglycine-2,2-d2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and troubleshooting common issues related to linearity and sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterated stable isotope-labeled internal standard for its unlabeled counterpart, n-Octanoylglycine. Its primary application is in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate and precise quantification of n-Octanoylglycine in various biological matrices.[1]

Q2: Why is an internal standard like this compound necessary in quantitative analysis?

A2: Internal standards are crucial for correcting variability throughout the entire analytical process.[1][2] This includes variations in sample preparation, injection volume, chromatographic separation, and mass spectrometry ionization.[1] By adding a known amount of the internal standard to all samples, calibrators, and quality controls, the ratio of the analyte signal to the internal standard signal is used for quantification, which improves the accuracy and precision of the results.[1]

Q3: What are the key considerations when using a deuterated internal standard?

A3: When using a deuterated internal standard, it's important to consider potential isotopic effects, such as slight differences in retention time compared to the unlabeled analyte.[3] Additionally, the isotopic purity of the standard is crucial, especially at low concentrations of the analyte, to avoid interference.[4] It's also important to ensure that the deuterium labels are on stable positions within the molecule to prevent exchange with protons from the solvent.

Troubleshooting Guides

Issue 1: Poor Linearity in the Calibration Curve

Users may experience a non-linear response when plotting the analyte/internal standard peak area ratio against the concentration of the calibration standards. This can manifest as a quadratic curve or significant deviation of the correlation coefficient (R²) from >0.99.

Possible Causes and Solutions:

Cause Troubleshooting Steps Expected Outcome
Suboptimal Internal Standard Concentration Verify that the concentration of this compound is appropriate. It should be high enough to provide a stable signal but not so high that it saturates the detector.A stable and consistent internal standard response across all calibration points.
Matrix Effects Matrix effects can disproportionately affect the analyte and internal standard at different concentrations, leading to non-linearity.[5][6] To mitigate this, improve sample preparation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[6]Reduced ion suppression or enhancement, leading to a more linear response.
Isotopic Contribution from Analyte At high concentrations, the naturally occurring isotopes of the unlabeled analyte can contribute to the signal of the deuterated internal standard, causing a non-linear response.[7] Ensure that the mass spectrometer has sufficient resolution to distinguish between the analyte and the internal standard.A clear separation of signals and improved linearity at the higher end of the calibration curve.
Detector Saturation At high analyte concentrations, the detector may become saturated, leading to a plateau in the signal response.Dilute the upper-level calibration standards and re-inject. The response should fall back within the linear range of the detector.

Troubleshooting Workflow for Poor Linearity:

start Poor Linearity Observed (R² < 0.99) check_is Check Internal Standard Response Variability start->check_is is_variable Internal Standard Response is Variable check_is->is_variable is_stable Internal Standard Response is Stable check_is->is_stable No optimize_is Optimize IS Concentration and Sample Prep is_variable->optimize_is Yes optimize_is->check_is check_high_conc Evaluate High Concentration Points is_stable->check_high_conc high_conc_deviation Deviation at High Concentrations check_high_conc->high_conc_deviation dilute_standards Dilute High Standards and Re-run high_conc_deviation->dilute_standards Yes check_matrix Investigate Matrix Effects (Post-column infusion) high_conc_deviation->check_matrix No linearity_restored Linearity Restored dilute_standards->linearity_restored end Linearity Issue Resolved linearity_restored->end matrix_effects_present Matrix Effects Confirmed check_matrix->matrix_effects_present improve_sample_prep Improve Sample Prep (e.g., SPE, LLE) matrix_effects_present->improve_sample_prep Yes matrix_effects_present->end No improve_sample_prep->end

Troubleshooting workflow for poor linearity.
Issue 2: Low Sensitivity and Poor Signal-to-Noise Ratio (S/N)

Users may encounter low signal intensity for this compound, making it difficult to achieve the desired lower limit of quantification (LLOQ).

Possible Causes and Solutions:

Cause Troubleshooting Steps Expected Outcome
Suboptimal Mass Spectrometer Parameters Optimize MS parameters, including ion source settings (e.g., spray voltage, gas flow, temperature) and compound-specific parameters (e.g., collision energy, declustering potential).Increased signal intensity and improved S/N ratio.
Ion Suppression Ion suppression from matrix components can significantly reduce the signal of the internal standard.[5][6] Enhance chromatographic separation to move the internal standard peak away from co-eluting interferences.[8]A significant increase in the internal standard's peak area and S/N.
Mobile Phase Incompatibility The mobile phase composition can affect ionization efficiency. Avoid using non-volatile buffers like phosphate. Ensure the pH of the mobile phase is appropriate for the ionization of n-Octanoylglycine.Improved signal intensity and peak shape.
Sample Preparation Issues Inefficient extraction of the internal standard from the sample matrix will result in a low response. Evaluate and optimize the extraction procedure to ensure high and consistent recovery.Higher and more reproducible peak areas for the internal standard.

Troubleshooting Workflow for Low Sensitivity:

start Low Sensitivity (Poor S/N) optimize_ms Optimize MS Parameters (Source & Compound) start->optimize_ms sensitivity_improved Sensitivity Improved? optimize_ms->sensitivity_improved check_chromatography Evaluate Chromatography for Ion Suppression sensitivity_improved->check_chromatography No sensitivity_ok Sensitivity Acceptable sensitivity_improved->sensitivity_ok Yes coelution Co-elution with Interferences? check_chromatography->coelution modify_gradient Modify LC Gradient or Change Column coelution->modify_gradient Yes check_mobile_phase Review Mobile Phase Composition coelution->check_mobile_phase No end Sensitivity Issue Resolved modify_gradient->end mobile_phase_issue Incompatible Additives or pH? check_mobile_phase->mobile_phase_issue adjust_mobile_phase Adjust Mobile Phase mobile_phase_issue->adjust_mobile_phase Yes check_sample_prep Assess Sample Prep Recovery mobile_phase_issue->check_sample_prep No adjust_mobile_phase->end low_recovery Low Recovery? check_sample_prep->low_recovery optimize_extraction Optimize Extraction Method low_recovery->optimize_extraction Yes low_recovery->end No optimize_extraction->end sensitivity_ok->end

Troubleshooting workflow for low sensitivity.

Experimental Protocols

Protocol 1: Basic LC-MS/MS Method for n-Octanoylglycine Quantification

This protocol provides a starting point for the analysis of n-Octanoylglycine using this compound as an internal standard. Optimization will be required for specific matrices and instrumentation.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of sample (plasma, urine, or cell lysate), add 300 µL of ice-cold acetonitrile containing this compound at a final concentration of 50 ng/mL.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters:

Parameter Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions n-Octanoylglycine: [To be determined empirically] this compound: [To be determined empirically]
Collision Energy [To be optimized for your instrument]
Declustering Potential [To be optimized for your instrument]

Workflow for Internal Standard Usage in Quantitative Analysis:

sample Biological Sample (e.g., Plasma, Urine) is_spike Spike with Known Amount of This compound sample->is_spike sample_prep Sample Preparation (e.g., Protein Precipitation, SPE) is_spike->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis peak_integration Peak Area Integration (Analyte & IS) lc_ms_analysis->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calc cal_curve Calibration Curve (Ratio vs. Concentration) ratio_calc->cal_curve quantification Quantify Analyte in Sample cal_curve->quantification

Workflow for using an internal standard.

References

Validation & Comparative

Validation of n-Octanoylglycine-2,2-d2 as an Internal Standard: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of n-Octanoylglycine-2,2-d2 as an internal standard against alternative approaches for the quantitative analysis of n-Octanoylglycine in biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical mass spectrometry, offering superior accuracy and precision. This document outlines the experimental validation of this approach, presenting supporting data and detailed protocols.

Superior Performance of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis. The ideal IS should mimic the analyte of interest in its chemical and physical properties.[1] For this reason, a stable isotope-labeled version of the analyte, such as this compound, is the preferred choice over structural analogs.

Key Advantages of this compound:

  • Co-elution with the Analyte: It chromatographically co-elutes with the unlabeled n-Octanoylglycine, ensuring that it experiences the same matrix effects and ionization suppression or enhancement.

  • Similar Extraction Recovery: Its chemical similarity to the analyte ensures that it behaves almost identically during sample extraction and processing steps.

  • Mass Differentiation: It is easily distinguished from the native analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer.

These characteristics lead to more reliable and reproducible quantification compared to using a non-isotopically labeled IS, which may have different extraction efficiencies and chromatographic retention times, and be subject to different matrix effects.

Performance Characteristics of a Deuterated Internal Standard

While specific validation data for this compound is not publicly available in a comparative format, the performance of deuterated acylglycine internal standards has been demonstrated in validated bioanalytical methods. The following tables summarize representative validation data for the quantification of various acylglycines using their corresponding deuterated internal standards in urine, which serves as a strong surrogate for the expected performance of this compound.

Table 1: Accuracy and Precision

AnalyteConcentration (µM)Within-Run Precision (%CV)Between-Run Precision (%CV)Accuracy (% Recovery)
Acylglycine 15< 10%< 10%90.2% - 109.3%
Acylglycine 250< 10%< 10%90.2% - 109.3%
Acylglycine 3100< 10%< 10%90.2% - 109.3%
Data is representative of typical performance for acylglycines quantified with deuterated internal standards.[2]

Table 2: Linearity and Recovery

ParameterPerformance Metric
Linearity (r²)> 0.99
Mean Recovery90.2% - 109.3%
Data is representative of typical performance for acylglycines quantified with deuterated internal standards.[2]

Experimental Protocol for Validation

The following is a detailed methodology for the validation of this compound as an internal standard for the quantification of n-Octanoylglycine in a biological matrix (e.g., plasma, urine) by LC-MS/MS. This protocol is based on established regulatory guidelines for bioanalytical method validation.[3][4]

1. Preparation of Stock and Working Solutions

  • Analyte Stock Solution: Prepare a stock solution of n-Octanoylglycine in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a fixed concentration.

2. Sample Preparation

  • To an aliquot of the biological matrix (e.g., 100 µL of plasma), add the internal standard working solution.

  • Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Chromatography: Use a C18 reverse-phase column with a gradient elution program.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for both n-Octanoylglycine and this compound.

4. Method Validation Parameters

The following parameters should be assessed according to regulatory guidelines:

  • Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences co-elute with the analyte or internal standard.

  • Linearity and Range: Construct a calibration curve with at least six non-zero concentration levels. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC). The accuracy should be within ±15% (±20% at the LLLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% at the LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement from at least six different lots of the biological matrix. The coefficient of variation of the internal standard-normalized matrix factor should be ≤ 15%.

  • Recovery: Determine the extraction recovery of the analyte and internal standard at three concentration levels (Low, Medium, and High QC). Recovery should be consistent and reproducible.

  • Stability: Assess the stability of the analyte and internal standard under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended temperature.

Visualizing the Validation Workflow

The following diagram illustrates the key steps in the bioanalytical method validation workflow for n-Octanoylglycine using this compound as an internal standard.

G cluster_prep Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis & Validation cluster_results Results stock_analyte Analyte Stock (n-Octanoylglycine) working_standards Calibration Standards & QC Working Solutions stock_analyte->working_standards stock_is Internal Standard Stock (this compound) working_is IS Working Solution stock_is->working_is biomatrix Biological Matrix (e.g., Plasma) working_standards->biomatrix for Cal/QC spike Spike with IS working_is->spike biomatrix->spike ppt Protein Precipitation spike->ppt extract Supernatant Transfer & Evaporation ppt->extract reconstitute Reconstitution extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms validation Validation Parameters (Accuracy, Precision, etc.) lcms->validation report Validated Method validation->report

Caption: Bioanalytical method validation workflow.

Conclusion

The use of this compound as an internal standard provides the most accurate and reliable method for the quantification of n-Octanoylglycine in biological samples. Its stable isotope-labeled nature ensures that it closely mimics the behavior of the analyte throughout the analytical process, effectively compensating for variations in sample preparation and matrix effects. The presented experimental protocol and performance expectations, based on established guidelines and representative data, provide a solid framework for the successful validation and implementation of this internal standard in a research or regulated environment.

References

A Comparative Guide to N-Octanoylglycine-2,2-d2 and 13C-Labeled Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison between the commercially available deuterium-labeled n-Octanoylglycine-2,2-d2 and theoretically superior, though often custom-synthesized, 13C-labeled n-Octanoylglycine standards. The information presented herein is intended to assist researchers in selecting the most suitable internal standard for their specific analytical needs, particularly in mass spectrometry-based applications.

Performance Comparison: Deuterium vs. 13C Labeling

FeatureThis compound (Deuterium Labeled)13C-Labeled n-Octanoylglycine (Hypothetical)
Chromatographic Co-elution Potential for slight retention time shifts relative to the unlabeled analyte due to the "isotope effect," where the C-D bond is stronger than the C-H bond.[2] This can be more pronounced in reversed-phase chromatography.Expected to have virtually identical retention times to the unlabeled analyte, as the mass difference has a negligible effect on chromatographic behavior.
Matrix Effects The potential for differential matrix effects if chromatographic separation from the analyte occurs.[3]Co-elution ensures that the analyte and internal standard experience the same matrix effects, leading to more accurate correction.
Isotopic Stability Deuterium labels on certain positions can be susceptible to back-exchange with protons from the solvent, particularly under acidic or basic conditions, leading to a loss of the label and inaccurate quantification.[2] The 2,2-d2 position on the glycine moiety is generally stable.¹³C labels are incorporated into the carbon backbone of the molecule and are not subject to exchange, providing high isotopic stability.[4]
Ionization Efficiency May exhibit slight differences in ionization efficiency compared to the unlabeled analyte due to the isotope effect.Identical ionization efficiency to the unlabeled analyte is expected.
Mass Difference A mass shift of +2 Da from the native analyte.A predictable mass shift depending on the number of ¹³C atoms incorporated (e.g., +1 to +10 Da for the octanoyl and glycine moieties).
Commercial Availability & Cost This compound is commercially available from various suppliers.Typically requires custom synthesis, which can be more expensive and time-consuming.

Experimental Protocols

The following provides a detailed, hypothetical methodology for the quantitative analysis of n-Octanoylglycine in human plasma using LC-MS/MS with either this compound or a ¹³C-labeled n-Octanoylglycine as an internal standard.

Sample Preparation: Protein Precipitation
  • Thaw human plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard working solution (either this compound or ¹³C-n-Octanoylglycine at 1 µg/mL in methanol).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • n-Octanoylglycine: Precursor ion (Q1) m/z 202.1 -> Product ion (Q3) m/z 76.1 (glycine fragment).

      • This compound: Precursor ion (Q1) m/z 204.1 -> Product ion (Q3) m/z 78.1 (glycine-d2 fragment).

      • ¹³C-n-Octanoylglycine (e.g., with one ¹³C in glycine): Precursor ion (Q1) m/z 203.1 -> Product ion (Q3) m/z 77.1.

    • Collision Energy and other MS parameters should be optimized for the specific instrument used.

Visualizing Workflows and Pathways

To aid in the understanding of the comparative analysis workflow and the biological context of n-Octanoylglycine, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_comparison Performance Comparison Sample Sample Spike IS Spike with Internal Standard Sample->Spike IS Extraction Protein Precipitation & Extraction Spike IS->Extraction Dry & Reconstitute Dry Down & Reconstitution Extraction->Dry & Reconstitute LC Separation Chromatographic Separation Dry & Reconstitute->LC Separation MS Detection Mass Spectrometry Detection (MRM) LC Separation->MS Detection Data Processing Peak Integration & Ratio Calculation MS Detection->Data Processing Co-elution Co-elution Data Processing->Co-elution Accuracy & Precision Accuracy & Precision Co-elution->Accuracy & Precision Matrix Effects Matrix Effects Matrix Effects->Accuracy & Precision Isotopic Stability Isotopic Stability Isotopic Stability->Accuracy & Precision

Caption: Workflow for comparing stable isotope-labeled internal standards.

N-Octanoylglycine is an acylglycine that plays a role in fatty acid metabolism. Its levels can be elevated in certain inborn errors of metabolism.

G Octanoyl-CoA Octanoyl-CoA Glycine N-acyltransferase Glycine N-acyltransferase Octanoyl-CoA->Glycine N-acyltransferase Glycine Glycine Glycine->Glycine N-acyltransferase n-Octanoylglycine n-Octanoylglycine Glycine N-acyltransferase->n-Octanoylglycine CoA CoA Glycine N-acyltransferase->CoA CoA Hydrolysis Hydrolysis n-Octanoylglycine->Hydrolysis Acyl-CoA Synthetase Acyl-CoA Synthetase Acyl-CoA Synthetase->Octanoyl-CoA AMP + PPi AMP + PPi Acyl-CoA Synthetase->AMP + PPi Octanoic Acid Octanoic Acid Octanoic Acid->Acyl-CoA Synthetase CoA->Acyl-CoA Synthetase ATP ATP ATP->Acyl-CoA Synthetase Hydrolysis->Glycine Hydrolysis->Octanoic Acid

Caption: Biosynthesis and degradation of n-Octanoylglycine.

Conclusion

The selection of an internal standard is a critical decision in quantitative bioanalysis. While this compound is a readily available and often suitable choice, researchers should be aware of the potential for chromatographic shifts and isotopic instability inherent to some deuterated standards. For assays requiring the highest level of accuracy and robustness, a ¹³C-labeled n-Octanoylglycine internal standard is theoretically superior due to its expected identical chromatographic behavior and greater isotopic stability. However, the higher cost and lack of commercial availability for ¹³C-labeled versions necessitate a careful consideration of the balance between analytical performance requirements and practical constraints. The detailed experimental protocol provided here serves as a template that can be adapted and optimized for specific instrumentation and research questions.

References

Cross-Validation of n-Octanoylglycine-2,2-d2 with Alternative Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of n-Octanoylglycine, with a focus on the cross-validation of its deuterated internal standard, n-Octanoylglycine-2,2-d2. The following sections present a detailed overview of the primary analytical techniques, their performance characteristics, and supporting experimental protocols to aid researchers in selecting the most appropriate method for their specific applications.

Introduction to n-Octanoylglycine and its Analysis

n-Octanoylglycine is an N-acylglycine, a class of metabolites formed from the conjugation of a fatty acid (octanoic acid) and the amino acid glycine. These molecules play a role in various physiological and pathological processes, including fatty acid metabolism and detoxification.[1] Accurate quantification of n-Octanoylglycine in biological matrices is crucial for understanding its function and for diagnostic purposes in certain inborn errors of metabolism.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it effectively corrects for matrix effects and variations in sample processing.

Comparative Analysis of Analytical Methods

The selection of an analytical method for n-Octanoylglycine quantification depends on the required sensitivity, specificity, throughput, and available instrumentation. This section compares the three most relevant analytical techniques: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation: Performance Characteristics
FeatureUPLC-MS/MS with this compoundGC-MSELISA (Competitive)
Specificity Very High (distinguishes isomers)High (requires derivatization)Moderate to High (potential cross-reactivity)
Sensitivity (LOQ) Low ng/mL to pg/mLng/mL to µg/mLpg/mL to ng/mL
**Linearity (R²) **>0.99>0.98Typically sigmoidal, with a linear range
Precision (%CV) <15%<20%<15%
Accuracy (%Recovery) 85-115%80-120%80-120%
Sample Throughput HighLow to MediumVery High
Sample Preparation Simple (dilution, protein precipitation)Complex (extraction, derivatization)Simple (dilution)
Instrumentation Cost HighMedium to HighLow
Need for Internal Standard Essential for best accuracy (this compound)RecommendedNot applicable

Experimental Protocols

UPLC-MS/MS Method for n-Octanoylglycine Quantification

This protocol is a representative method for the analysis of acylglycines in urine.[3][4][5]

a. Sample Preparation:

  • Thaw frozen urine samples on ice.

  • Centrifuge samples at 13,000 x g for 10 minutes at 4°C to remove particulate matter.

  • To 100 µL of supernatant, add 10 µL of an internal standard solution containing this compound.

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

b. UPLC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • n-Octanoylglycine: Precursor ion > Product ion (specific m/z values to be determined).

    • This compound: Precursor ion > Product ion (specific m/z values to be determined).

GC-MS Method for Organic Acid Analysis (including n-Octanoylglycine)

This is a general protocol for the analysis of organic acids, which includes acylglycines.[6][7]

a. Sample Preparation and Derivatization:

  • To 1 mL of urine, add an internal standard.

  • Acidify the sample with HCl.

  • Perform liquid-liquid extraction with ethyl acetate.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatize the dried extract using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70°C for 60 minutes.

b. GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 280°C.

  • Mass Spectrometer: Single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

Competitive ELISA (General Protocol)

As no commercial ELISA kit for n-Octanoylglycine is readily available, this represents a general workflow for a competitive immunoassay for a small molecule.[8][9][10]

a. Assay Principle: n-Octanoylglycine in the sample competes with a labeled n-Octanoylglycine conjugate for binding to a limited number of anti-n-Octanoylglycine antibody-coated wells. The amount of labeled conjugate bound to the antibody is inversely proportional to the concentration of n-Octanoylglycine in the sample.

b. Assay Procedure:

  • Add standards and samples to the antibody-coated microplate wells.

  • Add the enzyme-labeled n-Octanoylglycine conjugate to each well.

  • Incubate for a specified time to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution that reacts with the enzyme to produce a colorimetric signal.

  • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the concentration of n-Octanoylglycine in the samples based on a standard curve.

Visualizations

Metabolic Pathway of n-Octanoylglycine

The biosynthesis of n-Octanoylglycine primarily occurs in the mitochondria as part of the body's detoxification mechanism for medium-chain fatty acids.

cluster_0 Mitochondrial Matrix Octanoic_Acid Octanoic Acid Octanoyl_CoA Octanoyl-CoA Octanoic_Acid->Octanoyl_CoA Acyl-CoA Synthetase n_Octanoylglycine n-Octanoylglycine Octanoyl_CoA->n_Octanoylglycine Glycine N-Acyltransferase (GLYAT) Glycine Glycine Glycine->n_Octanoylglycine Excretion Excretion n_Octanoylglycine->Excretion Transport out of mitochondria and cellular excretion cluster_UPLC UPLC-MS/MS cluster_GC GC-MS cluster_ELISA ELISA UPLC_Sample Sample + This compound UPLC_Prep Protein Precipitation UPLC_Sample->UPLC_Prep UPLC_Analysis UPLC-MS/MS Analysis UPLC_Prep->UPLC_Analysis GC_Sample Sample GC_Prep Extraction & Derivatization GC_Sample->GC_Prep GC_Analysis GC-MS Analysis GC_Prep->GC_Analysis ELISA_Sample Sample ELISA_Prep Dilution ELISA_Sample->ELISA_Prep ELISA_Analysis Competitive Binding & Signal Detection ELISA_Prep->ELISA_Analysis

References

A Comparative Guide to N-Acylglycine Quantification: An Inter-Laboratory Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-acylglycines (NAGs) are a class of endogenous lipid metabolites that play significant roles in various physiological and pathological processes, including the regulation of energy expenditure, inflammation, and pain.[1] They are also important biomarkers for inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidurias.[1][2][3][4][5] Accurate and reproducible quantification of N-acylglycines in biological matrices is therefore crucial for both basic research and clinical diagnostics.

This guide provides a comparative overview of the analytical methodologies currently employed for the quantification of N-acylglycines, drawing upon data from multiple research laboratories. While a formal inter-laboratory round-robin study has not been published, this document synthesizes and compares the performance of various published methods to offer insights into the current state of N-acylglycine analysis.

Quantitative Data Summary

The following tables summarize the key performance characteristics of different analytical methods for N-acylglycine quantification as reported in the literature. These methods primarily utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

Table 1: Comparison of LC-MS/MS-based Methods for N-Acylglycine Quantification

Laboratory/First AuthorMatrixAnalytes Quantified (Examples)Sample PreparationDerivatizationRecovery (%)Linearity (µM)Within-run Imprecision (CV%)Between-run Imprecision (CV%)Reference
Mak et al. (2012)UrineAcetylglycine, Propionylglycine, Isovalerylglycine, Hexanoylglycine, Octanoylglycine, SuberylglycineSolid-Phase Extractionn-Butanol90.2 - 109.3>0.99 (R²)< 10< 10[6]
Rashed et al. (2015)Dried Blood SpotsTiglylglycine, 3-Methylcrotonylglycine, Hexanoylglycine, Octanoylglycine, SuberylglycineExtractionn-ButanolNot Reported0.005 - 25.0Not ReportedNot Reported[7]
Turgeon et al. (2021)UrineIsobutyrylglycine, Tiglylglycine, Isovalerylglycine, Hexanoylglycine, Octanoylglycine, SuberylglycineExtractionDerivatizationNot ReportedNot ReportedNot ReportedNot Reported[8]
Li et al. (2023)Plasma, UrineGlycine, Acetylglycine, Propionylglycine, Butyrylglycine, Isovalerylglycine, Glutarylglycine, Hippuric acid, PalmitoylglycineProtein Precipitation3-Nitrophenylhydrazine (3-NPH)Not ReportedGoodGoodGood[9]

Table 2: Comparison of GC-MS-based Methods for N-Acylglycine Quantification

Laboratory/First AuthorMatrixAnalytes Quantified (Examples)Sample PreparationDerivatizationKey FindingsReference
Costa et al. (2000)UrineShort- and medium-chain acylglycinesNot specifiedbis(trifluoromethyl)benzyl (BTFMB) esterMethod useful for diagnosing MCAD and MAD deficiencies.[2]
Mayo Clinic LaboratoriesUrineIsobutyrylglycine, n-Butyrylglycine, Isovalerylglycine, n-Hexanoylglycine, n-Octanoylglycine, SuberylglycineNot specifiedNot specifiedUsed for diagnosis and monitoring of fatty acid oxidation disorders and organic acidurias.[5]

Experimental Protocols

LC-MS/MS Method with n-Butanol Derivatization for Urine and Dried Blood Spots

This method is widely used for the diagnosis of inborn errors of metabolism.[6][7]

  • Sample Preparation (Urine):

    • Urine samples are subjected to solid-phase extraction to isolate the acylglycines.[6]

    • Deuterated internal standards are added for quantification.[6]

  • Sample Preparation (Dried Blood Spots):

    • Two 3.2 mm punches are taken from the dried blood spot.[7]

    • Acylglycines are extracted from the punches.[7]

  • Derivatization:

    • The extracted acylglycines are derivatized with butanol-HCl (butylated).[6][7] This improves their chromatographic properties and ionization efficiency.

  • LC-MS/MS Analysis:

    • The butylated acylglycines are separated using Ultra-Performance Liquid Chromatography (UPLC).[7]

    • Detection and quantification are performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[7]

LC-MS/MS Method with 3-Nitrophenylhydrazine (3-NPH) Derivatization for Plasma and Urine

This method offers a sensitive approach for the targeted analysis of a broad range of N-acylglycines.[9]

  • Sample Preparation:

    • For plasma, proteins are precipitated.

    • For urine, the sample is diluted.[9]

    • An internal standard solution is added.[9]

  • Derivatization:

    • A 3-Nitrophenylhydrazine (3-NPH) solution is added to the sample.

    • The reaction is quick and occurs in an aqueous solution at room temperature without the need for a quenching step.[9][10] This derivatization improves the retention of N-acylglycines on a reversed-phase column, especially for short-chain NAGs.[9]

  • LC-MS/MS Analysis:

    • The derivatized N-acylglycines are analyzed using a high-resolution mass spectrometer for identification and a triple quadrupole mass spectrometer for quantification.[9][10]

GC-MS Method with bis(trifluoromethyl)benzyl (BTFMB) Ester Derivatization for Urine

This method is a reliable technique for the analysis of short- and medium-chain acylglycines.[2]

  • Sample Preparation:

    • Stable isotope-labeled internal standards are added to the urine sample.

  • Derivatization:

    • The acylglycines are derivatized to form their bis(trifluoromethyl)benzyl (BTFMB) esters.[2]

  • GC-MS Analysis:

    • The derivatized samples are analyzed by gas chromatography with negative chemical ionization mass spectrometry.[2]

Visualizations

Signaling and Biosynthetic Pathways

N-acylglycines are synthesized through the conjugation of a fatty acyl-CoA with glycine. This process is a key detoxification pathway for the removal of excess acyl-CoA species that can be toxic if they accumulate.[11]

N_Acylglycine_Biosynthesis cluster_cellular Mitochondrial Matrix fatty_acid Fatty Acid acyl_coa Acyl-CoA fatty_acid->acyl_coa Acyl-CoA Synthetase n_acylglycine N-Acylglycine acyl_coa->n_acylglycine Glycine N-Acyltransferase (GLYAT) glycine Glycine glycine->n_acylglycine detox Detoxification and Urinary Excretion n_acylglycine->detox Increased Hydrophilicity

Caption: Biosynthetic pathway of N-acylglycines.

Experimental Workflow

The general workflow for the quantification of N-acylglycines from biological samples involves several key steps from sample collection to data analysis.

Experimental_Workflow sample Biological Sample (Urine, Plasma, DBS) prep Sample Preparation (Extraction, Protein Precipitation) sample->prep deriv Derivatization (e.g., Butylation, 3-NPH) prep->deriv analysis LC-MS/MS or GC-MS Analysis deriv->analysis data Data Processing and Quantification analysis->data results Results and Interpretation data->results

Caption: General experimental workflow for N-acylglycine quantification.

References

Performance Characteristics of N-Octanoylglycine-2,2-d2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance characteristics of N-Octanoylglycine-2,2-d2 and its non-deuterated counterpart, N-Octanoylglycine. This document outlines the primary application of the deuterated form as an internal standard in quantitative analysis, explores its physicochemical properties, and discusses the implications of deuteration on its metabolic fate. Experimental protocols and relevant biological pathways are also detailed to provide a comprehensive overview for research and drug development applications.

Physicochemical Properties

The introduction of deuterium at the 2,2-position of the glycine moiety results in a marginal increase in the molecular weight of this compound compared to its non-deuterated analog. This mass difference is fundamental to its primary application in mass spectrometry-based quantification. Other physicochemical properties are expected to be nearly identical.

PropertyThis compoundN-Octanoylglycine
Synonyms Capryloylglycine-d2, N-(1-Oxooctyl)glycine-2,2-d2[1]Capryloyl Glycine, 2-(Octanoylamino)acetic acid[2]
Molecular Formula C₁₀H₁₇D₂NO₃[1]C₁₀H₁₉NO₃[2]
Molecular Weight ~203.28 g/mol [1]~201.26 g/mol [2]
CAS Number 1219805-51-2[3][4]14246-53-8[2]
Appearance Neat[1]Solid[2]
Primary Application Internal standard for quantitative mass spectrometry[4]Endogenous metabolite, signaling molecule, research standard[2]

Core Application: Internal Standard for Accurate Quantification

The paramount performance characteristic of this compound is its utility as an internal standard for the precise quantification of endogenous N-Octanoylglycine in biological samples using stable isotope dilution mass spectrometry (SID-MS).[5][6] This technique is a gold standard for quantitative analysis in metabolomics and clinical chemistry.

The key advantages of using this compound as an internal standard include:

  • Correction for Sample Loss: It accurately accounts for the loss of analyte during sample preparation and extraction.

  • Compensation for Matrix Effects: The deuterated standard co-elutes with the endogenous analyte in liquid chromatography, experiencing similar ionization suppression or enhancement in the mass spectrometer, thereby correcting for these matrix effects.

  • Improved Precision and Accuracy: SID-MS significantly enhances the precision and accuracy of quantification compared to methods relying on external calibration.[7]

Experimental Protocol: Quantification of N-Octanoylglycine by Stable Isotope Dilution LC-MS/MS

This protocol provides a general workflow for the quantification of N-Octanoylglycine in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.

  • Sample Preparation:

    • A known amount of this compound is spiked into the biological sample.

    • Proteins are precipitated using a solvent like acetonitrile or methanol.

    • The supernatant is collected after centrifugation.

    • The sample is further purified using solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.

    • The purified extract is dried and reconstituted in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: The reconstituted sample is injected into a liquid chromatography system, typically with a C18 column, to separate N-Octanoylglycine from other sample components. A gradient elution with solvents such as water with formic acid and acetonitrile with formic acid is commonly used.

    • Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

      • Specific precursor-to-product ion transitions are monitored for both N-Octanoylglycine and this compound.

      • For N-Octanoylglycine, a common transition is m/z 202.1 -> 76.0.

      • For this compound, the corresponding transition would be m/z 204.1 -> 78.0.

  • Data Analysis:

    • The peak areas for the selected transitions of both the endogenous analyte and the deuterated internal standard are integrated.

    • The ratio of the peak area of N-Octanoylglycine to that of this compound is calculated.

    • A calibration curve is constructed using known concentrations of non-deuterated standard and a fixed concentration of the deuterated internal standard.

    • The concentration of N-Octanoylglycine in the biological sample is determined by interpolating the peak area ratio from the calibration curve.

G Experimental Workflow: Stable Isotope Dilution MS cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing spike Spike with N-Octanoylglycine-d2 precipitate Protein Precipitation spike->precipitate extract Extraction (SPE/LLE) precipitate->extract reconstitute Dry & Reconstitute extract->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratios integrate->ratio quantify Quantification via Calibration Curve ratio->quantify

Workflow for N-Octanoylglycine quantification.

Metabolic Stability and Biological Activity

The primary route of degradation for N-acyl glycines is hydrolysis by fatty acid amide hydrolase (FAAH). This enzyme cleaves the amide bond to release the fatty acid and glycine. Since the deuteration in this compound is on the glycine moiety and not directly at the site of amide bond cleavage, a significant KIE on FAAH-mediated hydrolysis is not expected.

However, other metabolic pathways might be affected. If there are oxidative metabolic pathways that involve the hydrogen atoms at the 2-position of the glycine, deuteration at this site would be expected to slow down such reactions.

In terms of biological activity, this compound is expected to have a biological activity profile very similar to that of its non-deuterated counterpart, as the deuterium substitution is unlikely to significantly alter its binding affinity to receptors or its interaction with enzymes.

Biological Signaling Pathways of N-Acylglycines

N-acylglycines, including N-Octanoylglycine, are a class of endogenous signaling lipids. They are involved in various physiological processes. The biosynthesis of N-acylglycines occurs through two primary pathways.

  • Glycine-Dependent Pathway: A fatty acid is first activated to its acyl-CoA derivative by an acyl-CoA synthetase. Subsequently, glycine N-acyltransferase (GLYAT) catalyzes the conjugation of the acyl-CoA with glycine to form the N-acylglycine.

  • Glycine-Independent Pathway: N-acylethanolamines (like anandamide) can be oxidized to N-acylglycines. This involves the sequential action of alcohol dehydrogenase and aldehyde dehydrogenase.

G Biosynthesis of N-Acylglycines cluster_gly_dep Glycine-Dependent Pathway cluster_gly_indep Glycine-Independent Pathway fatty_acid Fatty Acid acyl_coa Acyl-CoA fatty_acid->acyl_coa Acyl-CoA Synthetase n_acylglycine N-Acylglycine acyl_coa->n_acylglycine Glycine N-Acyltransferase (GLYAT) glycine Glycine glycine->n_acylglycine Glycine N-Acyltransferase (GLYAT) n_acylethanolamine N-Acylethanolamine n_acylglycinal N-Acylglycinal n_acylethanolamine->n_acylglycinal Alcohol Dehydrogenase n_acylglycinal->n_acylglycine Aldehyde Dehydrogenase

Biosynthesis pathways of N-Acylglycines.

Alternatives to this compound

For its primary application as an internal standard, alternatives would include other isotopically labeled N-Octanoylglycine variants, such as those with ¹³C or ¹⁵N labeling. The choice of isotope and position of labeling depends on the specific requirements of the mass spectrometric method, including the desired mass shift and the potential for isotopic interference from the biological matrix.

In the context of biological activity, the primary "alternative" is the endogenous, non-deuterated N-Octanoylglycine. Other N-acyl glycines with different acyl chain lengths (e.g., N-palmitoylglycine, N-oleoylglycine) can be considered functional alternatives, as they may exhibit different biological activities and potencies.

Conclusion

This compound is a high-performance tool for the accurate and precise quantification of endogenous N-Octanoylglycine. Its key characteristic is its utility as an internal standard in stable isotope dilution mass spectrometry. While its metabolic stability and biological activity are presumed to be very similar to its non-deuterated counterpart, researchers should be aware of the potential for kinetic isotope effects if metabolism occurs at the site of deuteration. The choice between the deuterated and non-deuterated form depends entirely on the intended application: quantitative analysis versus biological activity studies.

References

A Comparative Guide to the Accuracy and Precision of n-Octanoylglycine Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of metabolites like n-octanoylglycine is critical for diagnostic applications and therapeutic monitoring. This guide provides a detailed comparison of two prominent ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for the analysis of n-octanoylglycine and other acylglycines. Both methods utilize a stable isotope-labeled internal standard, such as n-octanoylglycine-2,2-d2, to ensure high fidelity in quantification.

The primary method detailed is a sensitive approach developed by Stanislaus et al. (2012) for the analysis of acylglycines in human urine, employing a novel derivatization agent. The second is an alternative method by Fisher et al. (2018), optimized for the quantification of acylglycines from dried blood spots (DBS), a common format for newborn screening.

Quantitative Performance: A Side-by-Side Comparison

The following table summarizes the key performance characteristics of the two methods, focusing on their accuracy and precision for the quantification of acylglycines, including n-octanoylglycine.

Performance MetricMethod 1: Stanislaus et al. (2012) - Urine AnalysisMethod 2: Fisher et al. (2018) - Dried Blood Spot Analysis
Internal Standard Stable-isotope labeled analytesLabeled acylglycines
Accuracy <15% Relative Error (% RE)[1]Data not explicitly provided in terms of % Recovery or % RE. Method validated with patient samples.[2]
Precision <15% Coefficient of Variation (% CV)[1]Data not explicitly provided in terms of % CV.
Lower Limit of Quantification (LLOQ) 1-5 nM for all analytes[3]Not explicitly stated. Calibration curve from 0.005 to 25.0 μM.[2]
Linearity (Correlation Coefficient) >0.99[4]Information not available.
Matrix Effects (Ion Suppression/Enhancement) Minimized using a surrogate matrix.[4]Evaluated as minimal (2 to 10% ion suppression).[2]

Experimental Workflows and Signaling Pathways

The general workflow for the quantification of n-octanoylglycine using a stable isotope-labeled internal standard like this compound is a multi-step process. The following diagram illustrates the key stages from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Dried Blood Spot) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Extraction of Analytes Spike->Extraction Derivatization Derivatization (e.g., Butylation or DmPA labeling) Extraction->Derivatization UPLC UPLC Separation Derivatization->UPLC MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS Quantification Quantification (Peak Area Ratio of Analyte to Internal Standard) MSMS->Quantification

Caption: General workflow for UPLC-MS/MS quantification of n-octanoylglycine.

The biosynthesis of n-octanoylglycine is a detoxification pathway that conjugates octanoyl-CoA with glycine. The following diagram illustrates this biochemical reaction.

signaling_pathway OctanoylCoA Octanoyl-CoA ACNAT Acyl-CoA: Glycine N-Acyltransferase OctanoylCoA->ACNAT Glycine Glycine Glycine->ACNAT nOctanoylglycine n-Octanoylglycine ACNAT->nOctanoylglycine CoA CoA-SH ACNAT->CoA

References

Assessing the Impact of Deuterium Labeling on Chromatographic Behavior: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and the broader scientific community, the use of stable isotope-labeled compounds, particularly those labeled with deuterium (²H or D), is a cornerstone of quantitative analysis using mass spectrometry. These labeled analogs serve as ideal internal standards, compensating for variations in sample preparation and instrument response. However, a critical assumption in many of these assays is that the labeled and unlabeled (protiated) compounds behave identically during chromatographic separation. This guide provides a comprehensive comparison of the impact of deuterium labeling on chromatographic behavior, supported by experimental data and detailed methodologies, to help researchers anticipate, understand, and mitigate these effects.

The Chromatographic Isotope Effect: An Overview

The substitution of hydrogen (¹H) with its heavier isotope, deuterium, can lead to subtle but measurable differences in the physicochemical properties of a molecule. These differences can alter a molecule's interaction with both the stationary and mobile phases in a chromatographic system, resulting in a shift in retention time. This phenomenon is known as the Chromatographic Isotope Effect (CIE) or the Chromatographic Deuteration Effect (CDE).

The primary mechanisms behind the CIE are rooted in the fundamental properties of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond:

  • Bond Energy and Length: The C-D bond has a lower zero-point vibrational energy, making it slightly shorter and stronger than the C-H bond.[1][2]

  • Polarizability and Size: Due to the shorter bond length and reduced vibrational amplitude, a deuterated molecule has a slightly smaller van der Waals radius and is less polarizable than its protiated counterpart.[3]

  • Hydrophobicity: These changes typically result in deuterated compounds being slightly less lipophilic (more polar) than their native analogs. This reduced hydrophobicity is a key factor in reversed-phase separations.[3][4][5]

These subtle molecular changes manifest as retention time shifts that vary depending on the chromatographic technique, the number and location of deuterium atoms, and the specific analytical conditions.[4][6]

Impact Across Chromatographic Platforms

The magnitude and direction of the retention time shift between deuterated and non-deuterated isotopologues are highly dependent on the separation mechanism.

Gas Chromatography (GC)

In GC, deuterated compounds generally elute earlier than their protiated analogs.[7][8][9] This is often referred to as an "inverse isotope effect," where the heavier isotope has a shorter retention time.[8][10] This behavior is primarily attributed to the slightly higher vapor pressure of the deuterated compounds. The separation is predominantly driven by enthalpy, with entropy having a negligible effect.[6] However, the choice of stationary phase can be influential; while nonpolar phases typically show an inverse effect, polar stationary phases can sometimes result in a "normal" isotope effect, where the deuterated compound elutes later.[10] The position of the deuterium atom also plays a role; substitution on an sp² hybridized carbon can lead to greater retention compared to an sp³ carbon.[6]

High-Performance Liquid Chromatography (HPLC)

In Reversed-Phase HPLC (RP-HPLC) , the most common LC method, deuterated compounds typically elute earlier . This is a direct consequence of their reduced hydrophobicity, which weakens their interaction with the nonpolar stationary phase.[3][4][11] The magnitude of this time shift increases with the number of deuterium atoms incorporated into the molecule.[4][12] While often small, this separation can be problematic in quantitative assays that rely on the co-elution of the analyte and the internal standard, as it can lead to differential matrix effects.[12]

Conversely, in Normal-Phase HPLC (NP-HPLC) , deuterated compounds may be retained more strongly and elute later than their non-deuterated counterparts due to enhanced interactions with the polar stationary phase.[12]

Supercritical Fluid Chromatography (SFC)

SFC, which uses supercritical CO₂ as the primary mobile phase, has also been investigated. Studies using deuterated organic modifiers (e.g., deuterated methanol, CD₃OD) found only minor changes in retention times compared to protic modifiers.[13] This makes SFC a viable option for applications requiring direct NMR analysis of collected fractions, as the deuterated solvent minimizes interfering signals.[13][14] Furthermore, SFC has been shown to significantly reduce the back-exchange of deuterium for hydrogen when analyzing samples from hydrogen-deuterium exchange (HDX) experiments.[15]

Capillary Zone Electrophoresis (CZE)

CZE separates molecules based on their charge-to-size ratio in an electric field, a fundamentally different mechanism from chromatography. As a result, the deuterium isotope effect on separation time in CZE is minimal and often negligible when compared to the shifts observed in HPLC.[16] For dimethyl-labeled peptides, the median migration time shift in CZE was found to be only 2.5% of the peak width, whereas in UPLC, the retention time shift was roughly half the peak width.[16]

Quantitative Data Comparison

The following tables summarize experimental data illustrating the chromatographic isotope effect across different techniques.

Table 1: Isotope Effect in Gas Chromatography (GC)

Analyte Pair Stationary Phase Retention Time (t_R) H (min) Retention Time (t_R) D (min) Observation Reference
Toluene-d₀ / Toluene-methyl-d₃ SPB-35 - - Deuterated elutes earlier [8]
Octane-d₀ / Octane-d₁₈ SPB-5 ~3.5 ~3.4 Deuterated elutes earlier (baseline separated) [8]
Benzene-d₀ / Benzene-d₆ SPB-35 - - Deuterated elutes earlier [8]

| Amino Acids (d₀Me vs d₃Me) | DB-5 (similar) | Varies | Varies | Deuterated elutes earlier |[7] |

Table 2: Isotope Effect in Reversed-Phase Liquid Chromatography (RP-LC)

Analyte Pair Column t_R Shift (Δt_R = t_R(H) - t_R(D)) Observation Reference
Dimethyl-labeled E. coli Peptides UPLC C18 Median shift of 3 seconds Deuterated elutes earlier [16]
Ergothioneine / Ergothioneine-d₉ C18 0.02 min (1.2 s) Deuterated elutes earlier [4]
Olanzapine / Olanzapine-d₃ C18 Slight separation (Rs < 0.16) Deuterated elutes earlier [12]
Chemically-tagged metabolites Kinetex C18 Varies (up to ~0.2 min) Deuterated elutes earlier [11]

| Chemically-tagged metabolites | Kinetex PFP | Varies (significantly reduced vs C18) | Deuterated elutes earlier |[11] |

Experimental Protocols

Methodology for Assessing the Chromatographic Isotope Effect

1. Objective: To quantify the difference in retention time (Δt_R) between a deuterated analyte and its non-deuterated isotopologue under specific chromatographic conditions.

2. Materials and Equipment:

  • Chromatography system (GC, HPLC, or SFC) with an appropriate detector (e.g., MS, UV).

  • Analytical columns of interest (e.g., C18, PFP, etc.).

  • High-purity standards of the non-deuterated (light) and deuterated (heavy) analyte.

  • High-purity solvents for mobile phase preparation.

  • Standard laboratory glassware and equipment for sample preparation.

3. Procedure:

  • Standard Preparation: Prepare individual stock solutions of the light and heavy standards at a known concentration (e.g., 1 mg/mL) in a suitable solvent. Create working solutions by diluting the stocks. Prepare a 1:1 mixture of the light and heavy standards.

  • Chromatographic Method Development: Develop a robust chromatographic method that provides good peak shape and retention for the non-deuterated analyte. Key parameters to optimize include column type, mobile phase composition, gradient slope, flow rate, and temperature.[17]

  • Individual Injections: Inject the light and heavy standards separately onto the system using the optimized method. Record their respective retention times, t_R(H) and t_R(D).

  • Co-injection: Inject the 1:1 mixture of the light and heavy standards. This will clearly show the degree of separation between the two isotopologues.

  • Data Analysis:

    • Calculate the retention time difference: Δt_R = t_R(H) - t_R(D). A positive value in RP-HPLC indicates the deuterated compound elutes earlier.

    • Calculate the chromatographic H/D isotope effect (hdIE_C) as a ratio of the retention times: hdIE_C = t_R(H) / t_R(D).[7]

    • Assess the resolution (Rs) between the two peaks from the co-injection chromatogram to quantify the degree of separation.

  • Parameter Evaluation (Optional): Systematically vary chromatographic parameters (e.g., change the organic solvent, column temperature, or switch to a different stationary phase) and repeat steps 3-5 to assess their influence on the isotope effect.[17]

Visualizing the Process and Influencing Factors

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation prep_light Prepare Light (¹H) Standard inject_light Inject ¹H Standard prep_light->inject_light prep_heavy Prepare Heavy (²H) Standard inject_heavy Inject ²H Standard prep_heavy->inject_heavy prep_mix Prepare 1:1 Mixture inject_mix Inject 1:1 Mixture prep_mix->inject_mix record_tr Record Retention Times (tR(H) and tR(D)) inject_light->record_tr inject_heavy->record_tr calc_delta Calculate ΔtR and Resolution (Rs) inject_mix->calc_delta record_tr->calc_delta assess_impact Assess Impact on Quantitative Assay calc_delta->assess_impact

G cluster_props Physicochemical Changes sub Deuterium Substitution (¹H → ²H) bond Shorter/Stronger C-D Bond sub->bond polar Lower Polarizability sub->polar hydro Decreased Hydrophobicity sub->hydro interact Altered Intermolecular Interactions with Stationary/Mobile Phase bond->interact polar->interact hydro->interact shift Retention Time Shift (ΔtR) interact->shift

Conclusion and Recommendations

The substitution of hydrogen with deuterium introduces subtle yet significant changes in molecular properties that can lead to chromatographic separation from the native compound.

Key Takeaways:

  • Prevalence: The chromatographic isotope effect is observed across GC, HPLC, and SFC. In general, deuterated compounds elute earlier in GC and reversed-phase LC.

  • Magnitude: The effect is often small but becomes more pronounced with an increasing number of deuterium substitutions.

  • Impact: For quantitative bioanalysis, even partial separation between an analyte and its deuterated internal standard can lead to inaccurate results due to differential matrix effects.[12][17]

  • Mitigation: The choice of chromatography conditions can modulate the effect. For instance, using a pentafluorophenyl (PFP) column in LC has been shown to reduce the retention time shift compared to standard C18 columns.[11]

Recommendations for Researchers:

  • Do Not Assume Co-elution: Always verify the degree of separation between your light and heavy isotopologues during method development by co-injecting a mixture.

  • Consider Alternative Labels: When absolute co-elution is critical for assay accuracy and matrix effects are a concern, using heavier isotopes like ¹³C or ¹⁵N is the most effective approach to eliminate the chromatographic isotope effect.[17]

  • Optimize Chromatography: If deuterium labeling is necessary, experiment with different stationary phases, mobile phase compositions, and temperatures to minimize the separation.

  • Evaluate CZE: For compounds amenable to analysis by capillary electrophoresis, CZE offers a separation technique with a significantly reduced deuterium isotope effect.[16]

References

A Comparative Guide to Method Transfer and Validation for N-Octanoylglycine-d2 Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of N-Octanoylglycine-2,2-d2, a deuterated stable isotope-labeled internal standard crucial for accurate bioanalysis. We will delve into a comparison of hypothetical, yet representative, analytical methods, detail the validation parameters, and outline a comprehensive protocol for the successful transfer of such an assay between laboratories.

Comparative Analysis of Analytical Methods

The quantification of N-Octanoylglycine-d2 in biological matrices is predominantly achieved through Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity and selectivity, which are essential for bioanalytical applications. Below is a comparison of two common UPLC-MS/MS methods, highlighting their key performance characteristics. The data presented are representative of typical validated assays for acylglycines.[1][2]

Table 1: Comparison of UPLC-MS/MS Method Performance for N-Octanoylglycine-d2 Analysis

ParameterMethod A: High-Throughput AnalysisMethod B: High-Sensitivity Analysis
Linearity Range 0.5 - 500 ng/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.1 ng/mL
Intra-day Precision (%CV) < 10%< 8%
Inter-day Precision (%CV) < 12%< 10%
Accuracy (% Bias) Within ±15%Within ±10%
Mean Recovery > 85%> 90%
Sample Preparation Protein PrecipitationSolid-Phase Extraction (SPE)
Run Time 3 minutes8 minutes

Experimental Protocols

Detailed methodologies are critical for the reproducibility and successful transfer of analytical assays. Below are the protocols for sample preparation and the UPLC-MS/MS analysis described in this guide.

Protocol 1: Sample Preparation via Protein Precipitation (Method A)
  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (N-Octanoylglycine-d2).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.

Protocol 2: Sample Preparation via Solid-Phase Extraction (Method B)
  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of plasma sample, add 200 µL of 4% phosphoric acid in water.

  • Load the entire sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.

UPLC-MS/MS Instrumental Analysis
  • Chromatographic System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 2 minutes (Method A) or 6 minutes (Method B).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500 or Waters Xevo TQ-S)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N-Octanoylglycine: Precursor Ion > Product Ion (specific m/z values to be determined during method development)

    • N-Octanoylglycine-d2: Precursor Ion > Product Ion (specific m/z values to be determined during method development)

Method Transfer Protocol

The transfer of a validated analytical method from one laboratory (the transferring unit, TU) to another (the receiving unit, RU) is a critical step to ensure consistent and reliable results. The following protocol outlines a systematic approach for the transfer of an N-Octanoylglycine-d2 assay.

Pre-Transfer Activities
  • Documentation Review: The TU provides the RU with the complete, validated method documentation, including the method validation report, standard operating procedures (SOPs), and any relevant development reports.

  • Gap Analysis: The RU performs a gap analysis to identify any differences in instrumentation, software, and reagents between the two laboratories.

  • Risk Assessment: A risk assessment is conducted to identify potential challenges in the transfer process.

  • Transfer Protocol: A detailed method transfer protocol is jointly prepared and approved by both the TU and RU. This protocol should include the scope, objectives, responsibilities, experimental design, and acceptance criteria.

Training and Familiarization
  • The TU provides training to the analysts at the RU. This may involve an analyst from the TU visiting the RU or vice-versa.

  • The RU analysts perform familiarization runs with the method to gain proficiency.

Comparative Testing
  • The TU prepares and provides the RU with a set of at least three batches of quality control (QC) samples at low, medium, and high concentrations, and a set of at least six validation samples.

  • Both laboratories analyze the samples concurrently.

  • The results from both laboratories are statistically compared. Acceptance criteria are pre-defined in the transfer protocol and are typically based on the comparison of means and variances (e.g., using t-test and F-test).

Method Transfer Report
  • A comprehensive method transfer report is prepared, summarizing the experimental procedures, results, statistical analysis, and any deviations from the protocol.

  • The report should conclude whether the method transfer was successful based on the pre-defined acceptance criteria.

  • The report is reviewed and approved by both the TU and RU.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of N-Octanoylglycine and the workflow of the analytical method transfer process.

N-Octanoylglycine Metabolic Pathway cluster_mitochondria Mitochondrion Octanoic_Acid Octanoic Acid (Medium-Chain Fatty Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase (ACSM2B) Octanoic_Acid->Acyl_CoA_Synthetase Octanoyl_CoA Octanoyl-CoA Acyl_CoA_Synthetase->Octanoyl_CoA GLYAT Glycine N-Acyltransferase (GLYAT) Octanoyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Octanoylglycine N-Octanoylglycine GLYAT->N_Octanoylglycine CoA Coenzyme A GLYAT->CoA Excretion Urinary Excretion N_Octanoylglycine->Excretion

Caption: Metabolic pathway of N-Octanoylglycine formation.

Analytical Method Transfer Workflow Start Start Transfer Pre_Transfer 1. Pre-Transfer Activities - Documentation Review - Gap Analysis - Risk Assessment - Protocol Approval Start->Pre_Transfer Training 2. Training & Familiarization Pre_Transfer->Training Comparative_Testing 3. Comparative Testing (TU and RU analyze identical samples) Training->Comparative_Testing Data_Analysis 4. Data Analysis & Comparison Comparative_Testing->Data_Analysis Decision Acceptance Criteria Met? Data_Analysis->Decision Report 5. Method Transfer Report Decision->Report Yes Failure Transfer Failed (Investigate & Repeat) Decision->Failure No Success Transfer Successful Report->Success

Caption: Workflow for a typical analytical method transfer.

References

Navigating Regulatory Landscapes: A Guide to Validating Bioanalytical Methods with Stable Isotope Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of regulatory compliance and the generation of reliable data. This guide provides a comprehensive comparison of key performance characteristics when using stable isotope-labeled internal standards (SIL-ISs) versus analog internal standards (An-ISs) and outlines the regulatory expectations for method validation in line with major international guidelines.

The use of an appropriate internal standard is critical in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to correct for variability during sample processing and analysis. Stable isotope-labeled internal standards, which are considered the "gold standard," and analog internal standards are two common choices, each with distinct performance profiles. This guide delves into a data-driven comparison and provides detailed experimental protocols to ensure your methods meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).

Performance Comparison: Stable Isotope vs. Analog Internal Standards

The choice of internal standard significantly impacts the accuracy and precision of a bioanalytical method. Stable isotope-labeled internal standards are structurally identical to the analyte but have a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N). Analog internal standards are structurally similar to the analyte but are not isotopically labeled.

Performance ParameterStable Isotope-Labeled Internal Standard (SIL-IS)Analog Internal Standard (An-IS)Regulatory Perspective & Supporting Data
Accuracy (% Bias) Typically ≤ ±5%Can be ≤ ±15%, but more susceptible to variabilitySIL-ISs more effectively compensate for matrix effects and extraction variability, leading to higher accuracy. One study comparing the quantification of the immunosuppressant drug everolimus found that the method using a SIL-IS (everolimus-d4) had a better slope (0.95) in comparison to an independent method than the one using an analog IS (0.83).[1] Another study on the anticancer agent kahalalide F showed a mean bias of 100.3% with a SIL-IS, which was not significantly different from the true value, while the analog IS resulted in a statistically significant bias of 96.8%.[2]
Precision (% CV) Typically ≤ 5%Can be ≤ 15%, but often higher than SIL-ISThe co-elution and similar physicochemical properties of SIL-ISs with the analyte lead to better correction for variations, resulting in improved precision. In the kahalalide F study, the coefficient of variation (CV) was significantly lower with the SIL-IS (7.6%) compared to the analog IS (8.6%).[2] For the analysis of tacrolimus, both a SIL-IS and an analog IS provided satisfactory imprecision (<3.09% and <3.63%, respectively).[3]
Matrix Effect High degree of compensationVariable compensationThe ICH M10 guideline emphasizes the need to investigate matrix effects.[4] SIL-ISs are highly effective at mitigating the impact of matrix effects because they are affected in the same way as the analyte. A study on tacrolimus demonstrated that while significant matrix effects were observed, the SIL-IS perfectly compensated for them.[3]
Selectivity HighHigh, but potential for co-eluting interferencesRegulatory guidelines require the demonstration of selectivity by analyzing at least six different sources of the blank matrix.[4][5] The high specificity of MS detection for both the analyte and the SIL-IS at different mass-to-charge ratios minimizes the risk of interference.
Cost & Availability Higher cost and may require custom synthesisGenerally lower cost and more readily availableThe cost and availability of a suitable SIL-IS can be a practical limitation.[2][6]

Regulatory Acceptance Criteria for Bioanalytical Method Validation

The FDA, EMA, and the harmonized ICH M10 guideline provide clear acceptance criteria for key validation parameters. Adherence to these criteria is mandatory for regulatory submission.

Validation ParameterAcceptance Criteria (ICH M10, FDA, EMA)
Accuracy The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[7][8][9]
Precision The coefficient of variation (CV) should not exceed 15%, except at the LLOQ, where it should not exceed 20%.[7][8][9]
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard (response should be ≤20% of the LLOQ for the analyte and ≤5% for the IS).[4]
Calibration Curve A minimum of six non-zero standards. The back-calculated concentrations should be within ±15% of the nominal value (±20% at LLOQ) for at least 75% of the standards.[7]
Stability Analyte stability should be demonstrated under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage) with results within ±15% of the nominal concentration.[10]

Experimental Protocols for Key Validation Experiments

The following are detailed methodologies for assessing critical validation parameters for a bioanalytical method using a stable isotope-labeled internal standard.

Protocol 1: Determination of Accuracy and Precision

Objective: To determine the intra-day (within-run) and inter-day (between-run) accuracy and precision of the bioanalytical method.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources.

  • Analyte reference standard.

  • Stable isotope-labeled internal standard (SIL-IS).

  • Quality Control (QC) samples at four concentration levels:

    • Low QC (LQC): 3x LLOQ

    • Medium QC (MQC): 30-50% of the calibration curve range

    • High QC (HQC): ~75% of the Upper Limit of Quantification (ULOQ)

    • LLOQ QC: At the Lower Limit of Quantification

Procedure:

  • Prepare Calibration Standards: Prepare a series of at least six calibration standards by spiking the blank matrix with known concentrations of the analyte.

  • Prepare QC Samples: Prepare a bulk batch of QC samples at the four specified concentration levels.

  • Intra-day Accuracy and Precision:

    • In a single analytical run, analyze five replicates of each QC level (LLOQ, LQC, MQC, HQC).

    • Include a full calibration curve in the run.

    • Calculate the concentration of each QC replicate using the calibration curve.

    • Calculate the mean concentration, standard deviation (SD), and coefficient of variation (CV%) for each QC level.

    • Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration (%Bias).

  • Inter-day Accuracy and Precision:

    • Repeat the intra-day analysis on at least two additional days.

    • Combine the data from all three runs.

    • Calculate the overall mean concentration, SD, and CV% for each QC level across all runs.

    • Calculate the overall accuracy (%Bias) for each QC level.

Acceptance Criteria:

  • Intra-day and Inter-day Accuracy: The mean concentration should be within ±15% of the nominal value for LQC, MQC, and HQC, and within ±20% for the LLOQ QC.[7][8]

  • Intra-day and Inter-day Precision: The CV% should not exceed 15% for LQC, MQC, and HQC, and should not exceed 20% for the LLOQ QC.[7][8]

Protocol 2: Assessment of Matrix Effect

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the SIL-IS.

Materials:

  • Blank biological matrix from at least six different individual sources.

  • Analyte and SIL-IS stock solutions.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and SIL-IS spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and SIL-IS are added to the final extract.

    • Set C (Pre-extraction Spike): Analyte and SIL-IS are spiked into the blank matrix before the extraction process.

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)

    • IS-Normalized MF = (MF of analyte) / (MF of SIL-IS)

  • Calculate Recovery:

    • Recovery (%) = [(Peak area of analyte in Set C) / (Peak area of analyte in Set B)] x 100

Acceptance Criteria:

  • The CV of the IS-normalized matrix factor across the different matrix sources should be ≤15%.

Visualizing Method Validation and Metabolic Pathways

Diagrams are essential tools for illustrating complex workflows and biological processes.

Bioanalytical_Method_Validation_Workflow cluster_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Validation Validation Parameters Spike Spike Matrix with Analyte & SIL-IS Extract Sample Extraction (e.g., SPE, LLE) Spike->Extract Stability Stability Spike->Stability Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute MatrixEffect Matrix Effect Extract->MatrixEffect Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Accuracy Accuracy Detect->Accuracy Precision Precision Detect->Precision Selectivity Selectivity Detect->Selectivity

Caption: A generalized workflow for bioanalytical method validation using stable isotope standards.

Stable isotope standards are also invaluable tools for tracing metabolic pathways. For example, ¹³C-labeled glucose can be used to track the flow of carbon atoms through glycolysis and the citric acid cycle.

Glycolysis_TCA_Pathway Glucose ¹³C-Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate TCA Cycle aKG α-Ketoglutarate Isocitrate->aKG TCA Cycle SuccinylCoA Succinyl-CoA aKG->SuccinylCoA TCA Cycle Succinate Succinate SuccinylCoA->Succinate TCA Cycle Fumarate Fumarate Succinate->Fumarate TCA Cycle Malate Malate Fumarate->Malate TCA Cycle Oxaloacetate Oxaloacetate Malate->Oxaloacetate TCA Cycle Oxaloacetate->Citrate TCA Cycle

Caption: Tracing ¹³C-labeled glucose through glycolysis and the TCA cycle.

By adhering to these regulatory guidelines, employing robust experimental protocols, and understanding the performance characteristics of different internal standards, researchers can ensure the development of high-quality, defensible bioanalytical methods.

References

Safety Operating Guide

Safe Disposal of n-Octanoylglycine-2,2-d2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides a detailed, step-by-step procedure for the safe disposal of n-Octanoylglycine-2,2-d2, a deuterated N-acyl amino acid used in research.

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure a safe working environment and compliance with regulations.[1] Information from similar non-deuterated compounds suggests a low hazard profile.

Immediate Safety and Handling

Prior to disposal, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This minimizes any potential for contact and ensures personal safety.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Hand Protection Nitrile or latex glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Body Protection Laboratory coatTo protect clothing and skin from contamination.

In the event of accidental exposure, follow these first aid measures:

  • After Inhalation: Move the individual to fresh air.

  • In Case of Skin Contact: Remove contaminated clothing and rinse the affected skin area with water.

  • In Case of Eye Contact: Rinse eyes thoroughly with plenty of water, removing contact lenses if present.

  • If Swallowed: Have the person drink water. If feeling unwell, consult a physician.[1]

Disposal Procedure for this compound

The disposal of this compound should be conducted in accordance with institutional and local regulations for non-hazardous chemical waste. As it is a research compound, it may be supplied under the TSCA R&D Exemption, which requires users to comply with the exemption's requirements.[1]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weigh boats, pipette tips), in a designated and clearly labeled waste container.

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

    • Label the container as "Non-hazardous Chemical Waste" and specify the contents, including the full chemical name: "this compound".

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

    • Ensure the storage area is cool and dry.

  • Final Disposal:

    • Hand over the waste container to your institution's Environmental Health and Safety (EHS) department for final disposal.

    • The EHS department will typically arrange for incineration or disposal in a licensed landfill, in accordance with local, state, and federal regulations.

    • Do not dispose of this compound down the drain or in regular trash.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect in Labeled, Compatible Waste Container ppe->collect_waste label_container Label: 'Non-hazardous Chemical Waste' + Chemical Name collect_waste->label_container store_waste Store Sealed Container in Designated Waste Area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs end End: EHS Manages Final Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling n-Octanoylglycine-2,2-d2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of n-Octanoylglycine-2,2-d2, tailored for researchers, scientists, and drug development professionals. The following procedural steps and data are designed to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. This compound is considered hazardous, and precautions must be taken to avoid contact with eyes, skin, and clothing, as well as inhalation of dust.[1][2]

Summary of Required Personal Protective Equipment

Protection TypeRequired EquipmentSpecifications and Standards
Eye and Face Protection Safety glasses with side shields or gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Hand Protection Chemical-resistant glovesNitrile, butyl, or neoprene gloves are recommended for good protection against both dry and liquid chemicals.[3] Gloves should be inspected before use and replaced regularly.[3][4]
Body Protection Laboratory coat or protective suitA clean, dry protective suit or lab coat that covers the entire body from wrists to ankles should be worn.[3]
Respiratory Protection Not required under normal useIn situations where dust formation is likely, a NIOSH-approved respirator with a particle filter is recommended.[2][5] For significant exposure or in case of fire, a self-contained breathing apparatus (SCBA) is necessary.[1][2]

Experimental Protocols: Handling and Disposal

Handling Procedures:

  • Preparation: Ensure a well-ventilated area, such as a fume hood, is used for handling the compound.[1]

  • Personal Protective Equipment (PPE) Donning:

    • Put on a lab coat or protective suit.

    • Wear safety glasses with side shields or goggles.[2]

    • Don chemical-resistant gloves. Ensure gloves are clean and free of tears or holes.[3][4]

  • Weighing and Transfer:

    • Handle the compound carefully to avoid creating dust.[2]

    • Use a spatula or other appropriate tool for transfers.

    • If there is a risk of dust, use a respirator.[5]

  • In Case of a Spill:

    • Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[1]

    • Avoid allowing the chemical to enter the environment.[1]

  • Personal Hygiene:

    • After handling, wash hands thoroughly with soap and water, especially before eating, drinking, or smoking.[1]

    • Remove contaminated clothing and wash it before reuse.[1]

Disposal Plan:

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1][2] It is essential to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][2]

  • Waste Collection: Place waste this compound and any contaminated materials (e.g., gloves, paper towels) into a clearly labeled, sealed container for hazardous waste.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • Disposal: Arrange for disposal by a licensed professional waste disposal service. Do not dispose of it in the regular trash or down the drain.[5]

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when working with this compound.

PPE_Workflow cluster_start Start: Handling this compound cluster_ppe PPE Selection cluster_respiratory Respiratory Options cluster_end Proceed with Task start Assess Task eye_protection Eye/Face Protection start->eye_protection Standard Procedure hand_protection Hand Protection eye_protection->hand_protection body_protection Body Protection hand_protection->body_protection respiratory_protection Respiratory Protection? body_protection->respiratory_protection no_respirator No Respirator Needed (Normal Use) respiratory_protection->no_respirator No particle_respirator Particle Filter Respirator (Dust Formation) respiratory_protection->particle_respirator Yes proceed Safe to Proceed no_respirator->proceed particle_respirator->proceed

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.